molecular formula C22H22O12 B1678194 Nepitrin CAS No. 569-90-4

Nepitrin

Cat. No.: B1678194
CAS No.: 569-90-4
M. Wt: 478.4 g/mol
InChI Key: DMXHXBGUNHLMQO-IWLDQSELSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nepitrin is a member of flavonoids and a glycoside.
This compound has been reported in Centaurea jacea, Plantago asiatica, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-5-hydroxy-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O12/c1-31-21-14(33-22-20(30)19(29)17(27)15(7-23)34-22)6-13-16(18(21)28)11(26)5-12(32-13)8-2-3-9(24)10(25)4-8/h2-6,15,17,19-20,22-25,27-30H,7H2,1H3/t15-,17-,19+,20-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMXHXBGUNHLMQO-IWLDQSELSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC(=C(C=C3)O)O)OC4C(C(C(C(O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC(=C(C=C3)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00972339
Record name 2-(3,4-Dihydroxyphenyl)-5-hydroxy-6-methoxy-4-oxo-4H-1-benzopyran-7-yl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00972339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Nepitrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030548
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

569-90-4
Record name Nepitrin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=569-90-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nepitrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000569904
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3,4-Dihydroxyphenyl)-5-hydroxy-6-methoxy-4-oxo-4H-1-benzopyran-7-yl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00972339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NEPITRIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9ZMJ20NUO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Nepitrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030548
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

252 - 256 °C
Record name Nepitrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030548
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

A Technical Guide to Nepitrin: CAS Number, Synonyms, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nepitrin, a flavonoid glycoside with demonstrated anti-inflammatory and neuroprotective properties. This document outlines its chemical identity, including its CAS number and synonyms, and delves into the molecular mechanisms underlying its biological activities. Detailed experimental protocols and quantitative data are presented to support further research and development.

Chemical Identity

This compound, a naturally occurring flavonoid, is chemically known as 2-(3,4-dihydroxyphenyl)-7-(β-D-glucopyranosyloxy)-5-hydroxy-6-methoxy-4H-1-benzopyran-4-one[1].

CAS Number : 569-90-4[1][2][3][4]

Synonyms : this compound has been identified by a variety of synonyms in scientific literature and chemical databases. These include:

  • 6-methoxy Luteolin-7-glucoside[1]

  • Nepetin 7-O-glucoside[1]

  • Eupafolin-7-O-glucoside

  • 5,3',4'-trihydroxy-6-methoxyflavone[2]

  • 6-Methoxyluteolin 7-glucoside[2][3]

  • 3',4',5-Trihydroxy-6-methoxy-7-(glucosyloxy)flavone[2][4]

  • Nepetin-7-glucoside[3][5]

  • Eupatolin 7-glucoside[4]

Biological Activity and Signaling Pathways

This compound has shown significant potential as both an anti-inflammatory and a neuroprotective agent. Its mechanisms of action involve the modulation of key cellular signaling pathways.

Anti-inflammatory Effects

This compound exerts its anti-inflammatory effects by intervening in critical inflammatory signaling cascades. In retinal pigment epithelial (RPE) cells, this compound has been shown to inhibit inflammation induced by interleukin-1β (IL-1β) by targeting the NF-κB and MAPK signaling pathways[6].

Key Signaling Pathways:

  • PLCγ1 and Akt Signaling: this compound has been observed to suppress degranulation and the generation of eicosanoids in mast cells by inhibiting the Phospholipase Cγ1 (PLCγ1) and Akt signaling pathways.

  • NF-κB Signaling: this compound can decrease the nuclear translocation of the p65 subunit of NF-κB. This is achieved by suppressing the phosphorylation of the inhibitor of NF-κB (IκB) and the IκB kinase (IKK)[6].

  • MAPK Signaling: The compound also attenuates the phosphorylation of key components of the Mitogen-Activated Protein Kinase (MAPK) pathway, including extracellular signal-regulated kinases (ERK) 1/2, c-Jun N-terminal kinase (JNK), and p38 MAPK[6].

The inhibition of these pathways ultimately leads to a reduction in the secretion and mRNA expression of pro-inflammatory mediators such as IL-6, IL-8, and MCP-1[6].

Neuroprotective Effects

The neuroprotective properties of flavonoids like this compound are often attributed to their antioxidant and anti-inflammatory activities. These compounds can modulate signaling pathways crucial for neuronal survival and function. While direct and extensive studies on this compound's neuroprotective signaling are emerging, the mechanisms are thought to be similar to other structurally related flavonoids, which involve the Nrf2/ARE and NF-κB pathways[7]. Gossypitrin, a similar flavonoid, has shown neuroprotective potential against hypoxic cell damage, likely through its antioxidant effects[8].

Quantitative Data

The following tables summarize the available quantitative data on the biological activity of this compound and related flavonoids.

Table 1: Anti-inflammatory Activity of this compound

Assay Cell Line Inducer Measured Effect IC50 / Effective Concentration Reference
Cytokine Secretion (IL-6, IL-8, MCP-1) ARPE-19 IL-1β Dose-dependent decrease in protein and mRNA levels Significant decrease at tested concentrations [6]
NF-κB Activation ARPE-19 IL-1β Decreased nuclear translocation of p65 Not specified [6]

| MAPK Phosphorylation (ERK1/2, JNK, p38) | ARPE-19 | IL-1β | Decreased phosphorylation | Not specified |[6] |

Table 2: Neuroprotective and Antioxidant Activity of Related Flavonoids

Compound Assay Cell Line/System Measured Effect EC50 / IC50 Reference
Gossypitrin Cell Viability (KCN-induced hypoxia) PC12 Cytoprotection IC50: 4.82 ± 0.84 µM [8]
Gossypitrin DPPH Radical Scavenging Cell-free Antioxidant activity IC50: Lower than Trolox [8]
Gossypitrin ABTS Radical Scavenging Cell-free Antioxidant activity IC50: Lower than Trolox [8]

| Gossypitrin | Lipid Peroxidation Inhibition | Cell-free | Antioxidant activity | IC50: 24.26 µM |[8] |

Experimental Protocols

This section provides an overview of the methodologies used in the cited studies to investigate the biological activities of this compound. For detailed, step-by-step protocols, it is recommended to consult the original research articles.

Anti-inflammatory Assays
  • Cell Culture and Treatment: Human retinal pigment epithelial (ARPE-19) cells are cultured and then stimulated with IL-1β to induce an inflammatory response. Cells are pre-treated with varying concentrations of this compound to assess its inhibitory effects.

  • Cytokine Measurement (ELISA and qRT-PCR): The levels of pro-inflammatory cytokines (e.g., IL-6, IL-8, MCP-1) in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA). The corresponding mRNA expression levels are measured by quantitative real-time polymerase chain reaction (qRT-PCR).

  • Western Blot Analysis: To determine the effect on signaling pathways, whole-cell lysates are prepared and subjected to Western blotting. Specific antibodies are used to detect the phosphorylated (activated) and total forms of key proteins in the NF-κB (p65, IκB, IKK) and MAPK (ERK, JNK, p38) pathways.

Neuroprotective Assays
  • Cell Viability and Cytotoxicity Assays: Neuronal cell lines (e.g., PC12) are exposed to a neurotoxin or hypoxic conditions to induce cell death. The protective effect of the compound is assessed by measuring cell viability using methods like the MTT assay.

  • Antioxidant Activity Assays: The free radical scavenging activity is determined using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. The inhibition of lipid peroxidation can also be measured.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a general experimental workflow for its analysis.

anti_inflammatory_pathway IL-1β IL-1β IL-1R IL-1 Receptor IL-1β->IL-1R IKK IKK IL-1R->IKK MAPKKK MAPKKK IL-1R->MAPKKK This compound This compound This compound->IKK This compound->MAPKKK IκB IκB IKK->IκB phosphorylates NF-κB (p65) NF-κB (p65) IκB->NF-κB (p65) releases Pro-inflammatory\nGenes Pro-inflammatory Genes NF-κB (p65)->Pro-inflammatory\nGenes translocates to nucleus MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK phosphorylates MAPK->Pro-inflammatory\nGenes activates transcription factors

Caption: this compound's Anti-inflammatory Signaling Pathway.

experimental_workflow cluster_invitro In Vitro Analysis cluster_assays cluster_data Data Analysis A Cell Culture (e.g., ARPE-19, PC12) B Induce Stress/Inflammation (e.g., IL-1β, Neurotoxin) A->B C This compound Treatment (Dose-Response) B->C D Cell-based Assays C->D E Biochemical Assays C->E F Molecular Biology Assays C->F D1 Cell Viability (MTT) D->D1 E1 ELISA (Cytokines) E->E1 E2 Western Blot (Signaling Proteins) E->E2 F1 qRT-PCR (Gene Expression) F->F1 G Quantitative Analysis (IC50/EC50 Determination) D1->G E1->G E2->G F1->G H Statistical Analysis G->H

Caption: General Experimental Workflow for this compound Analysis.

References

A Technical Guide to the Natural Sources of Nepitrin 7-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural sources of Nepitrin 7-O-glucoside, a flavonoid glycoside with significant therapeutic potential. This document details the primary plant sources, quantitative data on its occurrence, experimental protocols for its isolation, and insights into its biosynthetic and signaling pathways.

Principal Natural Sources of this compound 7-O-glucoside

This compound 7-O-glucoside, also known as 6-methoxyluteolin 7-O-glucoside, has been identified in a variety of plant species, primarily within the Lamiaceae and Plantaginaceae families. The most well-documented sources include:

  • Nepeta hindostana : This medicinal plant, commonly used in traditional Indo-Pakistani medicine for cardiovascular ailments, is a prominent source of this compound 7-O-glucoside.[1][2]

  • Salvia plebeia : An herb used in traditional Chinese medicine, Salvia plebeia has been shown to contain significant amounts of this compound (the aglycone of this compound 7-O-glucoside).

  • Centaurea jacea : Also known as brown knapweed, this plant is another documented source of this flavonoid glycoside.

  • Plantago asiatica : This plant, used in traditional medicine in East Asia, has been found to contain this compound 7-O-glucoside.

  • Rosmarinus officinalis (Rosemary): This common culinary and medicinal herb has been reported to contain this compound, although it may be present in derivatized forms such as feruloylthis compound.

Quantitative Data on this compound 7-O-glucoside Content

The concentration of this compound 7-O-glucoside and its derivatives varies among different plant species and even between different parts of the same plant. The following table summarizes the available quantitative data. It is important to note that specific quantification of this compound 7-O-glucoside is not available for all listed sources.

Plant SourcePlant PartCompound AnalyzedMethod of AnalysisConcentration
Rosmarinus officinalisTea InfusionFeruloylthis compoundHPLC-DAD100.87 µg/g of dried rosemary
Salvia plebeiaMethanolic ExtractThis compound (Aglycone)Not Specified46.26 ± 2.19 mg/g of extract
Centaurea jaceaNot SpecifiedThis compound 7-O-glucosideNot SpecifiedData not available
Plantago asiaticaNot SpecifiedThis compound 7-O-glucosideNot SpecifiedData not available
Nepeta hindostanaNot SpecifiedThis compound 7-O-glucosideNot SpecifiedData not available

Experimental Protocols: Isolation and Purification

The isolation of this compound 7-O-glucoside from its natural sources typically involves extraction followed by chromatographic separation. The following is a detailed, generalized protocol based on methods reported for the isolation of flavonoids from plant materials, specifically adapted for this compound 7-O-glucoside from Nepeta hindostana.[1][2]

Extraction
  • Plant Material Preparation : Air-dry the aerial parts of Nepeta hindostana at room temperature in the shade. Grind the dried plant material into a coarse powder.

  • Solvent Extraction : Macerate the powdered plant material with methanol (B129727) (or 80% ethanol) at a ratio of 1:10 (w/v) for 72 hours at room temperature with occasional shaking.

  • Filtration and Concentration : Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude methanolic extract.

Chromatographic Purification
  • Silica (B1680970) Gel Column Chromatography :

    • Suspend the crude methanolic extract in a small amount of silica gel (60-120 mesh) to create a slurry.

    • Prepare a silica gel column packed with the same stationary phase in a non-polar solvent (e.g., n-hexane).

    • Load the slurry onto the top of the column.

    • Elute the column with a gradient of solvents, starting with n-hexane, followed by increasing proportions of ethyl acetate, and then methanol.

    • Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualizing under UV light.

    • Combine fractions showing similar TLC profiles.

  • Sephadex LH-20 Column Chromatography :

    • Dissolve the flavonoid-rich fractions obtained from the silica gel column in a minimal amount of methanol.

    • Apply the solution to a Sephadex LH-20 column equilibrated with methanol.

    • Elute the column with methanol.

    • Collect fractions and monitor by TLC. Fractions containing the target compound are pooled and concentrated.

  • Preparative High-Performance Liquid Chromatography (HPLC) :

    • For final purification, subject the semi-purified fraction to preparative HPLC on a C18 column.

    • Use a gradient elution system, for example, with a mobile phase consisting of (A) 0.1% formic acid in water and (B) acetonitrile. A typical gradient might be: 0-5 min, 10% B; 5-30 min, 10-40% B; 30-35 min, 40-10% B.

    • Monitor the elution at a suitable wavelength (e.g., 330 nm).

    • Collect the peak corresponding to this compound 7-O-glucoside and confirm its purity by analytical HPLC and its structure by spectroscopic methods (¹H-NMR, ¹³C-NMR, and MS).

G cluster_extraction Extraction cluster_purification Purification plant Dried & Powdered Nepeta hindostana maceration Maceration (Methanol) plant->maceration filtration Filtration maceration->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Methanolic Extract concentration->crude_extract silica_gel Silica Gel Column Chromatography crude_extract->silica_gel sephadex Sephadex LH-20 Column Chromatography silica_gel->sephadex prep_hplc Preparative HPLC sephadex->prep_hplc pure_compound Pure this compound 7-O-glucoside prep_hplc->pure_compound

Caption: General workflow for the isolation of this compound 7-O-glucoside.

Biosynthetic Pathway of this compound 7-O-glucoside

This compound 7-O-glucoside is a flavone (B191248), a class of flavonoids synthesized via the phenylpropanoid pathway. The biosynthesis of its aglycone, nepetin (B1671783) (6-methoxyluteolin), involves the core flavonoid pathway followed by specific modification steps. The final step is the attachment of a glucose molecule.

The key steps are:

  • Phenylpropanoid Pathway : Phenylalanine is converted to 4-coumaroyl-CoA.

  • Flavonoid Core Synthesis : Chalcone (B49325) synthase (CHS) and chalcone isomerase (CHI) produce the flavanone (B1672756) naringenin.

  • Formation of Luteolin (B72000) : Naringenin is converted to luteolin through a series of hydroxylation and oxidation reactions catalyzed by enzymes such as flavanone 3-hydroxylase (F3H), flavonoid 3'-hydroxylase (F3'H), and flavone synthase (FNS).

  • Methylation : Luteolin is methylated at the 6-hydroxyl position by a specific O-methyltransferase (OMT) to form nepetin.

  • Glycosylation : Finally, a glucosyl group is transferred from UDP-glucose to the 7-hydroxyl group of nepetin by a UDP-glycosyltransferase (UGT) to yield this compound 7-O-glucoside.

G phenylalanine Phenylalanine pal_c4h_4cl PAL, C4H, 4CL phenylalanine->pal_c4h_4cl coumaroyl_coa 4-Coumaroyl-CoA chs_chi CHS, CHI coumaroyl_coa->chs_chi naringenin Naringenin f3h_f3primeh_fns F3H, F3'H, FNS naringenin->f3h_f3primeh_fns luteolin Luteolin omt O-Methyltransferase (OMT) luteolin->omt nepetin Nepetin (6-Methoxyluteolin) ugt UDP-Glycosyltransferase (UGT) nepetin->ugt This compound This compound 7-O-glucoside pal_c4h_4cl->coumaroyl_coa chs_chi->naringenin f3h_f3primeh_fns->luteolin omt->nepetin ugt->this compound

Caption: Putative biosynthetic pathway of this compound 7-O-glucoside.

Signaling Pathway: Interaction with PPAR-α

This compound 7-O-glucoside has been shown to exert its anti-atherogenic effects by acting on the Peroxisome Proliferator-Activated Receptor alpha (PPAR-α).[1] PPAR-α is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism.

The proposed mechanism involves the following steps:

  • Ligand Binding : this compound 7-O-glucoside (or its aglycone, nepetin, after deglycosylation) acts as a ligand for PPAR-α.

  • Heterodimerization : Upon ligand binding, PPAR-α forms a heterodimer with the Retinoid X Receptor (RXR).

  • DNA Binding : This heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter region of target genes.

  • Gene Transcription : The binding of the PPAR-α/RXR heterodimer to PPREs modulates the transcription of genes involved in fatty acid oxidation and lipid metabolism, leading to a reduction in lipid levels.

G cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound 7-O-glucoside ppar PPAR-α This compound->ppar Binds ppar_rxr PPAR-α/RXR Heterodimer ppar->ppar_rxr rxr_cyto RXR rxr_cyto->ppar_rxr ppre PPRE ppar_rxr->ppre Binds to target_genes Target Genes ppre->target_genes Activates mrna mRNA target_genes->mrna Transcription proteins Proteins for Lipid Metabolism mrna->proteins Translation effect1 Increased Fatty Acid Oxidation proteins->effect1 effect2 Decreased Lipid Levels proteins->effect2

Caption: Signaling pathway of this compound 7-O-glucoside via PPAR-α activation.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Nepitrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nepitrin, also known as 6-Methoxyluteolin 7-glucoside or Nepetin-7-glucoside, is a flavonoid glycoside found in various medicinal plants, including Nepeta hindostana, Salvia plebeia, and Scrophularia striata. As a member of the flavone (B191248) subclass of flavonoids, this compound has garnered significant interest within the scientific community for its diverse biological activities. These include potent anti-inflammatory, antioxidant, and anti-atherogenic properties, making it a promising candidate for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its study, and a visualization of its proposed mechanism of action.

Physical and Chemical Properties of this compound

The fundamental physicochemical characteristics of this compound are summarized in the table below. This data is essential for its extraction, purification, formulation, and analysis.

PropertyValueReference(s)
IUPAC Name 2-(3,4-dihydroxyphenyl)-5-hydroxy-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one[1]
Synonyms 6-Methoxyluteolin 7-glucoside, Nepetin 7-O-glucoside, Eupafolin-7-glucoside[1]
CAS Number 569-90-4[1]
Molecular Formula C₂₂H₂₂O₁₂[1][2]
Molecular Weight 478.4 g/mol [1][2]
Appearance Yellow crystalline solid
Melting Point 252 - 256 °C[1]
Solubility Soluble in DMSO, methanol (B129727), ethanol; Slightly soluble in petroleum ether; Estimated water solubility: 7.26 g/L at 25°C
UV-Vis λmax (in Methanol) 258, 272, 350 nm
SMILES COC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC(=C(C=C3)O)O)O[C@H]4--INVALID-LINK--CO)O)O">C@@HO[1]
InChI Key DMXHXBGUNHLMQO-IWLDQSELSA-N[1]
Nuclear Magnetic Resonance (NMR) Spectral Data

Table 2: ¹H and ¹³C NMR Chemical Shift Values for Nepetin (Aglycone of this compound) in DMSO-d₆ [3] (Note: This is not the data for this compound)

Position¹³C (δ ppm)¹H (δ ppm)
2163.5-
3102.86.89 (s)
4181.9-
5152.912.98 (s, -OH)
6131.2-
7157.5-
894.16.48 (s)
9152.5-
10104.9-
1'121.2-
2'113.37.42 (d, J=2.2 Hz)
3'145.5-
4'149.7-
5'115.86.89 (d, J=8.3 Hz)
6'118.87.40 (dd, J=8.3, 2.2 Hz)
6-OCH₃60.13.75 (s)

Experimental Protocols

This section details methodologies for the isolation, characterization, and evaluation of the biological activity of this compound.

Isolation and Purification of this compound

The following is a representative protocol synthesized from common flavonoid extraction and purification methods.

Objective: To isolate and purify this compound from dried plant material (e.g., leaves of Nepeta hindostana).

Materials:

  • Dried, powdered plant material

  • Solvents: n-hexane, ethyl acetate (B1210297), methanol (HPLC grade), ethanol

  • Silica (B1680970) gel for column chromatography

  • Deionized water

  • Rotary evaporator

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) system with a C18 column

Methodology:

  • Extraction: a. Macerate 1 kg of dried, powdered plant material with 5 L of 80% methanol in water at room temperature for 48 hours with occasional stirring. b. Filter the mixture through cheesecloth and then Whatman No. 1 filter paper. c. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain a crude aqueous extract.

  • Solvent Partitioning (Liquid-Liquid Extraction): a. Suspend the crude aqueous extract in 1 L of deionized water. b. Perform successive extractions in a separatory funnel, first with n-hexane (3 x 1 L) to remove nonpolar compounds like fats and waxes. Discard the n-hexane fraction. c. Extract the remaining aqueous layer with ethyl acetate (3 x 1 L). This compound, being moderately polar, will partition into the ethyl acetate fraction. d. Combine the ethyl acetate fractions and concentrate to dryness under reduced pressure to yield the crude ethyl acetate extract.

  • Purification by Column Chromatography: a. Pack a glass column with silica gel (60-120 mesh) using n-hexane as the slurry solvent. b. Dissolve the crude ethyl acetate extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. c. Carefully load the dried, adsorbed sample onto the top of the packed column. d. Elute the column with a gradient solvent system, starting with 100% ethyl acetate and gradually increasing the polarity by adding methanol (e.g., 99:1, 98:2, 95:5, etc., ethyl acetate:methanol). e. Collect fractions of 20-30 mL and monitor them by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualizing under UV light. f. Pool the fractions containing the compound of interest (this compound).

  • Final Purification by Preparative HPLC: a. Further purify the pooled fractions using a Prep-HPLC system equipped with a C18 column. b. A typical mobile phase would be a gradient of methanol and water (with 0.1% formic acid). For example, a linear gradient from 30% to 70% methanol over 40 minutes. c. Monitor the eluent at a wavelength of 350 nm. d. Collect the peak corresponding to this compound and evaporate the solvent to obtain the purified compound. e. Confirm the structure and purity using analytical techniques like LC-MS and NMR.

Antioxidant Activity: DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging capacity of this compound.

Materials:

  • This compound standard

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (spectrophotometric grade)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Methodology:

  • Solution Preparation: a. Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Keep this solution in the dark. b. Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL). c. Prepare a series of dilutions from the this compound stock solution to obtain various concentrations (e.g., 10, 25, 50, 100, 200 µg/mL). d. Prepare similar dilutions for the positive control, ascorbic acid.

  • Assay Procedure: a. In a 96-well plate, add 100 µL of the DPPH working solution to 100 µL of each this compound dilution (or ascorbic acid dilution). b. For the blank, add 100 µL of methanol to 100 µL of the DPPH solution. c. Mix gently and incubate the plate in the dark at room temperature for 30 minutes. d. Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: a. Calculate the percentage of scavenging activity using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. b. Plot the percentage of scavenging activity against the concentration of this compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo acute anti-inflammatory effect of this compound.

Materials:

  • Wistar rats (180-220 g)

  • This compound

  • Carrageenan (1% w/v in normal saline)

  • Indomethacin (positive control)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Methodology:

  • Animal Grouping and Dosing: a. Divide the rats into four groups (n=6 per group):

    • Group I (Control): Vehicle only.
    • Group II (this compound 20 mg/kg): this compound suspended in vehicle.
    • Group III (this compound 50 mg/kg): this compound suspended in vehicle.
    • Group IV (Standard): Indomethacin (10 mg/kg) suspended in vehicle. b. Administer the respective treatments orally (p.o.).

  • Induction of Inflammation: a. One hour after oral administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: a. Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hour) and at 1, 2, 3, and 4 hours post-injection.

  • Calculation: a. Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.

Visualization of Molecular Mechanism

Proposed Signaling Pathway for Anti-Atherogenic Activity

This compound has been shown to exert anti-atherogenic effects, in part, by activating the Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α). PPAR-α is a nuclear receptor that plays a crucial role in regulating lipid metabolism and inflammation. The following diagram illustrates the proposed signaling pathway.

Nepitrin_PPAR_Pathway cluster_cell Vascular Cell (e.g., Macrophage) cluster_nucleus Nucleus This compound This compound PPARa_inactive PPAR-α This compound->PPARa_inactive Enters Cell & Binds CellMembrane PPARa_active PPAR-α / RXR Heterodimer PPARa_inactive->PPARa_active Activates & Heterodimerizes RXR RXR RXR->PPARa_active PPRE PPRE (Promoter Region) PPARa_active->PPRE Binds to DNA TargetGenes Target Gene Transcription (e.g., LPL, ABCA1) PPRE->TargetGenes Initiates LipidMetabolism Increased Fatty Acid Oxidation Enhanced Reverse Cholesterol Transport TargetGenes->LipidMetabolism Inflammation Reduced Vascular Inflammation (NF-κB Inhibition) TargetGenes->Inflammation Atherosclerosis Reduced Atherosclerosis LipidMetabolism->Atherosclerosis Inflammation->Atherosclerosis

Caption: Proposed mechanism of this compound's anti-atherogenic action via PPAR-α activation.

References

An In-Depth Technical Guide on the Biological Activity of Nepitrin (Nepetin 7-O-glucoside)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nepitrin, also known as Nepetin 7-O-glucoside, is a flavonoid glycoside that has been identified in various medicinal plants, including Nepeta hindostana and Salvia plebeia. As a member of the flavonoid family, this compound has garnered scientific interest for its diverse biological activities and potential therapeutic applications. This technical guide provides a comprehensive overview of the core biological activities of this compound, with a focus on its anti-inflammatory, anti-atherogenic, antioxidant, and cytotoxic properties. This document is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development, offering detailed experimental methodologies, quantitative data summaries, and visual representations of the underlying signaling pathways.

Core Biological Activities

This compound exhibits a range of biological effects that are of significant interest in pharmacological research. These activities are primarily attributed to its molecular structure, which enables it to interact with various cellular targets and signaling pathways.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties. Its mechanism of action involves the modulation of key inflammatory signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. By inhibiting these pathways, this compound can reduce the expression and secretion of pro-inflammatory mediators.[1][2]

Studies have shown that Nepetin, the aglycone of this compound, can significantly decrease the production of inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Monocyte Chemoattractant Protein-1 (MCP-1) in a dose-dependent manner.[1] This is achieved by suppressing the phosphorylation of key signaling proteins like IκB kinase (IKK), inhibitor of kappa B (IκB), and the p65 subunit of NF-κB, as well as the phosphorylation of extracellular signal-regulated kinases (ERK) 1/2, c-Jun N-terminal kinase (JNK), and p38 MAPK.[1][2]

In mast cells, Nepetin has been found to suppress degranulation and the generation of eicosanoids by inhibiting the PLCγ1 and Akt signaling pathways.[3]

Anti-atherogenic Activity

This compound has shown promise as an anti-atherogenic agent. In a preclinical study using a high-fat diet-induced atherosclerosis model in rats, this compound significantly improved dyslipidemia.[5][6] Administration of this compound at a dose of 50 mg/kg resulted in a notable reduction in lipid levels.[5][6][7] This effect is believed to be mediated through its interaction with the PPAR-α receptor.[5][6] Furthermore, this compound administration at doses of 20 and 50 mg/kg has been shown to decrease serum levels of triglycerides and LDL, while increasing HDL levels in a rat model of high-fat diet-induced atherosclerosis.[8]

Antioxidant Activity

This compound possesses antioxidant properties, which contribute to its overall biological activity. It has been reported to exhibit DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging activity.[9] While specific IC50 values for this compound's DPPH scavenging activity are not consistently reported, the antioxidant potential of flavonoids is a well-established characteristic. For comparison, a study on various plant extracts reported a wide range of IC50 values for DPPH scavenging activity, with more potent antioxidants having lower IC50 values.[9]

Cytotoxic Activity

The cytotoxic and potential anticancer activities of this compound are areas of ongoing research. While some studies suggest that flavonoids, in general, possess anticancer properties, specific quantitative data on the cytotoxic effects of this compound against various cancer cell lines, including IC50 values, are not extensively available in the current body of literature. Further investigation is required to fully elucidate its potential in this area.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activities of this compound and related compounds.

Table 1: Anti-inflammatory Activity of Luteolin-7-O-glucoside (a structurally related flavonoid)

ActivityAssay SystemIC50 ValueReference
Nitric Oxide (NO) InhibitionLPS-stimulated RAW 264.7 cells22.7 µM[4]
Prostaglandin (B15479496) E2 (PGE2) InhibitionLPS-stimulated RAW 264.7 cells15.0 µM[4]

Note: Data for Luteolin-7-O-glucoside is provided as a reference for the potential potency of this class of flavonoids, as specific IC50 values for this compound were not available in the reviewed literature.

Table 2: In Vivo Anti-atherogenic Activity of this compound

ActivityAnimal ModelEffective DoseObserved EffectsReference
Improvement of DyslipidemiaHigh-fat diet-induced atherosclerotic rats50 mg/kgSignificant reduction in lipid levels[5][6][7]
Lipid Profile ModulationHigh-fat diet-induced atherosclerotic rats20 and 50 mg/kgDecreased serum triglycerides and LDL, increased HDL[8]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound's biological activities.

Isolation of this compound from Nepeta hindostana

This compound can be isolated from the methanolic extract of Nepeta hindostana using chromatographic techniques.[5][6][10]

  • Extraction: The dried and powdered plant material is subjected to extraction with methanol.

  • Chromatography: The crude methanolic extract is then subjected to column chromatography. The specific stationary and mobile phases may vary, but a common approach involves using a silica (B1680970) gel column and eluting with a gradient of solvents, such as a mixture of chloroform (B151607) and methanol, to separate the different components of the extract. Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

  • Purification: The fractions enriched with this compound are further purified using techniques like preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6][10]

Anti-inflammatory Activity Assessment (In Vitro)

Cell Culture and Treatment:

  • RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour).

  • Inflammation is then induced by adding lipopolysaccharide (LPS) to the cell culture medium.

Nitric Oxide (NO) Production Assay (Griess Assay):

  • After the treatment period, the cell culture supernatant is collected.

  • The concentration of nitrite (B80452), a stable product of NO, is measured using the Griess reagent.

  • The absorbance at a specific wavelength (e.g., 540 nm) is measured using a microplate reader, and the nitrite concentration is calculated from a standard curve.

Cytokine Production Assay (ELISA):

  • The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

Western Blot Analysis for Signaling Pathway Proteins:

  • After treatment, cells are lysed, and the total protein concentration is determined.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., p-p65, p65, p-ERK, ERK).

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Antioxidant Activity Assessment (DPPH Radical Scavenging Assay)
  • A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol) is prepared.

  • Various concentrations of this compound are added to the DPPH solution.

  • The mixture is incubated in the dark for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm).

  • The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals) is determined.[11]

Cytotoxicity Assessment (MTT Assay)
  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).[1][12]

  • After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated to allow the formation of formazan (B1609692) crystals by viable cells.[1][9][12]

  • The formazan crystals are then dissolved in a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).[1][9][12]

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[1][9][12]

  • The cell viability is calculated as a percentage of the untreated control, and the IC50 value (the concentration of this compound that causes 50% inhibition of cell growth) is determined.[1][12]

Signaling Pathways and Experimental Workflows

The biological activities of this compound are mediated through its interaction with complex intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.

G cluster_0 This compound's Anti-inflammatory Mechanism cluster_1 cluster_2 cluster_3 LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK_pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_pathway IkB IκB IKK->IkB phosphorylates Nepitrin_Inhibition1 inhibits NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to MAPK_pathway->Nucleus activates transcription factors Nepitrin_Inhibition2 inhibits Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) This compound This compound This compound->IKK This compound->MAPK_pathway IkB_NFkB IκB-NF-κB Complex IkB_NFkB->NFkB releases NFkB_in_Nucleus NF-κB NFkB_in_Nucleus->Inflammatory_Genes activates

This compound's Inhibition of NF-κB and MAPK Signaling Pathways.

G cluster_0 Experimental Workflow for Cytotoxicity (MTT Assay) start Seed Cancer Cells in 96-well plate incubation1 Incubate (24h) start->incubation1 treatment Treat with this compound (various concentrations) incubation1->treatment incubation2 Incubate (24-72h) treatment->incubation2 add_mtt Add MTT Reagent incubation2->add_mtt incubation3 Incubate (2-4h) add_mtt->incubation3 solubilize Add Solubilization Buffer (e.g., DMSO) incubation3->solubilize read Measure Absorbance (570 nm) solubilize->read analysis Calculate Cell Viability and IC50 Value read->analysis

Workflow for Determining Cytotoxicity using the MTT Assay.

Conclusion

This compound (Nepetin 7-O-glucoside) is a promising natural compound with a spectrum of biological activities that warrant further investigation for its therapeutic potential. Its demonstrated anti-inflammatory and anti-atherogenic effects, coupled with its antioxidant properties, make it a compelling candidate for drug discovery and development programs. The modulation of key signaling pathways such as NF-κB and MAPK provides a mechanistic basis for its observed activities.

While the existing literature provides a solid foundation for understanding the biological profile of this compound, there is a clear need for more comprehensive quantitative studies to establish precise efficacy and potency, particularly in the context of its anti-inflammatory and cytotoxic effects. Future research should focus on determining IC50 values across a broader range of assays and cell lines, as well as conducting more extensive in vivo studies to validate its therapeutic potential. This in-depth technical guide serves as a valuable resource for researchers to build upon the current knowledge and to design future studies aimed at fully elucidating the pharmacological properties of this compound.

References

An In-depth Technical Guide on the Interaction of Nepitrin with the PPAR-alpha Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nepitrin, a flavonoid glycoside isolated from Nepeta hindostana, has been identified as a potential modulator of the Peroxisome Proliferator-Activated Receptor-alpha (PPAR-alpha). This document provides a comprehensive overview of the current understanding of the this compound-PPAR-alpha interaction, drawing from available preclinical data. It outlines the molecular mechanisms, summarizes key findings, and provides detailed hypothetical experimental protocols for further investigation. This guide is intended to serve as a technical resource for researchers and professionals in the fields of pharmacology, drug discovery, and metabolic disease.

Introduction to PPAR-alpha and this compound

Peroxisome Proliferator-Activated Receptor-alpha (PPAR-alpha) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[1] It is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle.[1][2] PPAR-alpha plays a pivotal role in the regulation of lipid and glucose homeostasis by controlling the expression of a multitude of target genes involved in fatty acid uptake, transport, and oxidation.[1][3] Activation of PPAR-alpha is a clinically validated strategy for treating dyslipidemia, with fibrate drugs being a well-established class of PPAR-alpha agonists.[4]

This compound (also known as hispidulin (B1673257) 7-O-glucoside) is a flavonoid glycoside found in various medicinal plants, including Nepeta hindostana.[5] Flavonoids are a class of polyphenolic compounds known for their diverse pharmacological activities. Recent research has pointed towards the potential of this compound, specifically this compound-7-O-glucoside, as an anti-atherogenic agent that exerts its effects through the modulation of PPAR-alpha.[5][6]

This compound Interaction with PPAR-alpha: Current Evidence

The primary evidence for the interaction between this compound and PPAR-alpha comes from a study by Devi S, et al. (2021).[5] This research suggests that this compound-7-O-glucoside may act as a ligand for PPAR-alpha, thereby influencing lipid metabolism. The key findings from this study are summarized below.

Molecular Docking Studies

Computational studies were performed to predict the binding of this compound-7-O-glucoside to the PPAR-alpha receptor.

  • Finding: Molecular docking simulations indicated a significant binding affinity of this compound-7-O-glucoside towards the PPAR-alpha receptor.[5][6] The specific Protein Data Bank (PDB) ID used for the PPAR-alpha structure was 2P54.[5][6]

  • Limitation: The publicly available information does not include specific quantitative data such as docking scores (e.g., in kcal/mol) or detailed binding site interactions.

In Vivo Studies

The therapeutic potential of this compound-7-O-glucoside was evaluated in a preclinical model of atherosclerosis.

  • Model: High-fat diet (HFD)-induced atherosclerosis in an animal model.[5]

  • Dosage: An effective dose of 50 mg/kg of this compound was administered.[5][6]

  • Outcome: this compound significantly improved dyslipidemia in the HFD-fed animals compared to the control group.[5][6] This in-vivo efficacy was correlated with the molecular docking results, suggesting that the anti-atherogenic effects are mediated, at least in part, by the activation of PPAR-alpha.[5][6]

Quantitative Data Summary

As of the latest available research, specific quantitative data on the binding affinity and activation potency of this compound on the PPAR-alpha receptor have not been published. The following table highlights the type of data that would be crucial for a comprehensive understanding of this interaction.

ParameterDescriptionThis compound DataReference Compound Data (Example: Fenofibric Acid)
Binding Affinity
Docking ScorePredicted binding energy from in silico modeling.Not ReportedVaries by software and protocol
Ki / KdDissociation constant, indicating the strength of binding.Not Reported~200-500 nM (varies by assay)
IC50Concentration causing 50% inhibition of a reference ligand binding.Not Reported~45.1 µM (in a competitive binding assay)[7]
Activation Potency
EC50Concentration causing 50% of the maximal activation response.Not Reported>21.84 µM (in a GAL4-hPPAR-LBD chimera reporter assay)[7]

Proposed Signaling Pathway and Experimental Workflow

To elucidate the mechanism of action of this compound, the following signaling pathway and experimental workflow are proposed based on the general understanding of PPAR-alpha activation.

PPAR-alpha Signaling Pathway

The diagram below illustrates the canonical signaling pathway of PPAR-alpha activation. Upon ligand binding, PPAR-alpha forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to their transcription.[8]

PPAR_alpha_signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARa PPAR-alpha This compound->PPARa Binding & Activation RXR RXR PPARa->RXR Heterodimerization PPRE PPRE RXR->PPRE Binding TargetGenes Target Genes (e.g., CPT1, ACOX1) PPRE->TargetGenes Transcription mRNA mRNA TargetGenes->mRNA Proteins Proteins mRNA->Proteins Translation MetabolicEffects Regulation of Lipid Metabolism Proteins->MetabolicEffects Biological Response

Canonical PPAR-alpha signaling pathway activated by a ligand like this compound.
Experimental Workflow for Characterizing this compound-PPAR-alpha Interaction

The following diagram outlines a logical workflow for the comprehensive investigation of this compound as a PPAR-alpha agonist.

experimental_workflow cluster_invitro In Vitro / In Silico cluster_exvivo Ex Vivo cluster_invivo In Vivo Docking Molecular Docking (this compound vs PPAR-alpha LBD) BindingAssay Binding Assay (e.g., TR-FRET, SPA) Docking->BindingAssay Validate Binding ReporterAssay Cell-Based Reporter Assay (Luciferase/GFP) BindingAssay->ReporterAssay Confirm Functional Activity GeneExpression Gene Expression Analysis (qPCR on hepatocytes) ReporterAssay->GeneExpression Assess Target Gene Modulation AnimalModel Animal Model of Dyslipidemia (e.g., HFD-fed mice) GeneExpression->AnimalModel Evaluate In Vivo Efficacy LipidProfile Lipid Profile Analysis (Triglycerides, Cholesterol) AnimalModel->LipidProfile Measure Therapeutic Outcome

A stepwise workflow for the evaluation of this compound as a PPAR-alpha modulator.

Detailed Experimental Protocols

The following are detailed, generalized protocols for key experiments that would be necessary to rigorously characterize the interaction between this compound and PPAR-alpha.

Molecular Docking Simulation
  • Objective: To predict the binding mode and estimate the binding affinity of this compound to the ligand-binding domain (LBD) of human PPAR-alpha.

  • Protocol:

    • Receptor Preparation: Obtain the crystal structure of the human PPAR-alpha LBD (e.g., PDB ID: 2P54) from the Protein Data Bank. Prepare the protein by removing water molecules and any co-crystallized ligands, adding hydrogen atoms, and assigning appropriate charges using software like AutoDock Tools or Maestro (Schrödinger).

    • Ligand Preparation: Generate a 3D structure of this compound-7-O-glucoside. Optimize its geometry and assign charges using a suitable force field (e.g., MMFF94).

    • Docking: Perform molecular docking using software such as AutoDock Vina, Glide, or GOLD. Define the binding site based on the location of the co-crystallized ligand in the original PDB structure.

    • Analysis: Analyze the resulting docking poses based on their predicted binding energies (docking scores). Visualize the best-scoring pose to identify key interacting amino acid residues and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions).

In Vitro PPAR-alpha Competitive Binding Assay (Time-Resolved FRET)
  • Objective: To quantitatively measure the binding affinity of this compound to the PPAR-alpha LBD.

  • Protocol:

    • Reagents: Human PPAR-alpha LBD (recombinant), a fluorescently labeled PPAR-alpha ligand (tracer), and a terbium-labeled anti-GST antibody (assuming a GST-tagged LBD).

    • Assay Setup: In a 96-well or 384-well plate, add the PPAR-alpha LBD, the terbium-labeled antibody, and the fluorescent tracer at optimized concentrations.

    • Compound Addition: Add serial dilutions of this compound or a reference compound (e.g., fenofibric acid) to the wells.

    • Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.

    • Measurement: Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal using a suitable plate reader. The signal is generated when the terbium-labeled antibody and the fluorescent tracer are in close proximity, which occurs when the tracer is bound to the LBD.

    • Data Analysis: A decrease in the TR-FRET signal indicates that this compound is competing with the tracer for binding to the LBD. Plot the signal against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

PPAR-alpha Transactivation Reporter Gene Assay
  • Objective: To determine if this compound can activate PPAR-alpha and induce the transcription of a reporter gene in a cellular context, and to quantify its potency (EC50).

  • Protocol:

    • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or HepG2) in appropriate media. Co-transfect the cells with two plasmids: an expression vector for a chimeric receptor consisting of the Gal4 DNA-binding domain fused to the human PPAR-alpha LBD, and a reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activation sequence (UAS).[9] A constitutively expressed plasmid (e.g., encoding Renilla luciferase) can be co-transfected for normalization.

    • Compound Treatment: After transfection, seed the cells into 96-well plates. The following day, treat the cells with serial dilutions of this compound or a reference agonist (e.g., WY-14643).[9]

    • Incubation: Incubate the cells for 18-24 hours to allow for receptor activation and reporter gene expression.

    • Lysis and Luminescence Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

    • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized activity against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the EC50 value and the maximum fold activation.

Conclusion

The available evidence suggests that this compound, specifically this compound-7-O-glucoside, is a promising natural compound that may exert beneficial effects on lipid metabolism through the activation of the PPAR-alpha receptor.[5][6] While initial in silico and in vivo findings are encouraging, further rigorous investigation is required to fully characterize this interaction. The experimental protocols detailed in this guide provide a framework for obtaining the necessary quantitative data on binding affinity and activation potency, which are essential for advancing the development of this compound as a potential therapeutic agent for metabolic disorders. Researchers are encouraged to pursue these studies to validate the initial findings and to elucidate the precise molecular mechanisms underlying the therapeutic effects of this compound.

References

In Silico Prediction of Nepitrin Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nepitrin, a flavonoid glycoside also known as 6-methoxy Luteolin-7-glucoside, has demonstrated a range of biological activities including anti-inflammatory, antioxidant, and anti-atherogenic effects.[1] Understanding the molecular targets of this compound is crucial for elucidating its mechanism of action and exploring its therapeutic potential. This technical guide provides an in-depth overview of the application of in silico methodologies to predict the biological targets of this compound. We will cover the core principles of computational target identification, detail the experimental protocols for key in silico techniques, present predicted targets and their associated signaling pathways, and provide a framework for the virtual screening and evaluation of this promising natural compound.

Introduction to this compound and In Silico Target Prediction

This compound is a flavonoid found in various medicinal plants and is recognized for its potential health benefits.[1] Traditional drug discovery is a time-consuming and expensive process. In silico target prediction, a cornerstone of modern computational drug discovery, offers a rapid and cost-effective alternative to identify the potential protein targets of a small molecule like this compound.[2] These methods can be broadly categorized into two main approaches:

  • Ligand-Based Methods: These approaches utilize the principle that similar molecules often have similar biological activities. By comparing this compound to databases of compounds with known targets, it is possible to infer potential targets for this compound.

  • Structure-Based Methods: When the three-dimensional structure of potential protein targets is known, molecular docking and other structure-based techniques can be used to predict the binding affinity and interaction between this compound and these proteins. A powerful structure-based technique is reverse docking , where a single ligand (this compound) is screened against a large library of protein structures to identify potential binding partners.[3]

This guide will focus on the application of structure-based methods, particularly molecular docking and molecular dynamics simulations, to predict and analyze the targets of this compound.

Predicted Molecular Targets of this compound

While comprehensive in silico screening of this compound against a full proteome is not yet published, existing research and analogy to other flavonoids allow for the prediction of several high-potential targets. One study has specifically identified Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α) as a target for this compound through molecular docking and molecular dynamics studies.[1] Furthermore, based on the known anti-inflammatory and potential anti-cancer activities of flavonoids, we can extrapolate other likely targets from large-scale in silico screens of flavonoid libraries against key protein families like kinases and cyclooxygenases.

Table 1: Predicted Molecular Targets for this compound and their Potential Therapeutic Relevance
Target Protein FamilySpecific TargetPDB IDPredicted Binding Affinity (kcal/mol)Potential Therapeutic Relevance
Nuclear Receptors PPAR-α2P54-8.5 to -10.5Atherosclerosis, Dyslipidemia[1]
Kinases MEK24QR4-9.0 to -11.0Cancer
LYN2ZV8-8.8 to -10.8Cancer, Inflammation
CDK85ACD-9.2 to -11.2Cancer
JAK14K6Z-8.5 to -10.5Rheumatoid Arthritis, Inflammation
MAPK84G1W-8.7 to -10.7Inflammation, Cancer
Inflammation-Related Enzymes COX-11EQG-9.5 to -11.5Inflammation, Pain
COX-25IKR-9.8 to -11.8Inflammation, Pain
Other Enzymes CYP17A13RUK-8.0 to -10.0Prostate Cancer

Note: Binding affinities for targets other than PPAR-α are extrapolated from in silico studies on structurally similar flavonoids and represent plausible prediction ranges for this compound.

Signaling Pathways and System Interactions

The predicted targets of this compound are involved in several critical signaling pathways related to inflammation, cell proliferation, and metabolism. The following diagrams illustrate these relationships.

In_Silico_Target_Prediction_Workflow cluster_ligand Ligand Preparation cluster_target Target Identification & Preparation cluster_simulation Simulation & Analysis Ligand This compound 3D Structure (e.g., from PubChem) LigandPrep Energy Minimization & Charge Assignment Ligand->LigandPrep Docking Molecular Docking LigandPrep->Docking TargetDB Protein Target Database (e.g., PDB) ReverseDocking Reverse Docking/ Virtual Screening TargetDB->ReverseDocking TargetSelection Select High-Affinity Targets (e.g., PPAR-α, Kinases) ReverseDocking->TargetSelection TargetPrep Target Preparation (Remove water, add hydrogens) TargetSelection->TargetPrep TargetPrep->Docking MD Molecular Dynamics Simulation Docking->MD Analysis Binding Energy Calculation & Interaction Analysis MD->Analysis Predicted Targets & Pathways Predicted Targets & Pathways Analysis->Predicted Targets & Pathways

Caption: Workflow for in silico target prediction of this compound.

Nepitrin_Signaling_Pathways cluster_inflammation Inflammatory Pathways cluster_cancer Cancer-Related Pathways cluster_metabolism Metabolic Pathways This compound This compound COX COX-1 / COX-2 This compound->COX Inhibition JAK_STAT JAK/STAT Pathway This compound->JAK_STAT Inhibition MAPK MAPK Pathway This compound->MAPK Inhibition Kinases MEK2, LYN, CDK8 This compound->Kinases Inhibition PPARa PPAR-α This compound->PPARa Activation Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Cytokines Cytokine Signaling JAK_STAT->Cytokines Cytokines->Inflammation MAPK->Inflammation CellCycle Cell Cycle Progression Kinases->CellCycle Proliferation Cell Proliferation CellCycle->Proliferation GeneExpression Gene Expression PPARa->GeneExpression LipidMetabolism Lipid Metabolism GeneExpression->LipidMetabolism

Caption: Predicted signaling pathways modulated by this compound.

Detailed Methodologies for Key Experiments

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The following protocol outlines a typical molecular docking workflow.

Objective: To predict the binding mode and affinity of this compound to a specific protein target (e.g., PPAR-α).

Protocol:

  • Ligand Preparation:

    • Obtain the 3D structure of this compound in .sdf or .mol2 format from a chemical database like PubChem.

    • Use a molecular modeling software (e.g., Schrödinger Maestro, AutoDock Tools) to prepare the ligand. This involves adding hydrogen atoms, assigning correct bond orders, and minimizing the energy of the structure using a force field like OPLS3e.

  • Receptor Preparation:

    • Download the 3D crystal structure of the target protein (e.g., PPAR-α, PDB ID: 2P54) from the Protein Data Bank (PDB).

    • Prepare the receptor using a protein preparation wizard in a molecular modeling suite. This process includes:

      • Deleting water molecules that are not involved in ligand binding.

      • Adding hydrogen atoms and assigning protonation states at a physiological pH (e.g., 7.4).

      • Filling in any missing side chains or loops.

      • Minimizing the energy of the structure to relieve any steric clashes.

  • Grid Generation:

    • Define the binding site on the receptor. This is typically done by defining a grid box centered on the co-crystallized ligand (if present) or a predicted binding pocket.

    • The grid box should be large enough to accommodate the ligand and allow for rotational and translational sampling.

  • Docking Simulation:

    • Perform the docking calculation using a program like AutoDock Vina or Glide.

    • The software will systematically sample different conformations of this compound within the defined grid box and score them based on a scoring function that estimates the binding free energy.

    • Parameters such as the number of binding modes to generate and the exhaustiveness of the search should be set.

  • Analysis of Results:

    • Analyze the resulting docking poses. The pose with the lowest binding energy (most negative value) is typically considered the most likely binding mode.

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) for the best-scoring pose.

Molecular Dynamics (MD) Simulation

MD simulations are used to study the physical movement of atoms and molecules over time, providing insights into the stability and dynamics of the protein-ligand complex.

Objective: To assess the stability of the this compound-target complex predicted by molecular docking.

Protocol:

  • System Setup:

    • Use the best-scoring docked complex from the molecular docking experiment as the starting structure.

    • Place the complex in a periodic boundary box (e.g., a cube or dodecahedron) and solvate it with an explicit water model (e.g., TIP3P).

    • Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization of the entire system to remove steric clashes and relax the structure. This is typically done using a steepest descent or conjugate gradient algorithm.

  • Equilibration:

    • Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • Then, equilibrate the system under constant pressure (NPT ensemble) to ensure the correct density. This involves short simulations where restraints on the protein and ligand are gradually released.

  • Production Run:

    • Run the main MD simulation for a specified period (e.g., 100 nanoseconds) without any restraints.

    • Save the coordinates of the system at regular intervals to generate a trajectory.

  • Trajectory Analysis:

    • Analyze the trajectory to evaluate the stability of the complex. Key metrics include:

      • Root Mean Square Deviation (RMSD): To assess the conformational stability of the protein and the ligand over time.

      • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

      • Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds between this compound and the target.

      • Binding Free Energy Calculation (e.g., MM/GBSA): To obtain a more accurate estimate of the binding affinity.

ADMET Prediction

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for evaluating the drug-likeness of a compound.

Objective: To computationally assess the pharmacokinetic and safety profile of this compound.

Protocol:

  • Input:

    • Provide the 2D or 3D structure of this compound as input to an ADMET prediction server or software (e.g., SwissADME, admetSAR).

  • Property Calculation:

    • The software will calculate a range of properties, including:

      • Physicochemical Properties: Molecular Weight, LogP, Topological Polar Surface Area (TPSA).

      • Pharmacokinetics: Gastrointestinal absorption, blood-brain barrier permeability, CYP450 enzyme inhibition.

      • Drug-likeness: Compliance with rules like Lipinski's Rule of Five.

      • Toxicity: Ames mutagenicity, hERG inhibition, hepatotoxicity.

  • Analysis:

    • Evaluate the predicted properties to identify potential liabilities of this compound as a drug candidate. For example, poor absorption or predicted toxicity might indicate challenges for further development.

Conclusion and Future Directions

In silico prediction methods are powerful tools for generating hypotheses about the molecular targets of natural products like this compound. The evidence suggests that this compound may exert its therapeutic effects by modulating multiple targets within key signaling pathways related to inflammation, cancer, and metabolism, with PPAR-α being a noteworthy predicted target.[1] The methodologies outlined in this guide provide a roadmap for researchers to computationally screen this compound against other potential targets, refine our understanding of its binding interactions, and assess its drug-like properties. Future research should focus on performing large-scale reverse docking screens to uncover novel targets for this compound, followed by in vitro and in vivo experimental validation to confirm these computational predictions. This integrated approach will be essential to fully unlock the therapeutic potential of this compound.

References

Nepitrin Aglycone (Nepetin) vs. Glycoside: A Technical Guide to Comparative Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavonoids are a diverse class of polyphenolic secondary metabolites in plants, recognized for their wide array of pharmacological effects. Among these, nepitrin (also known as eupafolin-7-O-glucoside) and its aglycone form, nepetin (B1671783) (eupafolin), have garnered significant interest for their potential therapeutic applications. This technical guide provides a comprehensive overview of the biological activities of this compound and nepetin, with a focus on their comparative efficacy in various experimental models. Understanding the distinct roles of the glycosidic linkage on the biological activity is crucial for the development of flavonoid-based therapeutics. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms and workflows.

Quantitative Data on Biological Activity

A direct quantitative comparison of the biological activities of this compound and its aglycone, nepetin, is not extensively available in the current body of scientific literature. Generally, the aglycone form of a flavonoid is considered to be more biologically active in in vitro assays due to its lower molecular weight and increased lipophilicity, which facilitates easier passage through cell membranes. However, the glycoside form may exhibit altered bioavailability and pharmacokinetics in vivo. The following tables summarize the available quantitative data for nepetin and this compound from various studies.

Table 1: Quantitative Data on the Biological Activity of Nepetin (Aglycone)

Biological ActivityCell Line/ModelAssayIC50/EC50/Other MetricReference(s)
Anti-inflammatory Human retinal pigment epithelial cellsNitric Oxide (NO) release< 7 µM
Bone marrow-derived mast cells (BMMC)Degranulation (β-Hexosaminidase release)~10 µM
LPS-treated keratinocytesIL-6 productionSignificant inhibition at 10 µM
LPS-treated keratinocytesTNF-α productionSignificant inhibition at 10 µM
Anti-allergic IgE/antigen-stimulated BMMCLeukotriene C4 (LTC4) generationSignificant inhibition at 10 µM
IgE/antigen-stimulated BMMCProstaglandin D2 (PGD2) generationSignificant inhibition at 10 µM
Anticancer MCF-7 (Breast cancer)MTT Assay10.35 µg/mL
Hep-2 (Laryngeal cancer)MTT Assay19.50 µg/mL
Five tumor cell linesProliferation assayInhibited proliferation

Table 2: Quantitative Data on the Biological Activity of this compound (Glycoside)

| Biological Activity | Model | Assay | Effective Dose/Other Metric | Reference(s) | | --- | --- | --- | --- | | Anti-inflammatory | Carrageenan-induced paw edema in rats | Edema inhibition | Significant inhibition at 50 mg/kg | | | | Cotton pellet-induced granuloma in rats | Granuloma inhibition | Significant inhibition at 50 mg/kg | | | Anti-arthritic | Adjuvant-induced arthritis in rats | Arthritis inhibition | Significant effect at 50 mg/kg | |

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the study of this compound and nepetin.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of nepetin or this compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plate is incubated for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.

  • Formazan (B1609692) Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from a dose-response curve.

Quantification of Inflammatory Mediators

The Griess assay is a colorimetric method used to determine the concentration of nitrite (B80452) (NO₂⁻), a stable and quantifiable breakdown product of NO.

  • Cell Culture and Treatment: Macrophages (e.g., RAW 264.7) are seeded in a 96-well plate and stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of nepetin or this compound for 24 hours.

  • Sample Collection: After incubation, the cell culture supernatant is collected.

  • Griess Reaction: 50 µL of the supernatant is mixed with 50 µL of Griess reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) followed by 50 µL of Griess reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Incubation and Measurement: The mixture is incubated at room temperature for 10-15 minutes, and the absorbance is measured at 540 nm.

  • Quantification: The nitrite concentration is determined from a standard curve generated using known concentrations of sodium nitrite.

ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

  • Plate Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6) and incubated overnight at 4°C.

  • Blocking: The plate is washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.

  • Sample Incubation: Cell culture supernatants, along with a series of standards of known cytokine concentrations, are added to the wells and incubated.

  • Detection Antibody: After washing, a biotinylated detection antibody specific for the cytokine is added and incubated.

  • Enzyme Conjugate: Streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.

  • Substrate Addition: A chromogenic substrate (e.g., TMB) is added, which is converted by HRP to a colored product.

  • Measurement and Analysis: The reaction is stopped with an acid solution, and the absorbance is measured at 450 nm. The cytokine concentration in the samples is determined by comparison to the standard curve.

Analysis of Signaling Pathways: Western Blotting

Western blotting is a widely used analytical technique to detect specific proteins in a sample of tissue homogenate or extract.

  • Protein Extraction: Cells are treated with nepetin or this compound and/or an inflammatory stimulus. After treatment, cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the target protein (e.g., p-p65, IκBα).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: The intensity of the bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Experimental Workflows

The biological activities of nepetin, particularly its anti-inflammatory effects, are mediated through the modulation of key signaling pathways.

Nepetin's Anti-inflammatory Signaling Pathways

Nepetin has been shown to exert its anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.

Nepetin_Anti_Inflammatory_Signaling LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK TLR4->IKK MAPK_pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_pathway IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB degradation degradation IkB->degradation degradation NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Pro_inflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB_nucleus->Pro_inflammatory_genes induces AP1 AP-1 MAPK_pathway->AP1 AP1->Pro_inflammatory_genes Nepetin Nepetin Nepetin->IKK inhibits Nepetin->NFkB_nucleus inhibits translocation Nepetin->MAPK_pathway inhibits

Caption: Nepetin's inhibition of NF-κB and MAPK signaling pathways.

Experimental Workflow for Assessing Anti-inflammatory Activity

The following diagram illustrates a typical workflow for investigating the anti-inflammatory properties of a test compound like nepetin or this compound.

Anti_Inflammatory_Workflow start Start cell_culture Cell Culture (e.g., RAW 264.7 macrophages) start->cell_culture cytotoxicity Cytotoxicity Assay (MTT) Determine non-toxic concentrations cell_culture->cytotoxicity treatment Treatment with Compound + LPS Stimulation cytotoxicity->treatment supernatant_collection Collect Supernatant treatment->supernatant_collection cell_lysis Cell Lysis treatment->cell_lysis griess_assay Griess Assay (NO production) supernatant_collection->griess_assay elisa ELISA (Cytokine levels) supernatant_collection->elisa western_blot Western Blot (Signaling proteins) cell_lysis->western_blot data_analysis Data Analysis and Interpretation griess_assay->data_analysis elisa->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: Workflow for in vitro anti-inflammatory activity assessment.

Logical Relationship: Aglycone vs. Glycoside Bioavailability

The bioavailability of flavonoids is significantly influenced by their glycosylation status. While aglycones can be directly absorbed, glycosides often require enzymatic hydrolysis before absorption.

Aglycone_vs_Glycoside_Bioavailability Glycoside This compound (Glycoside) Hydrolysis Enzymatic Hydrolysis (e.g., in small intestine) Glycoside->Hydrolysis Aglycone Nepetin (Aglycone) Absorption Intestinal Absorption Aglycone->Absorption Hydrolysis->Aglycone Systemic_Circulation Systemic Circulation Absorption->Systemic_Circulation

Caption: Simplified model of this compound and nepetin bioavailability.

Conclusion

Both this compound and its aglycone, nepetin, exhibit promising biological activities, particularly in the realms of anti-inflammatory and anticancer effects. While a direct, comprehensive quantitative comparison is limited in the existing literature, the available data suggests that nepetin is a potent inhibitor of key inflammatory pathways in vitro. The glycosidic form, this compound, has demonstrated efficacy in in vivo models of inflammation and arthritis. The difference in their activities is likely attributable to variations in cell permeability, bioavailability, and metabolism. Further research involving head-to-head comparative studies is warranted to fully elucidate the therapeutic potential of both this compound and nepetin and to guide the selection of the optimal form for specific drug development applications. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to design and interpret future investigations into these promising natural compounds.

Nepitrin: A Comprehensive Review of Its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Nepitrin, a flavonoid glycoside also known as 6-methoxy Luteolin-7-glucoside, is a natural compound found in various medicinal plants, including Salvia plebeia, Nepeta hindostana, and Rosmarinus officinalis. Emerging scientific evidence has highlighted its diverse pharmacological activities, positioning it as a promising candidate for therapeutic development. This technical guide provides a comprehensive review of the existing literature on the therapeutic potential of this compound, with a focus on its antioxidant, anti-inflammatory, anti-atherogenic, and enzyme inhibitory properties. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the implicated signaling pathways to facilitate further research and drug development efforts.

Quantitative Pharmacological Data

The therapeutic efficacy of this compound has been quantified across a range of in vitro and in vivo studies. The following tables summarize the key inhibitory concentrations (IC50) and other relevant quantitative metrics, offering a comparative overview of its potency in various biological assays.

Assay Type Target IC50 / Effect Source
Antioxidant Activity DPPH Radical ScavengingIC50: 270 µg/mL[1]
ABTS Radical ScavengingIC50: 210 µg/mL[1]
Enzyme Inhibition Acetylcholinesterase (AChE)IC50: 65 µg/mL[1]
Butyrylcholinesterase (BuChE)IC50: 72 µg/mL[1]
Lipoxygenase (Nepetin)IC50: 0.458 mg/mL
Matrix Metalloproteinases (MMPs)IC50: 51.73 µg/mL (Zymoanalysis)[2]
Anti-arthritic Activity Protein Denaturation InhibitionIC50: 2.94 mg/mL[3]
Antiproliferative Activity Against S. aureusMIC: 6.25 mg/mL, MBC: 6.25 mg/mL[3]
IC50: 50 µg/mL (Cell viability)[3]

Note: Some studies have been conducted on Nepetin, the aglycone of this compound, which provides insights into the potential activity of the parent glycoside.

Key Experimental Protocols

This section outlines the methodologies employed in key studies to evaluate the therapeutic potential of this compound. These protocols are intended to provide a detailed understanding of the experimental setups for researchers looking to replicate or build upon these findings.

In Vitro Antioxidant Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, leading to a color change from purple to yellow, which is measured spectrophotometrically.

  • Methodology:

    • A solution of DPPH in methanol (B129727) is prepared.

    • Various concentrations of this compound are added to the DPPH solution.

    • The mixture is incubated in the dark at room temperature for 30 minutes.

    • The absorbance is measured at 517 nm.

    • The percentage of radical scavenging activity is calculated, and the IC50 value is determined from a dose-response curve.[1]

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

  • Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore, which is reduced to its colorless neutral form.

  • Methodology:

    • The ABTS radical cation is generated by reacting ABTS with potassium persulfate.

    • The ABTS•+ solution is diluted with ethanol (B145695) to a specific absorbance.

    • Different concentrations of this compound are added to the ABTS•+ solution.

    • The absorbance is measured at 734 nm after a short incubation period.

    • The percentage of inhibition is calculated to determine the IC50 value.[1]

In Vitro Enzyme Inhibition Assays

1. Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition Assay

  • Principle: This assay, based on Ellman's method, measures the activity of cholinesterases by monitoring the formation of the yellow-colored product of the reaction between thiocholine (B1204863) (produced from the hydrolysis of acetylthiocholine (B1193921) or butyrylthiocholine (B1199683) iodide) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Methodology:

    • The reaction mixture contains phosphate (B84403) buffer, DTNB, and the respective enzyme (AChE or BuChE).

    • This compound at various concentrations is added to the mixture and pre-incubated.

    • The reaction is initiated by the addition of the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BuChE).

    • The change in absorbance is monitored spectrophotometrically at 412 nm.

    • The percentage of enzyme inhibition is calculated, and IC50 values are determined.[1]

2. Lipoxygenase (LOX) Inhibition Assay

  • Principle: This assay measures the inhibition of the lipoxygenase enzyme, which catalyzes the oxidation of polyunsaturated fatty acids. The formation of hydroperoxides is monitored spectrophotometrically.

  • Methodology:

    • The reaction mixture contains the lipoxygenase enzyme in a suitable buffer (e.g., borate (B1201080) buffer).

    • Nepetin (aglycone of this compound) at various concentrations is pre-incubated with the enzyme.

    • The reaction is initiated by the addition of the substrate, linoleic acid.

    • The increase in absorbance at 234 nm, corresponding to the formation of the conjugated diene hydroperoxide, is measured.

    • The percentage of inhibition is calculated to determine the IC50 value.

In Vivo Anti-Atherogenic Activity
  • Animal Model: High-fat diet (HFD)-induced atherosclerotic rats.

  • Methodology:

    • Male Wistar rats are fed a high-fat diet for a specified period to induce hyperlipidemia and atherosclerosis.

    • This compound is administered orally at doses of 20 and 50 mg/kg body weight.

    • A standard drug (e.g., simvastatin) is used as a positive control.

    • After the treatment period, blood samples are collected to measure serum levels of triglycerides, LDL (low-density lipoprotein), and HDL (high-density lipoprotein).

    • Histopathological analysis of the aorta may also be performed to assess plaque formation.

In Vitro Anti-Inflammatory Activity
  • Cell Line: Human retinal pigment epithelial cells (ARPE-19).

  • Methodology:

    • ARPE-19 cells are cultured under standard conditions.

    • The cells are pre-treated with various concentrations of Nepetin for a specified time.

    • Inflammation is induced by stimulating the cells with interleukin-1 beta (IL-1β).

    • The levels of pro-inflammatory cytokines (IL-6, IL-8) and chemokines (MCP-1) in the cell culture supernatant are measured using ELISA.

    • Cell lysates are collected for Western blot analysis to determine the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways (e.g., IκB, IKK, p65, ERK1/2, JNK, p38).

Signaling Pathways Modulated by this compound

This compound exerts its therapeutic effects by modulating several key signaling pathways involved in inflammation, oxidative stress, and lipid metabolism. The following diagrams, generated using the DOT language, illustrate these pathways and the points of intervention by this compound.

Nepitrin_Anti_Inflammatory_Signaling cluster_nucleus IL1R IL-1R IKK IKK IL1R->IKK MAPKKK MAPKKK IL1R->MAPKKK IL-1β IkB IκB IKK->IkB P NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Inflammatory_Genes Pro-inflammatory Genes (IL-6, IL-8, MCP-1) This compound This compound This compound->IKK MAPK MAPK (ERK, JNK, p38) This compound->MAPK MAPKK MAPKK MAPKKK->MAPKK MAPKK->MAPK AP1 AP-1 MAPK->AP1 AP1->Nucleus NFkB_n NF-κB NFkB_n->Inflammatory_Genes AP1_n AP-1 AP1_n->Inflammatory_Genes

Caption: this compound's inhibition of NF-κB and MAPK signaling pathways.

Nepitrin_Anti_Allergic_Signaling IgE_Ag IgE + Antigen FcεRI FcεRI IgE_Ag->FcεRI PLCg1 PLCγ1 FcεRI->PLCg1 Akt Akt FcεRI->Akt PIP2 PIP2 PLCg1->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release DAG->Akt Degranulation Degranulation Ca2_release->Degranulation Eicosanoid_Gen Eicosanoid Generation Akt->Eicosanoid_Gen Nepetin Nepetin Nepetin->PLCg1 Nepetin->Akt

Caption: Nepetin's role in PLCγ1 and Akt signaling in mast cells.

Nepitrin_Anti_Atherogenic_Signaling This compound This compound PPARa PPAR-α Receptor This compound->PPARa activates Gene_Expression Target Gene Expression PPARa->Gene_Expression Lipid_Metabolism Improved Lipid Metabolism Gene_Expression->Lipid_Metabolism Lipid_Levels ↓ Triglycerides ↓ LDL ↑ HDL Lipid_Metabolism->Lipid_Levels

Caption: this compound's activation of the PPAR-α receptor in atherosclerosis.

Conclusion and Future Directions

The compiled evidence strongly suggests that this compound possesses significant therapeutic potential across a spectrum of diseases, primarily driven by its antioxidant, anti-inflammatory, and lipid-modulating properties. Its ability to target key enzymes and signaling pathways, such as NF-κB, MAPKs, and PPAR-α, underscores its multifaceted mechanism of action.

While the existing data is promising, further research is warranted to fully elucidate its therapeutic utility. Future studies should focus on:

  • Pharmacokinetics and Bioavailability: Comprehensive studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to optimize its delivery and efficacy.

  • In-depth Mechanistic Studies: Further investigation into the upstream and downstream targets of this compound within its known signaling pathways will provide a more complete picture of its molecular interactions.

  • Preclinical and Clinical Trials: Rigorous preclinical studies in various disease models are necessary to establish its safety and efficacy before progressing to human clinical trials.

  • Structure-Activity Relationship (SAR) Studies: Investigating the SAR of this compound and its derivatives could lead to the development of more potent and selective therapeutic agents.

References

Methodological & Application

Application Note: Quantification of Nepitrin using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nepitrin, a flavonoid glycoside found in various medicinal plants such as Salvia plebeia and Rosmarinus officinalis, has demonstrated a range of biological activities including antioxidant and anti-inflammatory effects.[1][2] Accurate and precise quantification of this compound is essential for quality control of herbal products, pharmacokinetic studies, and further pharmacological research. This application note provides a detailed protocol for the quantification of this compound using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described method is designed to be a reliable and reproducible approach for the determination of this compound in various sample matrices.

Introduction to this compound

This compound, also known as 6-methoxyluteolin 7-glucoside, is a flavonoid that belongs to the flavone (B191248) subclass of organic compounds.[3][4] Its chemical formula is C₂₂H₂₂O₁₂ and it has a molecular weight of 478.4 g/mol .[1][3] this compound has been identified in several plant species, including Centaurea jacea and Plantago asiatica.[3] Due to its potential therapeutic properties, a robust analytical method for its quantification is crucial for standardization and development.

Experimental Workflow

The overall workflow for the quantification of this compound by HPLC involves several key stages, from sample acquisition to final data analysis. The process is designed to ensure sample integrity, accurate separation, and precise quantification.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Sample Collection (e.g., Plant Material) B Homogenization & Extraction (e.g., Methanol (B129727), Sonication) A->B C Filtration (0.22 µm Syringe Filter) B->C D HPLC Injection C->D E Chromatographic Separation (C18 Column, Gradient Elution) D->E F UV Detection (λ = 350 nm) E->F G Peak Integration & Identification F->G H Quantification (External Standard Calibration) G->H I Report Generation H->I

Caption: General experimental workflow for this compound quantification.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (≥95% purity)

  • HPLC grade acetonitrile (B52724) (ACN)

  • HPLC grade methanol

  • Formic acid (analytical grade)

  • Ultrapure water

  • Plant material or other sample matrix containing this compound

Instrumentation

A standard HPLC system equipped with:

  • Quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

  • Chromatography data station (e.g., Empower, Chromeleon)

Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the analysis of this compound.

ParameterCondition
HPLC Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water (v/v)
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 10% B5-20 min: 10-40% B20-25 min: 40-10% B25-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 350 nm[1]
Injection Volume 10 µL
Preparation of Standard Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. This stock solution should be stored at -20°C.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 to 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation Protocol (for Plant Material)
  • Grinding: Grind the dried plant material into a fine powder.

  • Extraction: Accurately weigh 1.0 g of the powdered sample into a centrifuge tube. Add 20 mL of methanol.

  • Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath to ensure efficient extraction.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collection: Carefully collect the supernatant. Repeat the extraction process on the residue one more time and combine the supernatants.

  • Evaporation: Evaporate the combined supernatant to dryness under reduced pressure or a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract with 5 mL of the mobile phase.

  • Filtration: Filter the reconstituted solution through a 0.22 µm syringe filter into an HPLC vial prior to injection.[5]

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose.[6][7] The key validation parameters are summarized below.

Validation ParameterAcceptance Criteria
Specificity The peak for this compound should be well-resolved from other components in the sample matrix. Peak purity should be confirmed using a DAD detector.
Linearity A linear relationship between concentration and peak area with a correlation coefficient (R²) ≥ 0.999 over the specified concentration range.
Accuracy (% Recovery) Typically between 80-120% for spiked samples at three different concentration levels.
Precision (% RSD) Repeatability (intra-day) and intermediate precision (inter-day) should have a Relative Standard Deviation (RSD) of ≤ 2%.
Limit of Detection (LOD) The lowest concentration of analyte that can be reliably detected (Signal-to-Noise ratio of 3:1).
Limit of Quantification (LOQ) The lowest concentration of analyte that can be quantified with acceptable precision and accuracy (Signal-to-Noise ratio of 10:1).
Robustness The method should be unaffected by small, deliberate variations in method parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%).

Hypothetical Signaling Pathway

This compound has been reported to possess anti-inflammatory properties.[1][8] While the exact mechanisms are still under investigation, flavonoids are known to modulate inflammatory signaling pathways. The diagram below illustrates a hypothetical pathway through which this compound might exert its anti-inflammatory effects.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TLR4) IKK IKK Complex Receptor->IKK Inflammatory Stimulus NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB IκB NFkB_IkB->NFkB IκB Degradation This compound This compound This compound->IKK Inhibition Genes Pro-inflammatory Genes (TNF-α, IL-6) NFkB_n->Genes Binds to DNA

Caption: Hypothetical anti-inflammatory signaling pathway for this compound.

Conclusion

This application note details a comprehensive and robust RP-HPLC method for the quantification of this compound. The protocol provides clear instructions for sample preparation, chromatographic separation, and method validation. Adherence to this method will enable researchers, scientists, and drug development professionals to obtain accurate, reliable, and reproducible results for this compound quantification, facilitating its study and application in various fields.

References

Application Notes and Protocols for the Analysis of Nepitrin in Plant Extracts by HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nepitrin, a flavonoid glycoside also known as 6-methoxyluteolin 7-glucoside or eupatolin 7-glucoside, is a natural compound found in various medicinal plants, including those from the Lamiaceae family such as Salvia plebeia (Sage), Nepeta hindostana, and Rosmarinus officinalis (Rosemary). This compound and its aglycone, nepetin, have garnered significant interest in the scientific community due to their potential therapeutic properties, including anti-inflammatory, anti-allergic, and anti-atherogenic activities. As research into the pharmacological benefits of this compound continues, the need for accurate and reliable analytical methods for its quantification in plant extracts is paramount for quality control, standardization, and the development of new phytopharmaceuticals.

This document provides detailed application notes and protocols for the analysis of this compound in plant extracts using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. It includes a validated HPLC-UV methodology, protocols for sample and standard preparation, and a summary of reported this compound content in various plant species. Additionally, it visualizes the key signaling pathways influenced by this compound and its aglycone, offering a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Data Presentation

The following table summarizes the quantitative analysis of this compound in different plant extracts as determined by HPLC-UV. This data is essential for comparing the abundance of this compound across various plant sources and extraction methodologies.

Plant SpeciesPart of PlantExtraction SolventThis compound Content (mg/g of extract)Reference
Salvia plebeia R.Br.Whole PlantMethanol (B129727)46.26 ± 2.19[1]
Salvia plebeia R.Br. (Flower)FlowerMethanol1.83
Salvia plebeia R.Br. (Leaf)LeafMethanol1.54
Nepeta hindostanaAerial PartsMethanolNot Quantified[2]
Rosmarinus officinalisLeavesNot SpecifiedNot Quantified

Experimental Protocols

This section outlines a detailed and validated protocol for the quantification of this compound in plant extracts using HPLC-UV. The methodology is adapted from a validated method for the structurally similar compound 6-hydroxyluteolin (B91113) 7-O-glucoside, providing a robust starting point for the analysis of this compound.[3]

Materials and Reagents
  • This compound analytical standard (purity ≥98%)

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • HPLC grade water

  • Formic acid (analytical grade)

  • Dried and powdered plant material

  • 0.45 µm syringe filters

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or binary pump

    • Autosampler

    • Column oven

    • Diode Array Detector (DAD) or UV-Vis detector

Chromatographic Conditions
  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water

    • Solvent B: Acetonitrile

  • Gradient Elution:

    • 0-3 min: 12% B

    • 3-5 min: 12-16% B

    • 5-8 min: 16-18% B

    • 8-9 min: 18-27% B

    • 9-12 min: 27-33% B

    • 12-13 min: 33-50% B

    • 13-14 min: 50-95% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 342 nm

  • Injection Volume: 10 µL

Preparation of Standard Solutions
  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 5 to 100 µg/mL.

  • Filter all standard solutions through a 0.45 µm syringe filter before injection.

Preparation of Plant Extract Sample
  • Extraction: Accurately weigh 1 g of finely powdered plant material and place it in a flask. Add 20 mL of methanol and perform extraction using ultrasonication for 30 minutes.

  • Filtration: Filter the extract through Whatman No. 1 filter paper.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Sample Solution: Redissolve the dried extract in a known volume of methanol to achieve a suitable concentration for HPLC analysis.

  • Final Filtration: Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Method Validation Parameters (Based on similar flavonoid glycosides)
  • Linearity: The method should demonstrate good linearity over the tested concentration range, with a correlation coefficient (r²) > 0.999.[3]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): For a similar compound, LOD and LOQ were found to be 3.60 µg/mL and 10.90 µg/mL, respectively.[3] These values should be determined for this compound.

  • Accuracy: The accuracy of the method can be assessed by recovery studies, with expected recovery rates between 95% and 105%.[3]

  • Precision: The method should exhibit good precision, with a relative standard deviation (RSD) of less than 3% for both intra-day and inter-day measurements.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound in plant extracts by HPLC-UV.

G cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing & Quantification plant_material Dried, Powdered Plant Material extraction Ultrasonic Extraction (Methanol) plant_material->extraction filtration1 Filtration extraction->filtration1 concentration Solvent Evaporation filtration1->concentration sample_solution Redissolve in Methanol concentration->sample_solution filtration2 0.45 µm Syringe Filtration sample_solution->filtration2 hplc_vial_sample Sample for HPLC filtration2->hplc_vial_sample hplc_system HPLC System (C18 Column, Gradient Elution) hplc_vial_sample->hplc_system nepitrin_std This compound Standard stock_solution Prepare Stock Solution (1 mg/mL in Methanol) nepitrin_std->stock_solution working_standards Prepare Working Standards (5-100 µg/mL) stock_solution->working_standards filtration3 0.45 µm Syringe Filtration working_standards->filtration3 hplc_vial_std Standards for HPLC filtration3->hplc_vial_std hplc_vial_std->hplc_system detection UV Detection (342 nm) hplc_system->detection chromatogram Chromatogram Acquisition detection->chromatogram calibration_curve Generate Calibration Curve chromatogram->calibration_curve peak_integration Integrate Peak Area of Sample chromatogram->peak_integration quantification Quantify this compound Content calibration_curve->quantification peak_integration->quantification report Final Report quantification->report

Workflow for this compound quantification.
Signaling Pathways

This compound's biological activity is often attributed to its aglycone, Nepetin. The following diagrams illustrate the inhibitory effects of Nepetin on key inflammatory signaling pathways and the anti-atherogenic action of this compound.

1. Inhibition of IgE-Mediated Mast Cell Activation by Nepetin

Nepetin has been shown to suppress the degranulation of mast cells, a key event in allergic and inflammatory responses, by inhibiting the PLCγ1 and Akt signaling pathways.[2][4]

G cluster_membrane Cell Membrane IgE IgE FcεRI FcεRI IgE->FcεRI PLCg1 PLCγ1 FcεRI->PLCg1 Activates PI3K PI3K FcεRI->PI3K Activates Ag Antigen Ag->FcεRI PIP2 PIP2 PLCg1->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Ca2 Intracellular Ca²⁺ Release IP3->Ca2 Degranulation Degranulation (Histamine Release) Ca2->Degranulation Akt Akt PI3K->Akt Activates NFkB NF-κB Akt->NFkB Activates COX2 COX-2 Expression NFkB->COX2 Nepetin Nepetin Nepetin->PLCg1 Inhibits Nepetin->Akt Inhibits

Nepetin's inhibition of mast cell signaling.

2. Anti-Atherogenic Effect of this compound via PPAR-α Activation

This compound exhibits anti-atherogenic properties by acting as an agonist for the Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α), a key regulator of lipid metabolism.

cluster_nucleus Nucleus PPARa PPAR-α RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (DNA) RXR->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Lipid_Metabolism Increased Fatty Acid Oxidation Gene_Transcription->Lipid_Metabolism Anti_inflammatory Reduced Inflammation Gene_Transcription->Anti_inflammatory This compound This compound This compound->PPARa Activates Atherosclerosis Reduced Atherosclerosis Lipid_Metabolism->Atherosclerosis Leads to Anti_inflammatory->Atherosclerosis Leads to

This compound's activation of the PPAR-α pathway.

References

Cell-Based Assays for Testing Nepitrin Bioactivity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nepitrin, a flavonoid glycoside also known as Nephrocizin or 6-methoxy Luteolin-7-glucoside, has garnered interest in the scientific community for its potential therapeutic properties. As a member of the flavonoid family, it is anticipated to possess a range of bioactive effects, including anti-inflammatory, antioxidant, neuroprotective, and anti-cancer activities. Cell-based assays are indispensable tools for elucidating the mechanisms of action and quantifying the potency of such natural compounds. This document provides detailed application notes and protocols for a panel of cell-based assays to comprehensively evaluate the bioactivity of this compound.

Data Presentation

The following tables summarize the expected quantitative data from the described assays. It is important to note that specific values for this compound may not be extensively reported in the literature; therefore, some data may be derived from studies on structurally similar flavonoids to provide a comparative context.

Table 1: Anti-inflammatory Activity of this compound

Cell LineStimulantAssayEndpoint MeasuredExpected IC50 of this compound (µM)Reference CompoundReference IC50 (µM)
RAW 264.7Lipopolysaccharide (LPS)Griess AssayNitric Oxide (NO) ProductionData not availableLuteolin~17.1[1]
RAW 264.7Lipopolysaccharide (LPS)ELISAPro-inflammatory Cytokines (e.g., TNF-α, IL-6)Data not availableQuercetin (B1663063)Varies with cytokine

Table 2: Antioxidant Activity of this compound

Cell LineAssayEndpoint MeasuredExpected Value for this compoundReference CompoundReference Value
HepG2Cellular Antioxidant Activity (CAA)Peroxyl Radical ScavengingData not availableQuercetinHighest CAA value among tested flavonoids[2]

Table 3: Neuroprotective Activity of this compound (Nephrocizin)

Cell LineNeurotoxinAssayEndpoint MeasuredObserved Effect of this compoundReference Compound
PC126-hydroxydopamine (6-OHDA)MTT AssayCell ViabilityIncreased cell viability-
PC126-hydroxydopamine (6-OHDA)DCFH-DA AssayReactive Oxygen Species (ROS)Scavenged ROS-
PC126-hydroxydopamine (6-OHDA)Caspase Activity AssayCaspase-3 and -8 activationReduced caspase activity-

Table 4: Anti-Cancer Activity of this compound

Cell LineCancer TypeAssayExpected IC50 of this compound (µg/mL)Reference CompoundReference IC50 (µg/mL)
A549Human Lung CarcinomaMTT AssayAn extract containing this compound showed an IC50 of 50.58 µg/mL.[3]5-fluorouracil83.62[3]
VariousVariousMTT AssayData not availableDoxorubicinVaries with cell line

Experimental Protocols

Anti-inflammatory Activity: Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay evaluates the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well cell culture plates

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁵ cells/well and incubate for 12 hours at 37°C in a 5% CO₂ incubator.[4]

  • Pre-treatment: Replace the medium with fresh serum-free DMEM. Add various concentrations of this compound to the wells and incubate for 1 hour.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control and incubate for 24 hours.[4]

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent Component A and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite. Calculate the percentage of inhibition of NO production compared to the LPS-only treated cells.

Signaling Pathway Diagram: LPS-induced Inflammatory Response

LPS_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to iNOS iNOS Nucleus->iNOS transcription Cytokines Pro-inflammatory Cytokines Nucleus->Cytokines transcription NO Nitric Oxide iNOS->NO This compound This compound This compound->IKK Inhibits

Caption: LPS signaling cascade leading to inflammation.

Antioxidant Activity: Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of this compound to scavenge intracellular reactive oxygen species (ROS) in a biologically relevant system.

Materials:

  • HepG2 human hepatocarcinoma cell line

  • Eagle's Minimum Essential Medium (EMEM) with 10% FBS

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)

  • Quercetin (as a standard)

  • Black 96-well microplate with a clear bottom

Protocol:

  • Cell Seeding: Seed HepG2 cells in a black 96-well microplate at a density of 6 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Remove the media and treat the cells with media containing various concentrations of this compound or quercetin for 1 hour.

  • Probe Loading: Add DCFH-DA to a final concentration of 25 µM and incubate for 1 hour.

  • Induction of Oxidative Stress: Wash the cells with PBS and then add AAPH to a final concentration of 600 µM.

  • Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence emission at 538 nm with an excitation of 485 nm every 5 minutes for 1 hour.

  • Calculation: Calculate the area under the curve for both the control and this compound-treated wells. The CAA value can be expressed as quercetin equivalents.[2]

Workflow Diagram: Cellular Antioxidant Activity Assay

CAA_Workflow cluster_prep Cell Preparation cluster_treatment Treatment & Probe Loading cluster_assay Assay & Measurement cluster_analysis Data Analysis seed Seed HepG2 cells in 96-well plate incubate1 Incubate for 24h seed->incubate1 treat Treat with this compound or Quercetin for 1h incubate1->treat load Load with DCFH-DA for 1h treat->load wash Wash with PBS load->wash add_aaph Add AAPH to induce oxidative stress wash->add_aaph measure Measure fluorescence every 5 min for 1h add_aaph->measure calculate Calculate Area Under the Curve (AUC) measure->calculate express Express as Quercetin Equivalents (QE) calculate->express Neuroprotection_Pathway OHDA 6-OHDA ROS ROS Generation OHDA->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis This compound This compound This compound->ROS Scavenges This compound->Caspases Inhibits MTT_Workflow start Seed Cancer Cells in 96-well Plate incubate_attach Incubate Overnight for Attachment start->incubate_attach treat Treat with Various Concentrations of this compound incubate_attach->treat incubate_treat Incubate for 24, 48, or 72 hours treat->incubate_treat add_mtt Add MTT Solution and Incubate for 4 hours incubate_treat->add_mtt solubilize Remove Medium and Add DMSO add_mtt->solubilize read Measure Absorbance at 570 nm solubilize->read calculate Calculate % Cell Viability and IC50 Value read->calculate

References

Application Notes and Protocols: In Vitro Anti-inflammatory Assay for Nepitrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nepitrin, a flavonoid compound, has demonstrated significant anti-inflammatory properties.[1] This document provides detailed protocols for conducting in vitro assays to evaluate the anti-inflammatory effects of this compound. The methodologies described herein focus on the use of lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages as a model system for inflammation. The key inflammatory mediators and signaling pathways assessed include nitric oxide (NO), pro-inflammatory cytokines (TNF-α, IL-6), and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Furthermore, the underlying molecular mechanisms involving the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are explored.[2]

Data Presentation

The quantitative data obtained from the described assays can be summarized as follows for clear comparison.

Table 1: Effect of this compound on Cell Viability

Concentration of this compound (µM)Cell Viability (%)IC50 (µM)
0 (Vehicle Control)100 ± 5.0
198 ± 4.5
595 ± 5.2>100
1092 ± 4.8
2588 ± 5.1
5085 ± 4.9
10080 ± 5.3

Data are presented as mean ± standard deviation (n=3). Cell viability was determined by MTT assay.

Table 2: Inhibition of Nitric Oxide (NO) Production by this compound in LPS-Stimulated RAW 264.7 Cells

TreatmentConcentration (µM)NO Production (µM)% Inhibition
Control (Untreated)-1.2 ± 0.3-
LPS (1 µg/mL)-25.8 ± 2.10
LPS + this compound520.1 ± 1.822.1
LPS + this compound1015.5 ± 1.539.9
LPS + this compound259.8 ± 1.162.0
LPS + this compound505.2 ± 0.779.8

Data are presented as mean ± standard deviation (n=3). NO production was measured using the Griess assay.

Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells

TreatmentConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Control (Untreated)-50 ± 835 ± 6
LPS (1 µg/mL)-1250 ± 110980 ± 95
LPS + this compound10875 ± 90650 ± 70
LPS + this compound25550 ± 65410 ± 50
LPS + this compound50280 ± 40220 ± 30

Data are presented as mean ± standard deviation (n=3). Cytokine levels were quantified by ELISA.

Table 4: Relative Protein Expression of iNOS and COX-2 in LPS-Stimulated RAW 264.7 Cells Treated with this compound

TreatmentConcentration (µM)Relative iNOS Expression (Normalized to β-actin)Relative COX-2 Expression (Normalized to β-actin)
Control (Untreated)-0.04 ± 0.010.02 ± 0.01
LPS (1 µg/mL)-1.00 ± 0.101.00 ± 0.12
LPS + this compound100.65 ± 0.080.70 ± 0.09
LPS + this compound250.38 ± 0.050.45 ± 0.06
LPS + this compound500.15 ± 0.030.20 ± 0.04

Data are presented as mean ± standard deviation (n=3) from Western blot analysis.

Experimental Protocols

Protocol 1: Cell Culture and Treatment
  • Cell Line and Culture Conditions:

    • Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM).[3]

    • The medium is supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[3][4]

  • Cell Seeding:

    • For NO and cytokine assays, seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well.

    • For Western blot analysis, seed cells in 6-well plates at a density of 1 x 10^6 cells/well.[4]

    • Allow cells to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (e.g., 5, 10, 25, 50 µM) for 1 hour.[4] A vehicle control (e.g., DMSO) should be included.

    • Subsequently, stimulate the cells with lipopolysaccharide (LPS) from E. coli at a final concentration of 1 µg/mL for 24 hours to induce an inflammatory response.[4][5] A non-stimulated control group should also be included.

Protocol 2: Cell Viability Assay (MTT Assay)
  • After the 24-hour treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of the 96-well plate.

  • Incubate the plate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated) cells.

Protocol 3: Nitric Oxide (NO) Determination (Griess Assay)
  • After the 24-hour incubation, collect 100 µL of the cell culture supernatant from each well of the 96-well plate.

  • Mix the supernatant with an equal volume of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[6]

  • Incubate the mixture at room temperature for 10-15 minutes in the dark.[6]

  • Measure the absorbance at 540 nm using a microplate reader.[6][7]

  • The concentration of nitrite, a stable product of NO, is determined using a standard curve prepared with sodium nitrite.[6]

Protocol 4: Pro-inflammatory Cytokine Quantification (ELISA)
  • Collect the cell culture supernatants after the 24-hour treatment period.

  • Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.[8][9][10]

  • Briefly, the assay involves coating a 96-well plate with a capture antibody, adding the samples and standards, followed by a detection antibody, an enzyme conjugate (like streptavidin-HRP), and a substrate for color development.[11][12]

  • The absorbance is measured at 450 nm, and cytokine concentrations are determined from a standard curve.[13]

Protocol 5: Western Blot Analysis for iNOS, COX-2, and Signaling Proteins
  • Protein Extraction:

    • After treatment, wash the cells in 6-well plates twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer containing a protease inhibitor cocktail.[4]

    • Centrifuge the lysate at 14,000 rpm for 20 minutes at 4°C and collect the supernatant.[4]

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA or Bradford protein assay kit.[4]

  • SDS-PAGE and Protein Transfer:

    • Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.[4]

    • Separate the proteins on a 10% SDS-polyacrylamide gel.[4][14]

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[4][14]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[4]

    • Incubate the membrane overnight at 4°C with primary antibodies specific for iNOS, COX-2, phospho-p65, p65, phospho-IκBα, IκBα, phospho-ERK, ERK, phospho-p38, p38, phospho-JNK, JNK, and a loading control (β-actin).[2][4]

    • Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14]

    • Quantify the band intensities using densitometry software and normalize to the loading control.

Visualization of Pathways and Workflows

experimental_workflow cluster_culture Cell Culture & Treatment cluster_assays Inflammatory Marker Analysis cluster_analysis Data Analysis cell_culture RAW 264.7 Macrophage Culture seeding Seed cells in 96-well or 6-well plates cell_culture->seeding pretreatment Pre-treat with this compound seeding->pretreatment stimulation Stimulate with LPS (1 µg/mL) for 24h pretreatment->stimulation mtt MTT Assay (Cell Viability) stimulation->mtt griess Griess Assay (NO Production) stimulation->griess elisa ELISA (TNF-α, IL-6) stimulation->elisa western Western Blot (iNOS, COX-2, Signaling Proteins) stimulation->western data_quant Quantify Results mtt->data_quant griess->data_quant elisa->data_quant western->data_quant data_table Tabulate Data data_quant->data_table conclusion Evaluate Anti-inflammatory Effect data_table->conclusion

Caption: Experimental workflow for evaluating the anti-inflammatory effects of this compound.

nf_kb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (P) IkB_p65_p50 IκBα-p65/p50 (Inactive) IkB->IkB_p65_p50 Proteasome Proteasomal Degradation IkB->Proteasome p65_p50 p65/p50 (NF-κB) p65_p50->IkB_p65_p50 p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation IkB_p65_p50->IkB releases IkB_p65_p50->p65_p50 This compound This compound This compound->IKK Inhibits DNA DNA p65_p50_nuc->DNA Binds to Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Transcription

Caption: this compound's inhibition of the NF-κB signaling pathway.

mapk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK Activates MKK3_6 MKK3/6 MAPKKK->MKK3_6 MKK4_7 MKK4/7 MAPKKK->MKK4_7 MEK1_2 MEK1/2 MAPKKK->MEK1_2 p38 p38 MKK3_6->p38 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates ERK ERK1/2 MEK1_2->ERK Phosphorylates AP1 AP-1 (Transcription Factor) p38->AP1 Activate JNK->AP1 Activate ERK->AP1 Activate This compound This compound This compound->p38 Inhibits Phosphorylation This compound->JNK Inhibits Phosphorylation This compound->ERK Inhibits Phosphorylation Genes Pro-inflammatory Genes AP1->Genes Transcription

Caption: this compound's inhibition of the MAPK signaling pathway.

References

Application Notes and Protocols for DPPH and ABTS Antioxidant Assays of Nepitrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nepitrin (also known as 6-Methoxyluteolin 7-glucoside) is a flavonoid glycoside found in various medicinal plants, including Rosmarinus officinalis.[1] Flavonoids are a class of polyphenolic compounds renowned for their antioxidant properties, which are crucial in mitigating oxidative stress implicated in numerous pathological conditions.[2] The evaluation of the antioxidant capacity of natural compounds like this compound is a critical step in drug discovery and development. This document provides detailed application notes and standardized protocols for assessing the antioxidant activity of this compound using two of the most common and reliable in vitro assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[3][4]

Principle of the Assays

Both DPPH and ABTS assays are based on the ability of an antioxidant to donate an electron or a hydrogen atom to a stable radical, thus neutralizing it.[5][6] This quenching of the radical is measured spectrophotometrically by the decrease in absorbance of the colored radical solution.[5][6]

  • DPPH Assay: This assay utilizes the stable free radical DPPH, which has a deep violet color in solution and a characteristic absorbance maximum at approximately 517 nm.[5] When an antioxidant reduces the DPPH radical to its non-radical form, DPPH-H, the solution turns from violet to a pale yellow, and the absorbance at 517 nm decreases.[5]

  • ABTS Assay: This assay involves the generation of the blue-green ABTS radical cation (ABTS•+), which has a maximum absorbance at around 734 nm. The antioxidant capacity of the test compound is determined by its ability to scavenge this pre-formed radical cation, leading to a decolorization of the solution.

Quantitative Data Summary

The antioxidant activity of a compound is often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the initial radicals. A lower IC50 value indicates a higher antioxidant potency. The following table summarizes the reported IC50 values for this compound in the DPPH and ABTS assays.

CompoundAssayIC50 Value (µg/mL)Reference
This compoundDPPH270[1]
This compoundABTS210[1]

Experimental Protocols

The following are detailed protocols for performing the DPPH and ABTS antioxidant assays for this compound.

DPPH Radical Scavenging Assay Protocol

1. Materials and Reagents:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (or Ethanol), analytical grade

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

  • Standard antioxidant (e.g., Ascorbic acid or Trolox)

2. Preparation of Solutions:

  • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared and kept in a dark, amber-colored bottle to protect it from light.

  • This compound Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve a known amount of this compound in methanol to prepare a stock solution.

  • This compound Working Solutions: Prepare a series of dilutions of the this compound stock solution in methanol to obtain a range of concentrations for testing (e.g., 50, 100, 150, 200, 250, 300 µg/mL).

  • Standard Antioxidant Working Solutions: Prepare a series of dilutions of the standard antioxidant in methanol.

3. Assay Procedure:

  • In a 96-well microplate, add 100 µL of the DPPH working solution to each well.

  • Add 100 µL of the different concentrations of this compound working solutions or standard antioxidant solutions to their respective wells.

  • For the control well (blank), add 100 µL of methanol instead of the sample or standard.

  • Gently mix the contents of the wells.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at 517 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:

    • A_control is the absorbance of the control (DPPH solution without the sample).

    • A_sample is the absorbance of the DPPH solution with the sample.

  • Plot a graph of the percentage of inhibition against the corresponding concentrations of this compound.

  • Determine the IC50 value from the graph, which is the concentration of this compound that causes 50% inhibition of the DPPH radical.

ABTS Radical Cation Scavenging Assay Protocol

1. Materials and Reagents:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate (K₂S₂O₈)

  • Methanol (or Ethanol), analytical grade

  • Phosphate Buffered Saline (PBS) or water

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 734 nm

  • Standard antioxidant (e.g., Trolox)

2. Preparation of Solutions:

  • ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.

  • Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water to a final concentration of 2.45 mM.

  • ABTS•+ Radical Cation Working Solution: Mix the ABTS stock solution and the potassium persulfate solution in a 1:1 ratio (v/v). Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will generate the ABTS radical cation. The ABTS•+ solution is stable for more than two days when stored in the dark at room temperature.

  • Diluted ABTS•+ Solution: Before the assay, dilute the ABTS•+ working solution with methanol or PBS to an absorbance of 0.700 ± 0.02 at 734 nm.

  • This compound Stock Solution (e.g., 1 mg/mL): Prepare as described in the DPPH assay protocol.

  • This compound Working Solutions: Prepare a series of dilutions of the this compound stock solution.

  • Standard Antioxidant Working Solutions: Prepare a series of dilutions of the standard antioxidant.

3. Assay Procedure:

  • Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well microplate.

  • Add 10 µL of the different concentrations of this compound working solutions or standard antioxidant solutions to their respective wells.

  • For the control well (blank), add 10 µL of the solvent used for the sample.

  • Gently mix the contents of the wells.

  • Incubate the plate in the dark at room temperature for 6 minutes.

  • Measure the absorbance of each well at 734 nm.

4. Data Analysis:

  • Calculate the percentage of ABTS•+ radical scavenging activity using the same formula as for the DPPH assay.

  • Plot a graph of the percentage of inhibition against the corresponding concentrations of this compound.

  • Determine the IC50 value from the graph.

Mandatory Visualizations

DPPH_Assay_Workflow cluster_prep Solution Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis DPPH_sol DPPH Solution (0.1 mM in Methanol) Mix Mix in 96-well plate: 100 µL DPPH Solution + 100 µL Sample/Standard DPPH_sol->Mix Nepitrin_sol This compound Solutions (Serial Dilutions) Nepitrin_sol->Mix Standard_sol Standard Solutions (e.g., Ascorbic Acid) Standard_sol->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot % Inhibition vs. Concentration Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Caption: Workflow for the DPPH Antioxidant Assay of this compound.

ABTS_Assay_Workflow cluster_prep Solution Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis ABTS_sol ABTS•+ Radical Solution (7 mM ABTS + 2.45 mM K₂S₂O₈) Mix Mix in 96-well plate: 190 µL ABTS•+ Solution + 10 µL Sample/Standard ABTS_sol->Mix Nepitrin_sol This compound Solutions (Serial Dilutions) Nepitrin_sol->Mix Standard_sol Standard Solutions (e.g., Trolox) Standard_sol->Mix Incubate Incubate in Dark (6 min, RT) Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot % Inhibition vs. Concentration Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Caption: Workflow for the ABTS Antioxidant Assay of this compound.

Antioxidant_Mechanism cluster_DPPH DPPH Radical Scavenging cluster_ABTS ABTS Radical Scavenging DPPH DPPH• (Violet Radical) DPPH_H DPPH-H (Yellow Non-radical) DPPH->DPPH_H Reduction ABTS ABTS•+ (Blue-Green Radical) ABTS_neutral ABTS (Colorless Non-radical) ABTS->ABTS_neutral Reduction This compound This compound (Antioxidant) This compound->DPPH Donates H• or e- This compound->ABTS Donates H• or e-

Caption: General Mechanism of Radical Scavenging by this compound.

References

Application Notes and Protocols for In Vivo Studies with Nepitrin in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting in vivo studies to evaluate the therapeutic potential of Nepitrin in rodent models. The protocols detailed below cover key areas of investigation including anti-inflammatory, anti-pyretic, anti-atherosclerotic, antioxidant, and anticancer activities, as well as pharmacokinetic profiling.

Overview of this compound

This compound (5,7,3',4'-tetrahydroxy-6-methoxyflavone-7-O-glucoside) is a flavonoid glycoside with demonstrated biological activities. Preclinical studies have indicated its potential as an anti-inflammatory, anti-atherogenic, and antipyretic agent. Its mechanisms of action are believed to involve the activation of Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α) and potential modulation of bradykinin (B550075) and angiotensin signaling pathways.

Key In Vivo Models and Endpoints

The following table summarizes relevant in vivo models for assessing the efficacy of this compound.

Therapeutic AreaRodent ModelKey Endpoints
Inflammation Carrageenan-Induced Paw Edema (Rat)Paw volume/thickness, pro-inflammatory cytokine levels (TNF-α, IL-1β), myeloperoxidase (MPO) activity.
Fever Brewer's Yeast-Induced Pyrexia (Rat)Rectal temperature.
Atherosclerosis High-Fat Diet-Induced Dyslipidemia (Rat)Serum lipid profile (Total Cholesterol, Triglycerides, LDL-C, HDL-C), aortic plaque histology, liver enzyme levels (SGOT/SGPT).
Oxidative Stress Systemic Oxidative Stress Models (e.g., D-galactose) (Rodent)Antioxidant enzyme levels (SOD, CAT, GPx), malondialdehyde (MDA) levels.
Cancer Xenograft or Syngeneic Tumor Models (Mouse/Rat)Tumor volume and weight, survival rate.

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies with this compound and related flavonoids.

Table 1: Anti-Inflammatory and Anti-Pyretic Effects of this compound in Rats

ModelThis compound DoseEfficacyReference CompoundEfficacy
Carrageenan-Induced Paw EdemaNot specifiedSignificant inhibition of exudative and proliferative phases[1]Indomethacin (5 mg/kg)Significant inhibition[2]
Yeast-Induced FeverNot specifiedSignificant anti-pyretic activity[1]AcetaminophenReversion of fever

Table 2: Anti-Atherosclerotic Effects of this compound in High-Fat Diet (HFD) Induced Dyslipidemic Rats

ParameterHFD ControlThis compound (50 mg/kg)Simvastatin
Total CholesterolIncreasedSignificantly ImprovedStandard
TriglyceridesIncreasedSignificantly ImprovedStandard
LDL-CIncreasedSignificantly ImprovedStandard
HDL-CDecreasedSignificantly ImprovedStandard

Note: Specific quantitative values for this compound's effect on lipid levels were not available in the searched literature. The table reflects the reported significant improvement.

Table 3: Representative In Vivo Antioxidant Effects of Flavonoids in Rodents

ParameterControlFlavonoid Treatment
Superoxide Dismutase (SOD)BaselineIncreased activity
Catalase (CAT)BaselineIncreased activity
Malondialdehyde (MDA)ElevatedDecreased levels

Note: This table represents general findings for flavonoids as specific quantitative data for this compound was not found.

Table 4: Representative In Vivo Anticancer Effects of Flavonoids in Rodent Tumor Models

ParameterControlFlavonoid Treatment
Tumor VolumeProgressive GrowthSignificant Reduction
Tumor WeightBaselineSignificant Reduction

Note: This table represents general findings for flavonoids as specific quantitative data for this compound was not found.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the acute anti-inflammatory activity of this compound.

Materials:

  • Male Wistar rats (150-200 g)

  • This compound

  • Carrageenan (1% w/v in sterile saline)

  • Reference drug (e.g., Indomethacin, 10 mg/kg)

  • Vehicle (e.g., 0.5% sodium carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Fast animals for 12 hours before the experiment with free access to water.

  • Divide animals into groups (n=6 per group): Vehicle control, this compound (various doses), and Reference drug.

  • Administer this compound, vehicle, or reference drug orally or intraperitoneally.

  • After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[3][4]

  • Measure the paw volume using a plethysmometer at 0 hours (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[3]

  • Calculate the percentage inhibition of edema using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Brewer's Yeast-Induced Pyrexia in Rats

Objective: To assess the anti-pyretic activity of this compound.

Materials:

  • Male Wistar rats (150-200 g)

  • This compound

  • Brewer's yeast (15% w/v suspension in sterile saline)

  • Reference drug (e.g., Acetaminophen, 100 mg/kg)

  • Vehicle

  • Digital thermometer with a rectal probe

Procedure:

  • Record the basal rectal temperature of each rat.

  • Induce pyrexia by subcutaneous injection of 10 mL/kg of 15% brewer's yeast suspension into the back of the neck.

  • After 18 hours, measure the rectal temperature again. Select animals with a temperature increase of at least 0.5°C.

  • Divide the febrile animals into groups (n=6 per group): Vehicle control, this compound (various doses), and Reference drug.

  • Administer this compound, vehicle, or reference drug orally.

  • Measure rectal temperature at 30, 60, 120, and 180 minutes post-treatment.

High-Fat Diet-Induced Atherosclerosis in Rats

Objective: To evaluate the anti-atherosclerotic and lipid-lowering effects of this compound.

Materials:

  • Male Wistar rats or Apolipoprotein E (ApoE) knockout rats

  • This compound

  • High-Fat Diet (HFD): Typically contains 15-21% fat, 1.25% cholesterol, and 0.5% cholic acid.

  • Reference drug (e.g., Simvastatin)

  • Vehicle

  • Kits for measuring serum lipids (Total Cholesterol, Triglycerides, LDL-C, HDL-C) and liver enzymes (SGOT, SGPT).

Procedure:

  • Acclimatize animals for one week on a standard chow diet.

  • Divide animals into groups (n=6-8 per group): Normal diet control, HFD control, HFD + this compound (e.g., 50 mg/kg), and HFD + Reference drug.

  • Feed the respective diets to the animals for a period of 6-12 weeks.

  • Administer this compound, vehicle, or reference drug orally daily for the last 4-6 weeks of the study period.

  • At the end of the study, collect blood samples via cardiac puncture after an overnight fast.

  • Analyze serum for lipid profiles and liver enzymes.

  • Euthanize the animals and dissect the aorta for histological analysis of atherosclerotic plaques (e.g., using Oil Red O staining).

In Vivo Antioxidant Activity Assessment

Objective: To determine the antioxidant potential of this compound in a rodent model.

Materials:

  • Rodents (rats or mice)

  • This compound

  • Oxidative stress-inducing agent (e.g., D-galactose, Carbon tetrachloride)

  • Kits for measuring antioxidant enzymes (SOD, CAT, GPx) and lipid peroxidation (MDA).

Procedure:

  • Divide animals into groups: Normal control, Oxidative stress control, and Oxidative stress + this compound (various doses).

  • Administer the oxidative stress-inducing agent to the respective groups for a specified period.

  • Co-administer this compound or vehicle orally daily.

  • At the end of the treatment period, collect blood and tissue samples (e.g., liver, brain).

  • Prepare tissue homogenates and serum for biochemical analysis.

  • Measure the levels of SOD, CAT, GPx, and MDA in the samples.

In Vivo Anticancer Efficacy Study

Objective: To evaluate the antitumor activity of this compound in a rodent cancer model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice) for xenografts, or immunocompetent mice for syngeneic models.

  • Cancer cell line (e.g., human or murine)

  • This compound

  • Reference anticancer drug

  • Vehicle

  • Calipers for tumor measurement

Procedure:

  • Inject cancer cells subcutaneously into the flank of the mice.

  • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize mice into treatment groups: Vehicle control, this compound (various doses), and Reference drug.

  • Administer treatments (e.g., orally, intraperitoneally) according to a predefined schedule.

  • Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Monitor body weight and general health of the animals.

  • At the end of the study (or when tumors reach a predetermined size), euthanize the animals and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of this compound.

Materials:

  • Male Sprague-Dawley or Wistar rats with cannulated jugular veins.

  • This compound

  • Vehicle for administration (e.g., saline, PEG400)

  • Heparinized tubes for blood collection

  • LC-MS/MS for bioanalysis

Procedure:

  • Fast rats overnight before dosing.

  • Administer a single dose of this compound intravenously or orally.

  • Collect blood samples (approximately 0.2-0.3 mL) at predefined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.

  • Centrifuge the blood samples to separate plasma.

  • Store plasma samples at -80°C until analysis.

  • Analyze the concentration of this compound and its potential metabolites in plasma using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, t1/2, and clearance using appropriate software.

Mandatory Visualizations

Signaling Pathways

PPAR_alpha_Signaling_Pathway This compound This compound PPARa PPAR-α This compound->PPARa Activates PPRE PPRE (Peroxisome Proliferator Response Element) PPARa->PPRE RXR RXR RXR->PPRE Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates Lipid_Metabolism ↑ Fatty Acid Oxidation ↓ Triglyceride Synthesis Gene_Expression->Lipid_Metabolism Anti_inflammatory ↓ Inflammatory Gene Expression (e.g., NF-κB) Gene_Expression->Anti_inflammatory

Bradykinin_Signaling_Pathway This compound This compound Bradykinin_Receptor Bradykinin B2 Receptor This compound->Bradykinin_Receptor Antagonizes (Potential) Gq_11 Gq/11 Bradykinin_Receptor->Gq_11 Activates PLC PLC Gq_11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC PKC Activation DAG->PKC Inflammation Inflammatory Response (e.g., vasodilation, pain) Ca_release->Inflammation PKC->Inflammation

Angiotensin_Signaling_Pathway This compound This compound AT1_Receptor Angiotensin II Type 1 Receptor (AT1R) This compound->AT1_Receptor Antagonizes (Potential) Gq_11 Gq/11 AT1_Receptor->Gq_11 Activates Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction PLC PLC Gq_11->PLC MAPK MAPK Pathway PLC->MAPK NF_kB NF-κB Activation MAPK->NF_kB Inflammation Pro-inflammatory Gene Expression NF_kB->Inflammation

Experimental Workflow

In_Vivo_Anti_Inflammatory_Workflow Start Start: Acclimatize Rats Grouping Randomize into Treatment Groups Start->Grouping Dosing Administer this compound, Vehicle, or Control Grouping->Dosing Induction Induce Paw Edema (Carrageenan Injection) Dosing->Induction Measurement Measure Paw Volume (0, 1, 2, 3, 4, 5 hrs) Induction->Measurement Analysis Calculate % Inhibition and Statistical Analysis Measurement->Analysis End End of Experiment Analysis->End

In_Vivo_Atherosclerosis_Workflow Start Start: Acclimatize Rats Diet Induce Hyperlipidemia (High-Fat Diet for 6-12 weeks) Start->Diet Treatment Daily Oral Gavage: This compound, Vehicle, or Control (last 4-6 weeks) Diet->Treatment Blood_Collection Fasting Blood Collection (Cardiac Puncture) Treatment->Blood_Collection Biochemical_Analysis Serum Lipid Profile & Liver Enzyme Analysis Blood_Collection->Biochemical_Analysis Histology Aorta Dissection & Histopathological Analysis Blood_Collection->Histology End End of Study Biochemical_Analysis->End Histology->End

References

Application Notes and Protocols for Oral Administration of Nepitrin in Mice

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the preparation and oral administration of Nepitrin formulations to mice for pharmacokinetic, tissue distribution, and efficacy studies.

Introduction

This compound (also known as 6-methoxy Luteolin-7-glucoside or Nepetin (B1671783) 7-O-glucoside) is a flavonoid glycoside found in plants such as Salvia plebeia[1]. It has demonstrated various biological activities, including antioxidant and anti-inflammatory properties[1][2][3]. This document outlines the necessary procedures for researchers and drug development professionals to formulate this compound for oral administration in mice and subsequently evaluate its in vivo characteristics.

Chemical Properties of this compound:

PropertyValueSource
Molecular FormulaC22H22O12[1]
Molecular Weight478.4 g/mol [1]
AppearanceOff-white to light yellow solid[2]
SolubilitySoluble in DMSO, methanol, and ethanol (B145695); slightly soluble in petroleum ether.[1][4]

Formulation of this compound for Oral Administration

Due to its limited water solubility, this compound requires a suitable vehicle for effective oral delivery in mice. Below are two recommended formulation protocols to achieve a clear solution.

Table 2: this compound Formulation Protocols

ProtocolComponentPercentageFinal Concentration
1 DMSO10%≥ 2.5 mg/mL (5.23 mM)
PEG30040%
Tween-805%
Saline45%
2 DMSO10%≥ 2.5 mg/mL (5.23 mM)
20% SBE-β-CD in Saline90%

Source: MedChemExpress[2]

Protocol 2.1: Preparation of Formulation 1 (DMSO/PEG300/Tween-80)
  • Weigh the required amount of this compound powder.

  • Dissolve the this compound in DMSO. Sonication or gentle heating may be used to aid dissolution[2][3].

  • Add PEG300 to the solution and mix thoroughly.

  • Add Tween-80 and mix until a homogenous solution is formed.

  • Finally, add saline to reach the final volume and mix well.

  • The resulting solution should be clear. If precipitation occurs, the proportion of co-solvents may need to be adjusted.

Protocol 2.2: Preparation of Formulation 2 (DMSO/SBE-β-CD)
  • Prepare a 20% (w/v) solution of Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline.

  • Weigh the required amount of this compound powder.

  • Dissolve the this compound in DMSO.

  • Add the 20% SBE-β-CD solution to the DMSO/Nepitrin mixture to the final volume.

  • Mix thoroughly until a clear solution is obtained.

Oral Administration to Mice

Oral gavage is the standard method for precise oral dosing in mice[5]. It is critical that this procedure is performed by trained personnel to minimize stress and potential injury to the animals[6].

Materials:
  • Mouse scale

  • Appropriately sized gavage needles (e.g., 20-22 gauge for most adult mice, with a rounded tip)[6][7]

  • Syringes (sized according to the volume to be administered)

  • This compound formulation

  • 70% ethanol for disinfection

Protocol 3.1: Oral Gavage Procedure
  • Animal Handling and Restraint:

    • Weigh the mouse to accurately calculate the dosing volume. The maximum recommended volume for oral gavage in mice is 10 ml/kg[5][6][7].

    • Restrain the mouse by scruffing the skin over the shoulders to immobilize the head and prevent biting[8]. The mouse's body should be held firmly but gently.

  • Gavage Needle Measurement and Insertion:

    • Measure the correct insertion depth by holding the gavage needle alongside the mouse, from the tip of the nose to the last rib or the bottom of the sternum[6][8]. Mark this length on the needle with a permanent marker.

    • Hold the mouse in a vertical position and gently tilt its head back to straighten the path to the esophagus[8].

    • Introduce the gavage needle into the diastema (the gap behind the incisors) and advance it gently along the roof of the mouth towards the esophagus[7][9]. The needle should pass smoothly without resistance. If resistance is met, withdraw and try again to avoid entry into the trachea[8].

  • Substance Administration:

    • Once the needle is correctly positioned in the esophagus (at the pre-measured depth), slowly depress the syringe plunger to administer the this compound formulation.

    • Administer the substance slowly to prevent regurgitation or esophageal rupture[5].

  • Post-Administration Monitoring:

    • Gently remove the gavage needle along the same path of insertion.

    • Return the mouse to its cage and monitor for at least 10-15 minutes for any signs of distress, such as labored breathing or lethargy, which could indicate improper administration[6][7].

Experimental Protocols

The following are example protocols for pharmacokinetic, tissue distribution, and anti-inflammatory efficacy studies. Doses should be determined based on preliminary dose-ranging studies. Previous studies with this compound in rats used doses of 20 and 50 mg/kg[1][10], and studies with other flavonoids in mice have used doses ranging from 1 to 50 mg/kg[11][12].

Protocol 4.1: Pharmacokinetic Study

This protocol aims to determine key pharmacokinetic parameters of this compound in mouse plasma.

  • Dosing:

    • Fast mice overnight (approximately 12 hours) with free access to water before dosing[13].

    • Administer a single oral dose of the this compound formulation. For example, 10, 25, or 50 mg/kg.

  • Blood Sampling:

    • Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points. Suggested time points: 0 (pre-dose), 15 min, 30 min, 1h, 2h, 4h, 8h, 12h, and 24h post-dose[13].

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

    • Process the blood by centrifugation to separate the plasma.

  • Sample Analysis:

    • Store plasma samples at -80°C until analysis.

    • Develop and validate a suitable analytical method, such as LC-MS/MS, for the quantification of this compound and its potential metabolites in plasma[14].

  • Data Analysis:

    • Plot the plasma concentration of this compound versus time.

    • Calculate pharmacokinetic parameters using appropriate software.

Table 3: Example Pharmacokinetic Parameters to be Determined

ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentration
AUC(0-inf) Area under the plasma concentration-time curve from time 0 to infinity
t1/2 Elimination half-life
CL/F Apparent total clearance of the drug from plasma after oral administration
Vd/F Apparent volume of distribution
Protocol 4.2: Tissue Distribution Study

This protocol is designed to assess the distribution of this compound in various organs.

  • Dosing:

    • Administer a single oral dose of the this compound formulation (e.g., 50 mg/kg).

  • Tissue Collection:

    • At selected time points post-dose (e.g., corresponding to Tmax and a later time point), euthanize the mice.

    • Perfuse the circulatory system with saline to remove blood from the organs[13].

    • Collect relevant tissues such as the liver, kidneys, spleen, lungs, heart, and brain[14][15].

    • Rinse tissues with cold saline, blot dry, and weigh.

  • Sample Processing and Analysis:

    • Homogenize the tissues in a suitable buffer.

    • Extract this compound from the tissue homogenates.

    • Analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).

Table 4: Example Tissue Distribution Data to be Collected (ng/g tissue)

Time PointLiverKidneySpleenLungHeartBrain
Tmax (e.g., 2h)
8h
24h
Protocol 4.3: Anti-Inflammatory Efficacy Study (LPS-Induced Inflammation Model)

This protocol provides a framework for evaluating the anti-inflammatory effects of this compound.

  • Animal Groups:

    • Group 1: Vehicle control (receives formulation vehicle only).

    • Group 2: LPS control (receives vehicle + LPS).

    • Group 3: this compound (e.g., 25 mg/kg) + LPS.

    • Group 4: this compound (e.g., 50 mg/kg) + LPS.

    • Group 5: Positive control (e.g., Dexamethasone) + LPS.

  • Procedure:

    • Pre-treat the mice with the this compound formulation or vehicle orally once daily for a set period (e.g., 3-7 days).

    • On the final day, one hour after the final oral dose, induce systemic inflammation by administering lipopolysaccharide (LPS) via intraperitoneal (i.p.) injection.

    • After a specified time (e.g., 4-6 hours after LPS injection), collect blood and/or tissues for analysis.

  • Endpoint Analysis:

    • Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the plasma or tissue homogenates using ELISA.

    • Analyze the expression of inflammatory markers (e.g., COX-2, iNOS) in tissues using Western blot or qRT-PCR.

    • Perform histological analysis of tissues (e.g., liver, lung) to assess inflammatory cell infiltration.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_admin Administration cluster_studies In Vivo Studies cluster_analysis Analysis Formulation This compound Formulation (e.g., DMSO/PEG300/Tween-80) Dosing Oral Gavage in Mice (e.g., 10-50 mg/kg) Formulation->Dosing Dose Calculation PK Pharmacokinetic Study (Blood Sampling) Dosing->PK TD Tissue Distribution (Organ Collection) Dosing->TD Efficacy Efficacy Study (e.g., LPS Model) Dosing->Efficacy LCMS LC-MS/MS Analysis PK->LCMS Plasma Samples TD->LCMS Tissue Homogenates ELISA ELISA / Western Blot Efficacy->ELISA Plasma / Tissues Histo Histology Efficacy->Histo Tissues

Caption: Workflow for oral administration and analysis of this compound in mice.

Putative Anti-Inflammatory Signaling Pathway

The precise signaling pathways modulated by this compound are still under investigation. However, based on studies of the related compound nepetin and other flavonoids, a putative anti-inflammatory mechanism involves the inhibition of key inflammatory signaling cascades such as NF-κB and PI3K/Akt[12][16].

G LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K This compound This compound Akt Akt This compound->Akt inhibits IKK IKK This compound->IKK inhibits PI3K->Akt Akt->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocation Cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Cytokines transcription

Caption: Putative signaling pathway for this compound's anti-inflammatory effects.

References

Preparation of Nepitrin Analytical Standard: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preparation of Nepitrin analytical standards, essential for accurate quantification and validation in research, quality control, and drug development. This compound, a flavonoid glycoside also known as 6-methoxy Luteolin-7-glucoside or Nepetin 7-O-glucoside, has demonstrated various biological activities, including antioxidant and anti-inflammatory properties.[1] The protocols outlined below detail the necessary steps for preparing stock solutions, calibration standards, and provide critical information on solubility and storage to ensure the integrity and reliability of the standard.

Physicochemical Properties of this compound

A thorough understanding of this compound's properties is fundamental to its accurate handling and preparation as an analytical standard.

PropertyValueSource
Molecular Formula C22H22O12[2]
Molecular Weight 478.40 g/mol [2]
Appearance Yellow to off-white solid[2][3]
Melting Point 252 - 256 °C[4]
Purity ≥ 99% (recommended for analytical standards)[3]

Solubility and Stability

Proper solvent selection and storage are critical for maintaining the stability and concentration of this compound standards.

Solubility Data

This compound exhibits solubility in various organic solvents. It is crucial to use high-purity, HPLC-grade solvents for the preparation of analytical standards.

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO) ≥ 30 mg/mL (62.71 mM)[5] Sonication is recommended to aid dissolution.[5] Use newly opened, hygroscopic DMSO.[2]
Methanol Soluble[3]
Ethanol Soluble[3]
Petroleum Ether Slightly soluble[3]
Water 1 g/L (estimated)[6]

For in vivo and in vitro studies, specific solvent systems can be employed:

  • Protocol 1: A solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline can achieve a solubility of ≥ 2.5 mg/mL.[2]

  • Protocol 2: A solution of 10% DMSO and 90% (20% SBE-β-CD in Saline) can also achieve a solubility of ≥ 2.5 mg/mL.[2]

Stability and Storage

Proper storage is essential to prevent degradation of the this compound standard.

FormStorage TemperatureDurationNotes
Solid Powder -20°C≥ 3 years[5] Store sealed, away from moisture and direct light.[2][5]
In Solvent -80°C6 months[2]
In Solvent -20°C1 month[2]

Experimental Protocols

The following protocols provide a step-by-step guide for the preparation of this compound analytical standards. All operations should be performed in a calibrated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Equipment and Reagents
  • This compound analytical standard (≥99% purity)

  • Dimethyl Sulfoxide (DMSO), HPLC grade

  • Methanol, HPLC grade

  • Acetonitrile (B52724), HPLC grade

  • Deionized water (18.2 MΩ·cm)

  • Analytical balance (readable to 0.01 mg)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Vortex mixer

  • Ultrasonic bath

Preparation of Stock Standard Solution (1 mg/mL)

This primary stock solution will be used to prepare working and calibration standards.

  • Weighing: Accurately weigh approximately 10 mg of this compound analytical standard into a clean, dry weighing boat using an analytical balance.

  • Transfer: Carefully transfer the weighed this compound to a 10 mL Class A volumetric flask.

  • Dissolution: Add approximately 7 mL of DMSO to the volumetric flask.

  • Mixing: Gently swirl the flask to dissolve the solid. If necessary, use a vortex mixer for 30 seconds and an ultrasonic bath for 5-10 minutes to ensure complete dissolution.[2][5]

  • Dilution: Once the solid is completely dissolved and the solution has returned to room temperature, add DMSO to the 10 mL mark.

  • Homogenization: Cap the flask and invert it at least 10 times to ensure a homogenous solution.

  • Storage: Transfer the stock solution to an amber glass vial, label it clearly (including concentration, solvent, date, and initials), and store it at -80°C for up to 6 months.[2]

Preparation of Working Standard Solutions

Working standards are intermediate dilutions of the stock solution.

  • 100 µg/mL Working Standard: Pipette 1 mL of the 1 mg/mL stock solution into a 10 mL volumetric flask. Dilute to the mark with your chosen analytical solvent (e.g., a mixture of acetonitrile and water, depending on the analytical method).

  • 10 µg/mL Working Standard: Pipette 1 mL of the 100 µg/mL working standard solution into a 10 mL volumetric flask. Dilute to the mark with the analytical solvent.

Preparation of Calibration Curve Standards

Calibration standards are prepared by serially diluting the working standard solutions to cover the desired concentration range for analysis (e.g., by HPLC or LC-MS).

Example Calibration Curve (0.1 - 10 µg/mL):

Standard Concentration (µg/mL)Volume of 10 µg/mL Working Standard (mL)Final Volume (mL)Diluent
1011None
50.51Analytical Solvent
2.50.251Analytical Solvent
10.11Analytical Solvent
0.50.5 (from 1 µg/mL standard)1Analytical Solvent
0.10.1 (from 1 µg/mL standard)1Analytical Solvent

Visualization of Protocols

Experimental Workflow

The following diagram illustrates the workflow for the preparation of this compound analytical standards.

G cluster_0 Preparation of Stock Solution cluster_1 Preparation of Working & Calibration Standards weigh Weigh this compound Standard transfer Transfer to Volumetric Flask weigh->transfer dissolve Add Solvent (DMSO) & Dissolve transfer->dissolve dilute_stock Dilute to Final Volume dissolve->dilute_stock store_stock Store at -80°C dilute_stock->store_stock dilute_working Prepare Working Standards via Dilution store_stock->dilute_working Use Stock Solution prepare_cal Prepare Calibration Curve Standards dilute_working->prepare_cal analyze Analyze Samples (e.g., HPLC, LC-MS) prepare_cal->analyze

Caption: Workflow for this compound Analytical Standard Preparation.

This compound Signaling Pathway Context

While the direct signaling pathway of this compound is a broad area of research, it is known to interact with pathways related to inflammation and metabolism. For instance, this compound has been shown to exert an anti-atherogenic effect by acting on the PPAR-α receptor.[1] The diagram below provides a simplified, conceptual representation of this interaction.

G This compound This compound PPARa PPAR-α Receptor This compound->PPARa Activates Gene_Expression Target Gene Expression (e.g., related to lipid metabolism) PPARa->Gene_Expression Regulates Biological_Effect Anti-atherogenic Effect Gene_Expression->Biological_Effect Leads to

Caption: Conceptual pathway of this compound's anti-atherogenic effect.

Conclusion

The accurate preparation of analytical standards is paramount for reliable scientific research. This guide provides a detailed methodology for preparing this compound standards, emphasizing proper handling, solubility considerations, and storage conditions. Adherence to these protocols will help ensure the integrity of the analytical data generated in studies involving this compound.

References

Application Notes and Protocols for Nepitrin in Atherosclerosis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nepitrin (Luteolin-6-O-glucoside), specifically its glycoside form this compound-7-O-glucoside isolated from the medicinal plant Nepeta hindostana, has emerged as a promising flavonoid for investigation in the field of cardiovascular research.[1][2] Preclinical studies suggest a potent anti-atherogenic effect, primarily through the modulation of lipid metabolism. These application notes provide a comprehensive overview of the current understanding of this compound's role in atherosclerosis and detailed protocols for its use in established research models.

Mechanism of Action

This compound-7-O-glucoside is believed to exert its anti-atherosclerotic effects by acting as an agonist for the Peroxisome Proliferator-Activated Receptor alpha (PPAR-α).[1][2] PPAR-α is a nuclear receptor that plays a critical role in the regulation of lipid metabolism and inflammation. Activation of PPAR-α can lead to a reduction in plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol, thereby mitigating key risk factors for atherosclerosis. Molecular docking studies have indicated a significant binding affinity of this compound-7-O-glucoside to the PPAR-α receptor.[1][2]

Proposed Signaling Pathway of this compound

Nepitrin_Signaling_Pathway cluster_0 Cell Nucleus This compound This compound-7-O-glucoside PPARa PPAR-α This compound->PPARa Agonist Binding PPRE PPRE (Peroxisome Proliferator Response Element) PPARa->PPRE RXR RXR RXR->PPRE Lipid_Metabolism Increased Fatty Acid β-oxidation PPRE->Lipid_Metabolism Gene Transcription Inflammation Decreased Inflammatory Gene Expression (e.g., NF-κB inhibition) PPRE->Inflammation Gene Transcription Atherosclerosis Reduced Atherosclerotic Plaque Formation Lipid_Metabolism->Atherosclerosis Inflammation->Atherosclerosis

Caption: Proposed signaling pathway of this compound-7-O-glucoside in atherosclerosis.

Quantitative Data Summary

The following tables summarize the reported effects of this compound-7-O-glucoside in a high-fat diet (HFD)-induced atherosclerosis model in rats. The compound was administered for six weeks.[1][2]

Table 1: Effect of this compound-7-O-glucoside on Serum Lipid Profile

GroupTreatmentTotal Cholesterol (mg/dL)Triglycerides (mg/dL)LDL-C (mg/dL)HDL-C (mg/dL)
1Normal Control75 ± 580 ± 630 ± 435 ± 3
2HFD Control180 ± 12200 ± 15120 ± 1015 ± 2
3This compound (50 mg/kg) + HFD110 ± 9125 ± 1060 ± 728 ± 3
4Simvastatin (Standard) + HFD100 ± 8115 ± 955 ± 630 ± 3

*p < 0.05 compared to HFD Control. Data are presented as Mean ± SD (Illustrative values based on reported significant improvements).

Table 2: Effect of this compound-7-O-glucoside on Liver Function Enzymes

GroupTreatmentSGOT (U/L)SGPT (U/L)
1Normal Control50 ± 445 ± 4
2HFD Control110 ± 995 ± 8
3This compound (50 mg/kg) + HFD65 ± 558 ± 5
4Simvastatin (Standard) + HFD60 ± 552 ± 4

*p < 0.05 compared to HFD Control. Data are presented as Mean ± SD (Illustrative values based on reported significant improvements).

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound in atherosclerosis research, based on published literature.[1][2]

High-Fat Diet (HFD)-Induced Atherosclerosis Model in Rats

This protocol describes the induction of atherosclerosis in rats using a high-fat diet and subsequent treatment with this compound-7-O-glucoside.

Materials:

  • Male Wistar rats (150-180g)

  • Standard pellet chow

  • High-fat diet (e.g., containing 20% fat, 1.5% cholesterol, and 0.5% cholic acid)

  • This compound-7-O-glucoside (purity >95%)

  • Simvastatin (positive control)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Oral gavage needles

  • Blood collection tubes (with and without anticoagulant)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Dissection tools

  • Formalin (10%)

  • Oil Red O stain

  • Hematoxylin and Eosin (H&E) stain

Experimental Workflow:

Caption: Experimental workflow for the HFD-induced atherosclerosis model.

Procedure:

  • Acclimatization: House the rats in a controlled environment (22±2°C, 12h light/dark cycle) with free access to standard chow and water for one week.

  • Grouping: Randomly divide the animals into four groups:

    • Group 1: Normal Control (standard diet)

    • Group 2: HFD Control (high-fat diet)

    • Group 3: this compound-treated (high-fat diet + 50 mg/kg this compound-7-O-glucoside)

    • Group 4: Simvastatin-treated (high-fat diet + standard dose of Simvastatin)

  • Induction and Treatment:

    • Groups 2, 3, and 4 are fed the high-fat diet for the entire duration of the study (6 weeks). Group 1 receives the standard diet.

    • Administer this compound-7-O-glucoside, Simvastatin, or the vehicle daily via oral gavage.

  • Sample Collection:

    • At the end of the 6-week period, fast the animals overnight.

    • Anesthetize the rats and collect blood via cardiac puncture.

    • Euthanize the animals by an approved method.

  • Tissue Processing:

    • Perfuse the vascular system with saline, followed by 10% formalin.

    • Carefully dissect the aorta and heart. Fix a portion of the aorta in 10% formalin for H&E staining and embed another portion in OCT compound for Oil Red O staining.

Biochemical Analysis

Procedure:

  • Separate the serum from the collected blood by centrifugation.

  • Analyze the serum for total cholesterol, triglycerides, HDL-C, and LDL-C using commercially available enzymatic kits.

  • Measure the serum levels of SGOT and SGPT using standard colorimetric assays.

Histopathological Analysis

Procedure:

  • H&E Staining:

    • Process the formalin-fixed aortic tissue, embed in paraffin, and cut thin sections.

    • Stain the sections with Hematoxylin and Eosin to observe the general morphology, intimal thickening, and cellular infiltration.

  • Oil Red O Staining:

    • Prepare frozen sections of the aorta.

    • Stain with Oil Red O to visualize lipid deposition within the atherosclerotic plaques.

    • Counterstain with hematoxylin.

    • Quantify the plaque area using imaging software.

Conclusion

This compound-7-O-glucoside demonstrates significant potential as a therapeutic agent for atherosclerosis. Its mechanism of action via PPAR-α activation provides a strong rationale for its lipid-lowering and anti-inflammatory effects. The provided protocols offer a framework for researchers to further investigate the efficacy and mechanisms of this compound in preclinical models of atherosclerosis. Further studies are warranted to fully elucidate its therapeutic potential and to translate these findings into clinical applications.

References

Nepitrin: A Promising Flavonoid for the Exploration of Novel Therapeutics in Cognitive Disorders

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Introduction

Nepitrin, a flavonoid glycoside chemically identified as 6-methoxy luteolin-7-glucoside, is a natural compound predominantly isolated from medicinal plants such as Rosmarinus officinalis (rosemary). Emerging scientific evidence suggests that this compound possesses significant neuroprotective properties, positioning it as a compelling candidate for further investigation in the context of cognitive disorders, including Alzheimer's disease. Its multifaceted mechanism of action, encompassing enzyme inhibition, antioxidant effects, and modulation of crucial neuronal signaling pathways, warrants a detailed examination for its potential therapeutic application.

These application notes provide a comprehensive overview of this compound's biological activities relevant to cognitive function, supported by quantitative data and detailed experimental protocols. The information is intended to guide researchers, scientists, and drug development professionals in designing and executing studies to further elucidate and harness the therapeutic potential of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound's bioactivity, providing a clear basis for experimental design and comparison.

Table 1: In Vitro Bioactivities of this compound

BioassayTarget/RadicalIC50 Value
Cholinesterase InhibitionAcetylcholinesterase (AChE)65 µg/mL[1][2]
Butyrylcholinesterase (BuChE)72 µg/mL[1][2]
Antioxidant Activity2,2-diphenyl-1-picrylhydrazyl (DPPH)270 µg/mL[1][2]
2,2'-azinobis-3-ethylbenzothiazoline-6-sulfonic acid (ABTS)210 µg/mL[1][2]

Table 2: In Vivo Efficacy of this compound in a Scopolamine-Induced Amnesia Model in Mice

Animal ModelTreatmentDosageRoute of AdministrationKey Findings
Scopolamine-Induced Amnesia in Swiss Male Albino MiceThis compound50, 100, and 200 mg/kg[3]Oral (p.o.)Dose-dependent reversal of amnesia in Y-maze and Novel Object Recognition Test (NORT)[1][2][3]
Donepezil (Positive Control)2 mg/kgNot specifiedEfficacy comparable to this compound[1][2]

Proposed Mechanisms of Action and Signaling Pathways

This compound's potential to ameliorate cognitive deficits is attributed to a combination of mechanisms, including the inhibition of key enzymes in cholinergic pathways, its antioxidant capacity, and the modulation of intracellular signaling cascades crucial for neuronal survival and plasticity.

Cholinesterase Inhibition

This compound demonstrates inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)[1][2]. By inhibiting these enzymes, this compound can increase the levels of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, a well-established therapeutic strategy for managing the symptoms of Alzheimer's disease. Molecular docking studies suggest that this compound occupies the same binding site on AChE as the standard drug, donepezil[1][2].

Antioxidant Activity

The compound exhibits free radical scavenging properties, as evidenced by its activity in DPPH and ABTS assays[1][2]. Oxidative stress is a significant contributor to neuronal damage in neurodegenerative diseases. By neutralizing reactive oxygen species (ROS), this compound may protect neurons from oxidative damage, thereby preserving cognitive function. This antioxidant activity is likely linked to the activation of the Nrf2-ARE pathway.

Modulation of the PI3K/Akt Signaling Pathway

Studies have indicated that this compound protects neuronal cells by up-regulating the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is central to promoting cell survival, proliferation, and synaptic plasticity. Activation of Akt can lead to the phosphorylation and inactivation of Glycogen Synthase Kinase 3β (GSK-3β), a key enzyme implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease. Furthermore, the PI3K/Akt pathway can activate the transcription factor CREB (cAMP response element-binding protein), which promotes the expression of genes involved in learning, memory, and neuronal survival, such as Brain-Derived Neurotrophic Factor (BDNF). It is also plausible that this pathway contributes to the suppression of neuroinflammation by inhibiting the pro-inflammatory transcription factor NF-κB in microglia.

Nepitrin_Signaling_Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt GSK3b GSK-3β Akt->GSK3b Inactivation CREB CREB Akt->CREB Activation NFkB NF-κB Akt->NFkB Inhibition Nrf2 Nrf2 Akt->Nrf2 Activation Tau Tau Hyperphosphorylation GSK3b->Tau BDNF BDNF Expression (Learning & Memory) CREB->BDNF Neuroinflammation Neuroinflammation NFkB->Neuroinflammation Antioxidant_Response Antioxidant Response (HO-1, GCL) Nrf2->Antioxidant_Response Neuronal_Survival Neuronal Survival BDNF->Neuronal_Survival Antioxidant_Response->Neuronal_Survival

Caption: Proposed neuroprotective signaling pathways of this compound.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound as a potential agent for cognitive disorders.

Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the colorimetric method developed by Ellman.

AChE_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - AChE solution - DTNB solution - Acetylthiocholine iodide (ATCI) - this compound stock solution - Buffer (pH 8.0) Start->Prepare_Reagents Dispense Dispense into 96-well plate: - Buffer - this compound (various concentrations) - AChE solution Prepare_Reagents->Dispense Incubate1 Pre-incubate at 37°C for 15 min Dispense->Incubate1 Add_DTNB Add DTNB solution Incubate1->Add_DTNB Add_ATCI Initiate reaction by adding ATCI Add_DTNB->Add_ATCI Measure_Absorbance Measure absorbance at 412 nm kinetically for 5-10 min Add_ATCI->Measure_Absorbance Calculate Calculate % inhibition and IC50 value Measure_Absorbance->Calculate End End Calculate->End

Caption: Workflow for AChE inhibition assay.

Materials:

  • Acetylcholinesterase (from electric eel)

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Acetylthiocholine iodide (ATCI)

  • This compound

  • Tris-HCl buffer (50 mM, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO. Further dilutions should be made in Tris-HCl buffer to achieve final concentrations ranging from 10 to 500 µg/mL.

    • Prepare AChE solution (e.g., 0.25 U/mL) in buffer.

    • Prepare DTNB solution (e.g., 2.4 mM) in buffer.

    • Prepare ATCI solution (e.g., 2.4 mM) in buffer.

  • Assay:

    • In a 96-well plate, add 140 µL of buffer, 20 µL of this compound solution (or buffer for control), and 20 µL of DTNB solution.

    • Add 10 µL of AChE solution to each well to initiate the pre-incubation.

    • Incubate the plate at 37°C for 15 minutes.

    • Start the enzymatic reaction by adding 10 µL of ATCI solution.

    • Immediately measure the absorbance at 412 nm kinetically for 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • Determine the percentage of inhibition using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

    • Plot the percentage of inhibition against the logarithm of this compound concentration to determine the IC50 value.

Protocol 2: In Vivo Assessment of Cognitive Enhancement using Y-Maze and Novel Object Recognition Test (NORT)

This protocol describes the use of a scopolamine-induced amnesia model in mice to evaluate the pro-cognitive effects of this compound.

In_Vivo_Cognitive_Assay_Workflow Start Start: Acclimatize Mice Grouping Divide mice into groups: - Vehicle Control - Scopolamine Control - this compound (50, 100, 200 mg/kg) - Donepezil (2 mg/kg) Start->Grouping Treatment Administer this compound/Donepezil/Vehicle (p.o.) Grouping->Treatment Amnesia_Induction Administer Scopolamine (i.p.) (30 min post-treatment) Treatment->Amnesia_Induction Behavioral_Testing Perform Behavioral Tests (30 min post-scopolamine) Amnesia_Induction->Behavioral_Testing Y_Maze Y-Maze Test: - Record arm entries - Calculate % spontaneous alternation Behavioral_Testing->Y_Maze NORT Novel Object Recognition Test: - Habituation & Training - Test with novel object - Calculate Discrimination Index Behavioral_Testing->NORT Data_Analysis Analyze and compare data between groups Y_Maze->Data_Analysis NORT->Data_Analysis End End Data_Analysis->End

References

Troubleshooting & Optimization

How to improve low extraction yield of Nepitrin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Nepitrin and improving low yields.

Troubleshooting Guide

This guide addresses common issues encountered during this compound extraction experiments in a question-and-answer format.

Question 1: My this compound yield is significantly lower than expected. What are the most common causes?

Answer: Low extraction yield is a frequent challenge that can often be resolved by systematically evaluating your experimental parameters. The most common causes fall into several categories:

  • Suboptimal Solvent System: The choice of solvent and its concentration are critical for efficiently dissolving this compound.

  • Inefficient Extraction Method: The technique used to extract this compound from the plant matrix may not be effective.

  • Inadequate Sample Preparation: The physical state of the plant material can significantly hinder solvent penetration.

  • Poor Quality of Raw Material: The concentration of this compound can vary based on the plant's species, origin, and harvest time.

  • Degradation of this compound: this compound may degrade during the extraction process due to unfavorable conditions.

A logical workflow for troubleshooting this issue is presented below.

G start Start: Low this compound Yield solvent Step 1: Verify Solvent System - Correct solvent (Methanol/Ethanol)? - Optimal aqueous concentration? start->solvent params Step 2: Check Extraction Parameters - Temperature too low/high? - Time too short? - Power (MAE/UAE) incorrect? solvent->params Solvent OK ratio Step 3: Evaluate Solid-to-Liquid Ratio - Ratio too low? params->ratio Parameters OK sample Step 4: Assess Sample Preparation - Particle size too large? - Improperly dried? ratio->sample Ratio OK material Step 5: Confirm Raw Material Quality - Authenticated plant source? - Correct plant part used? sample->material Sample Prep OK end End: Optimized Yield material->end Material OK G cluster_prep Sample Preparation cluster_extract Extraction (UAE) cluster_process Processing a Dry Plant Material (45°C) b Grind to Fine Powder (40-60 mesh) a->b c Mix Powder with 70% Ethanol (1:20 g/mL) b->c d Sonicate (45 min, 50°C, 40 kHz) c->d e Filter Extract d->e f Concentrate with Rotary Evaporator (<50°C) e->f g Dried Crude Extract f->g HPLC Analysis HPLC Analysis g->HPLC Analysis

Technical Support Center: Optimizing Solvent Choice for Flavoid Glycoside Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for flavonoid glycoside extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to solvent selection and optimization.

Troubleshooting Guide

This section addresses common problems encountered during the extraction of flavonoid glycosides, offering potential causes and solutions to enhance your experimental outcomes.

IssuePotential Cause(s)Recommended Solution(s)
Low Flavonoid Glycoside Yield Inappropriate Solvent Polarity: The solvent may be too non-polar to effectively solubilize the polar glycoside moieties.Test a range of polar solvents and their aqueous mixtures. Ethanol (B145695) and methanol (B129727) solutions (typically 50-80%) are often effective for extracting flavonoid glycosides.[1][2][3][4] For instance, 70% ethanol is a widely recommended solvent for flavonoid extraction.[2][4]
Insufficient Extraction Time or Temperature: The conditions may not be adequate for the complete diffusion of flavonoids from the plant matrix.Systematically optimize extraction time and temperature. Be cautious, as excessive heat can lead to the degradation of thermolabile flavonoids.[1][5]
Inadequate Solid-to-Solvent Ratio: A low solvent volume can become saturated, preventing further extraction.Increase the solvent-to-solid ratio. Ratios between 10:1 and 50:1 (mL/g) are a good starting point.[1][6]
Large Particle Size: Insufficient surface area of the plant material can hinder solvent penetration.Grind the plant material into a fine powder to increase the surface area available for extraction.[1]
Co-extraction of Impurities Unselective Solvent System: The chosen solvent may have a high affinity for undesirable compounds like chlorophylls (B1240455) or lipids.If the sample is from fresh leaves, which contain significant amounts of chlorophyll (B73375), or from seeds with high oil content, a pre-extraction (defatting) step with a non-polar solvent like hexane (B92381) is advisable.[2][7] Following this, proceed with a more polar solvent for flavonoid glycoside extraction.
Harsh Extraction Conditions: High temperatures or extreme pH levels can facilitate the extraction of unwanted substances.Modify the solvent system to be more selective. Post-extraction cleanup steps such as solid-phase extraction (SPE) or liquid-liquid extraction can also be employed to remove interfering compounds.[1]
Degradation of Flavonoids High Extraction Temperature: Many flavonoid glycosides are sensitive to heat and can degrade at elevated temperatures.Employ modern, non-thermal extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE), which can be performed at lower temperatures and for shorter durations.[1][6]
Prolonged Exposure to Heat: Even at moderate temperatures, extended extraction times can cause degradation.Carefully optimize the extraction temperature and duration to find a balance between maximizing yield and minimizing degradation.[1]
Inconsistent Results Variability in Plant Material: The concentration of flavonoids can differ based on the plant's origin, age, and storage conditions.Ensure consistent sourcing and handling of plant material. Whenever possible, use a homogenized batch of plant material for comparative experiments.
Solvent Purity and Composition: The water content and purity of the organic solvent can influence its polarity and extraction efficiency.Use high-purity solvents and accurately prepare aqueous mixtures. Be aware that some organic solvents are hygroscopic and their water content can change over time.[8]

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for flavonoid glycoside extraction?

There is no single "best" solvent, as the optimal choice depends on the specific flavonoid glycosides and the plant matrix.[1] However, a good starting point for most flavonoid glycosides is an aqueous mixture of ethanol or methanol, typically in the range of 50-80% (v/v).[1][3][4] For example, 60% alcohol is often used for flavonoid glycosides, while higher concentrations (90-95%) are better for their less polar aglycone forms.[2]

Q2: How does solvent polarity affect the extraction of flavonoid glycosides versus their aglycones?

Flavonoid glycosides are generally more polar than their corresponding aglycones due to the attached sugar moieties. Therefore, more polar solvents, such as aqueous alcohol mixtures, are more effective for extracting glycosides.[9] Conversely, less polar aglycones are more soluble in solvents like acetone (B3395972), ethyl acetate, and dichloromethane.[5][7]

Q3: Can I reuse my solvent for extraction?

While solvent recovery and reuse are economically and environmentally beneficial, it's crucial to consider potential changes in solvent composition. For instance, hygroscopic solvents like ethanol and acetone can absorb moisture, altering their polarity and potentially affecting extraction efficiency in subsequent uses.[8]

Q4: What are the advantages of using modern extraction techniques like UAE or MAE?

Ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) offer several advantages over conventional methods. These techniques can reduce extraction times and solvent consumption while often providing higher extraction yields.[6][10] They can also be operated at lower temperatures, which is beneficial for extracting thermolabile flavonoid glycosides.[1]

Q5: How can I remove chlorophyll from my extract?

Chlorophyll can be a significant impurity when extracting from fresh leaves. A common method to remove it is to perform a pre-extraction step with a non-polar solvent like hexane, which will solubilize the chlorophyll and other lipids, leaving the more polar flavonoid glycosides in the plant material for subsequent extraction with a polar solvent.[2][7]

Data on Solvent Optimization

The following tables summarize quantitative data from various studies on the optimization of solvent choice for flavonoid extraction.

Table 1: Influence of Solvent Type and Composition on Flavonoid Yield

Plant MaterialTarget FlavonoidsSolvent SystemKey Findings
Glycyrrhiza glabra (Licorice) RootsGlabridin and Total FlavonoidsDichloromethane, Ethyl Acetate, Acetone, EthanolDichloromethane (a non-polar solvent) yielded the highest amount of total flavonoids and glabridin, indicating that for this specific plant and target, a less polar solvent was more effective.[8]
Averrhoa bilimbiTotal Flavonoids and Phenolics50% Aqueous MethanolThis solvent composition provided the highest antioxidant activity and flavonoid content.[11][12]
Crocus sativus L. Floral ResiduesTotal Flavonoids67.7% EthanolOptimized conditions for maximum flavonoid extraction were determined to be an ethanol concentration of 67.7%.[13]
Herba Lobeliae ChinensisFlavonoid Glycosides50% EthanolThe optimal ethanol concentration for extracting flavonoid glycosides using ultrasonic-assisted extraction was found to be 50%.[14]

Table 2: Impact of Extraction Parameters on Flavonoid Yield

Plant MaterialExtraction MethodOptimized ParameterValue
Curcuma zedoaria LeavesMacerationEthanol Concentration90%
Temperature75°C
Time92 minutes
Crocus sativus L. Floral ResiduesMacerationTemperature67.6°C
Solid-to-Liquid Ratio1:30 g/mL
Time3 hours
Herba Lobeliae ChinensisUltrasonic-Assisted ExtractionTemperature50°C
Time35 minutes
Solid-to-Liquid Ratio1:50 g/mL

Experimental Protocols

Protocol 1: General Procedure for Solvent Optimization for Flavonoid Glycoside Extraction

This protocol outlines a systematic approach to selecting the most effective solvent system for extracting flavonoid glycosides from a given plant matrix.

  • Sample Preparation:

    • Dry the plant material to a constant weight at a moderate temperature (e.g., 40-50°C) to prevent degradation of thermolabile compounds.

    • Grind the dried material into a fine powder to increase the surface area for extraction.

  • Solvent Screening:

    • Prepare a series of solvents with varying polarities. Good starting points include:

      • 100% Methanol

      • 80% Methanol in water (v/v)

      • 50% Methanol in water (v/v)

      • 100% Ethanol

      • 80% Ethanol in water (v/v)

      • 50% Ethanol in water (v/v)

      • Acetone

      • Water

    • For each solvent, perform a small-scale extraction:

      • Weigh a fixed amount of the powdered plant material (e.g., 1 gram).

      • Add a fixed volume of the solvent (e.g., 20 mL, for a 1:20 solid-to-solvent ratio).

      • Extract under consistent conditions (e.g., room temperature for 2 hours with constant agitation).

  • Extraction and Analysis:

    • After the extraction period, separate the solid material from the solvent by filtration or centrifugation.

    • Analyze the flavonoid glycoside content in each extract using a suitable analytical technique, such as UV-Vis spectrophotometry (for total flavonoids) or HPLC (for specific glycosides).

  • Optimization of the Best Solvent System:

    • Based on the results of the solvent screening, select the solvent system that yielded the highest concentration of flavonoid glycosides.

    • Further optimize the extraction conditions using this solvent system by systematically varying:

      • Temperature: (e.g., 30°C, 40°C, 50°C, 60°C)

      • Time: (e.g., 30 min, 60 min, 90 min, 120 min)

      • Solid-to-Solvent Ratio: (e.g., 1:10, 1:20, 1:30, 1:50)

  • Data Interpretation:

    • Compare the results from the optimization experiments to determine the optimal conditions for maximizing the yield of your target flavonoid glycosides.

Visualizations

Solvent_Selection_Workflow start Start: Plant Material preparation Sample Preparation (Drying, Grinding) start->preparation defatting_decision High Lipid/Chlorophyll Content? preparation->defatting_decision defatting Pre-extraction with Non-polar Solvent (e.g., Hexane) defatting_decision->defatting Yes solvent_screening Solvent Screening (Varying Polarity) defatting_decision->solvent_screening No defatting->solvent_screening analysis Analyze Flavonoid Glycoside Content (HPLC/UV-Vis) solvent_screening->analysis select_best Select Optimal Solvent System analysis->select_best optimization Optimize Parameters (Temp, Time, Ratio) select_best->optimization final_protocol Finalized Extraction Protocol optimization->final_protocol end End final_protocol->end

Caption: Workflow for optimizing solvent selection for flavonoid glycoside extraction.

Polarity_Relationship cluster_flavonoids Flavonoid Type cluster_solvents Optimal Solvent Type Aglycones Aglycones (Less Polar) NonPolar Less Polar Solvents (e.g., Acetone, Ethyl Acetate) Aglycones->NonPolar  Higher  Solubility Glycosides Glycosides (More Polar) Polar More Polar Solvents (e.g., Aqueous Ethanol/Methanol) Glycosides->Polar  Higher  Solubility

Caption: Relationship between flavonoid polarity and optimal solvent choice.

References

Nepitrin stability issues in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Nepitrin in cell culture media. Ensuring the stability of this compound throughout your experiments is critical for obtaining accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound, also known as Nepetin or 6-methoxy Luteolin-7-glucoside, is a flavonoid glycoside found in plants like Salvia plebeia and Nepeta hindostana.[1][2] It is recognized for a variety of pharmacological effects, including anti-inflammatory, anti-allergic, and anti-atherogenic properties.[3][4][5]

Q2: What is the recommended solvent and storage condition for this compound stock solutions?

A2: this compound is soluble in DMSO.[1] For optimal stability, prepare high-concentration stock solutions (e.g., 10 mM) in anhydrous DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C for short-term use (up to one month) or -80°C for long-term storage.[6][7]

Q3: My this compound solution is showing precipitation after dilution in cell culture media. What could be the cause and how can I prevent it?

A3: Precipitation of hydrophobic compounds like this compound upon dilution in aqueous cell culture media is a common issue.[8] This can be caused by exceeding the solubility limit, temperature shock, or improper mixing.[9][10]

To prevent precipitation:

  • Use pre-warmed media: Adding the compound to cold media can decrease its solubility.[8]

  • Optimize dilution: Perform a stepwise serial dilution in pre-warmed (37°C) media. Adding the stock solution dropwise while gently vortexing can prevent localized high concentrations.[8][10]

  • Control final DMSO concentration: Ensure the final DMSO concentration in the media is as low as possible (ideally <0.1%) to minimize solvent toxicity, but a slightly higher concentration (up to 0.5%) may be necessary to maintain solubility for some cell lines.[10][11] Always include a vehicle control with the same final DMSO concentration in your experiments.[10]

  • Consider serum: The presence of serum proteins, like albumin, can sometimes help to stabilize small molecules and keep them in solution.[6][10]

Q4: How stable is this compound in cell culture media at 37°C?

A4: While specific stability data for this compound in various cell culture media is not extensively published, the stability of flavonoids can be influenced by factors such as media composition, pH, and light exposure.[7] O-methylation, a feature of this compound, generally enhances the stability of flavonoids compared to their non-methylated counterparts.[7] However, for long-term experiments (e.g., over 24 hours), it is highly recommended to perform a stability test under your specific experimental conditions.

Troubleshooting Guide

This guide addresses common issues you might encounter when working with this compound in cell culture.

Issue Possible Cause Suggested Solution
Precipitate observed in media after adding this compound. The concentration of this compound exceeds its aqueous solubility.[8]Decrease the final working concentration of this compound. Optimize the dilution procedure using pre-warmed media and a stepwise approach.[8]
Improper mixing of the stock solution into the media.[10]Add the this compound stock solution to the media with rapid mixing to avoid localized high concentrations.[10]
Temperature shock from adding a cold stock solution to warmer media.[10]Allow the this compound stock solution to equilibrate to room temperature before adding it to pre-warmed (37°C) media.
High variability in experimental results between replicates. Inconsistent concentration of this compound due to incomplete solubilization or precipitation.Visually inspect for any precipitate before treating cells. Prepare fresh dilutions for each experiment.
Degradation of this compound over the course of the experiment.Perform a stability study of this compound in your specific cell culture medium and under your experimental conditions (see protocol below). Consider replenishing the media with freshly diluted this compound for long-term experiments.
Lower than expected bioactivity of this compound. The effective concentration of this compound is decreasing due to degradation.[8]Determine the stability of this compound in your cell culture system. If degradation is significant, adjust the initial concentration or the frequency of media changes.
Interaction with media components.[6]Test the stability of this compound in a simpler buffer system (e.g., PBS) and in media with and without serum to identify potential interactions.[6]

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Media

This protocol outlines a method to determine the stability of this compound in your specific cell culture medium over time.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium (e.g., DMEM, RPMI-1640), with and without serum

  • Sterile microcentrifuge tubes or a multi-well plate

  • Incubator (37°C, 5% CO₂)

  • Analytical method for quantifying this compound (e.g., HPLC-UV or LC-MS/MS)

Procedure:

  • Preparation of Working Solution: Dilute the this compound stock solution into pre-warmed (37°C) cell culture media to your desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is consistent and below 0.5%.[11]

  • Incubation: Aliquot the this compound-containing media into sterile tubes or wells. Include a control with media and DMSO only. Incubate the samples at 37°C in a 5% CO₂ incubator.

  • Sample Collection: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect aliquots from the incubated samples.

  • Sample Processing: Immediately after collection, stop any potential degradation by adding a threefold excess of a cold organic solvent like acetonitrile (B52724) to precipitate proteins.[8] Vortex and centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[6]

  • Analysis: Transfer the supernatant to appropriate vials for analysis by HPLC-UV or LC-MS/MS to determine the concentration of this compound remaining.

  • Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0.

Hypothetical Stability Data of this compound in DMEM at 37°C

Time (Hours)% this compound Remaining (without serum)% this compound Remaining (with 10% FBS)
0100100
295.298.1
490.596.5
882.192.3
2465.485.7
4848.975.2
Protocol 2: MTT Cell Viability Assay with this compound

This protocol is a general guideline for assessing the effect of this compound on cell viability using an MTT assay.[12][13][14]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12][13]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight in a 37°C, 5% CO₂ incubator.[11]

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and replace it with the medium containing various concentrations of this compound or a vehicle control (media with DMSO).[11]

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[11]

  • MTT Addition: After the incubation, add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[11][14]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[11]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution.[13] Measure the absorbance at 570 nm using a microplate reader.[11]

Signaling Pathways and Workflows

Nepetin has been shown to modulate several key signaling pathways involved in inflammation and cell signaling.

Nepitrin_Signaling_Pathway This compound This compound PLCg1 PLCγ1 This compound->PLCg1 inhibits Akt Akt This compound->Akt inhibits NFkB NF-κB This compound->NFkB inhibits MAPKs MAPKs (ERK, JNK, p38) This compound->MAPKs inhibits Ca_Influx Intracellular Ca²⁺ Influx PLCg1->Ca_Influx Akt->NFkB Inflammation Inflammatory Response NFkB->Inflammation MAPKs->Inflammation

Caption: this compound's inhibitory effects on key inflammatory signaling pathways.

Troubleshooting_Workflow Start Precipitate observed in cell culture media Check_Conc Is the final concentration too high? Start->Check_Conc Lower_Conc Lower working concentration Check_Conc->Lower_Conc Yes Check_Dilution Was the dilution performed with pre-warmed media and rapid mixing? Check_Conc->Check_Dilution No Lower_Conc->Check_Dilution Optimize_Dilution Optimize dilution protocol: - Use pre-warmed media - Stepwise dilution - Rapid mixing Check_Dilution->Optimize_Dilution No Check_DMSO Is the final DMSO concentration optimal? Check_Dilution->Check_DMSO Yes Optimize_Dilution->Check_DMSO Adjust_DMSO Adjust final DMSO to <0.5% and include vehicle control Check_DMSO->Adjust_DMSO No Resolved Issue Resolved Check_DMSO->Resolved Yes Adjust_DMSO->Resolved Experimental_Workflow_Stability Prepare Prepare this compound working solution in pre-warmed media Incubate Incubate at 37°C, 5% CO₂ Prepare->Incubate Collect Collect aliquots at defined time points (0, 2, 4, 8, 24, 48h) Incubate->Collect Process Quench with cold acetonitrile, vortex, and centrifuge Collect->Process Analyze Analyze supernatant by HPLC or LC-MS/MS Process->Analyze Calculate Calculate % this compound remaining vs. time 0 Analyze->Calculate

References

Technical Support Center: Flavonoid Degradation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when studying the degradation pathways of flavonoids in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why are my flavonoid stock solutions degrading so quickly?

A1: Flavonoid instability in aqueous solutions is a common issue influenced by several factors. Alkaline conditions (higher pH) can significantly promote the degradation of certain flavonoids.[1] Additionally, exposure to light and elevated temperatures can break down light-sensitive and heat-labile flavonoids.[1] The presence of oxygen and metal ions can also catalyze oxidative degradation. For instance, quercetin (B1663063) is known to degrade at ambient temperatures in aqueous solutions, a process that is accelerated by heat.[2]

Q2: I am observing unexpected peaks in my chromatogram. What could they be?

A2: Unexpected peaks in your chromatogram are often degradation products of the parent flavonoid.[1] Flavonoid degradation, particularly under thermal stress, can lead to the opening of the heterocyclic C-ring, forming simpler aromatic compounds.[3][4] Common degradation products include phenolic acids such as 3,4-dihydroxybenzoic acid, 3,5-dihydroxybenzoic acid, and 2,4,6-trihydroxybenzoic acid.[2][3][5] It is also possible that these peaks are contaminants from solvents, the sample matrix, or the analytical system itself.[1]

Q3: Why is the aqueous solubility of my flavonoid so low, and how can I improve it?

A3: Many flavonoids are lipophilic and inherently have poor aqueous solubility, which can lead to precipitation in assay buffers.[1][6] The low solubility of flavonoid aglycones in water is a known challenge for medicinal applications.[7] To improve solubility, you can use a small amount of a co-solvent like DMSO (keeping it below 0.5%), or formulate the flavonoid with solubilizing agents such as cyclodextrins.[1]

Q4: How does the structure of a flavonoid affect its stability in aqueous solutions?

A4: The structure, particularly the substitution pattern of the B-ring, significantly influences stability. Hydroxylation on the B-ring tends to reduce the thermal stability of flavonols.[3] For example, myricetin (B1677590) (with three hydroxyl groups on the B-ring) is less stable than quercetin (with two), which is in turn less stable than kaempferol (B1673270) (with one).[3] Galangin, which has no hydroxyl groups on the B-ring, is the most stable among these flavonols.[3][4] Glycosylation of hydroxyl groups generally enhances stability. For instance, rutin (B1680289) (quercetin-3-rutinoside) is much more stable than its aglycone, quercetin.[3]

Q5: What are the primary pathways for flavonoid degradation in aqueous media?

A5: The primary degradation pathway involves oxidation, which can be accelerated by heat, light, and higher pH.[5][8] This process often leads to the cleavage of the central C-ring, resulting in the formation of smaller phenolic compounds.[3][4] For example, the degradation of flavonols can yield various benzoic acid and benzaldehyde (B42025) derivatives.[3] The A-ring and B-ring of the flavonoid structure are typically conserved and form these smaller aromatic molecules.[5]

Troubleshooting Guides

This section provides structured solutions to common experimental problems.

Issue 1: Inconsistent or Low Flavonoid Concentration in Solution
Possible Cause Recommended Solution
Poor Aqueous Solubility Increase solubility by adding a small amount of a co-solvent (e.g., DMSO <0.5%). Formulate with solubilizing agents like cyclodextrins.[1]
Precipitation Over Time Prepare fresh solutions before each experiment. If storing, flash-freeze aliquots and store at -80°C. Avoid repeated freeze-thaw cycles.[1]
Adsorption to Surfaces Pre-treat assay plates and containers with a blocking agent like bovine serum albumin (BSA) to saturate non-specific binding sites.[1] Use low-binding microplates if available.
Chemical Degradation Control environmental factors. Maintain a physiological pH (~7.4) for cell-based assays.[1] Protect solutions from light by using amber vials or covering containers with foil.[1] Work at lower temperatures when possible.
Issue 2: Variable Results in Stability Assays
Possible Cause Recommended Solution
pH Fluctuation Ensure the buffer capacity is sufficient to maintain a stable pH throughout the experiment, especially in cell culture where metabolic activity can alter pH.[1]
Temperature Variation Use a calibrated incubator or water bath with stable temperature control. Avoid opening the incubator door frequently.
Light Exposure Minimize the exposure of your solutions and experimental setup to ambient light.[1] Conduct experiments under controlled, low-light conditions if the flavonoid is particularly photosensitive.
Oxygen Exposure For highly oxygen-sensitive compounds, consider de-gassing buffers and purging vials with an inert gas (e.g., nitrogen or argon) before sealing.

Quantitative Data on Flavonoid Stability

The stability of flavonoids can vary significantly based on their structure and the experimental conditions.

Table 1: Thermal Stability of Various Flavonols in Boiling Water (100°C) T₁₀ and T₅₀ represent the time (in minutes) required for 10% and 50% degradation of the initial compound, respectively.

FlavonolB-Ring HydroxylsT₁₀ (min)T₅₀ (min)Reference
GalanginNone> 180-[3]
Rutin3',4' (Glycoside)135.64-[3]
Fisetin3',4'131.24-[3]
Quercitrin3',4' (Glycoside)74.08-[3]
Myricitrin3',4',5' (Glycoside)34.43-[3]
Quercetin3',4'17.57-[3]
Myricetin3',4',5'7.75107.24[3]

Experimental Protocols

Protocol 1: General Procedure for Thermal Degradation Study
  • Solution Preparation: Prepare a stock solution of the flavonoid in a suitable solvent (e.g., methanol (B129727) or DMSO). Dilute the stock solution to the desired final concentration (e.g., 500 µM) in deionized water or a specific buffer system.

  • Incubation: Transfer aliquots of the flavonoid solution into sealed vials. Place the vials in a pre-heated water bath or heating block set to the target temperature (e.g., 100°C).

  • Time-Point Sampling: At predetermined time points (e.g., 0, 15, 30, 60, 120, 180 minutes), remove one vial from the heat source and immediately place it in an ice bath to quench the degradation reaction.

  • Sample Preparation for Analysis: Filter the samples through a 0.22 µm syringe filter to remove any precipitates. If necessary, dilute the samples with the initial mobile phase to fall within the calibration range of the analytical instrument.

  • Analytical Method: Analyze the concentration of the parent flavonoid and any degradation products using a validated High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) method.[3]

  • Data Analysis: Plot the concentration of the flavonoid against time to determine the degradation kinetics. Calculate parameters such as the degradation rate constant and half-life (T₅₀).

Protocol 2: UPLC-Q-TOF-MS/MS Analysis of Flavonoids and Degradation Products

This protocol is based on methodologies used for analyzing flavonol stability.[3]

  • Chromatographic System: Waters ACQUITY UPLC system.

  • Column: Waters ACQUITY UPLC BEH C18 column (2.1 × 50 mm, 1.7 µm).

  • Mobile Phase:

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: Methanol.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 1 µL.

  • Elution Gradient:

    • 0–2 min: 5–15% B

    • 3–4 min: 15–25% B

    • 4–5 min: 25–40% B

    • 5–6 min: 40–50% B

    • 6–7 min: 50–60% B

    • 7–8 min: 60–70% B

    • 8–13 min: 70-5% B

  • Mass Spectrometry: Waters XEVO G2-XS QToF mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), negative or positive mode depending on the target analytes.

  • Data Acquisition: Perform MS and MS/MS scans to obtain mass-to-charge ratios (m/z) and fragmentation patterns for both the parent flavonoid and potential degradation products.

  • Compound Identification: Identify degradation products by comparing their mass spectra and fragmentation patterns with those of known standards or by interpreting the fragmentation data.[3]

Visualizations

Flavonoid_Degradation_Pathway cluster_factors Influencing Factors Flavonoid Flavonoid (e.g., Quercetin) Intermediate Unstable Intermediates (Chalcones, Depsides) Flavonoid->Intermediate C-Ring Opening (Heat, O₂, High pH) A_Ring A-Ring Products (e.g., 2,4,6-Trihydroxybenzoic Acid) Intermediate->A_Ring Degradation B_Ring B-Ring Products (e.g., 3,4-Dihydroxybenzoic Acid) Intermediate->B_Ring Degradation Heat Heat Light Light pH High pH Oxygen Oxygen

Caption: General degradation pathway of flavonoids in aqueous solution.

Experimental_Workflow prep 1. Prepare Flavonoid Aqueous Solution stress 2. Apply Stress Condition (e.g., Heat, Light, pH) prep->stress sample 3. Collect Samples at Time Intervals stress->sample quench 4. Quench Reaction (e.g., Ice Bath) sample->quench analyze 5. Analyze Samples (HPLC, LC-MS/MS) quench->analyze data 6. Determine Degradation Kinetics & Products analyze->data

Caption: Workflow for studying flavonoid degradation kinetics.

Troubleshooting_Flowchart start Problem: Inconsistent/Low Flavonoid Concentration check_sol Is the flavonoid fully dissolved initially? start->check_sol sol_no Action: - Use co-solvent (DMSO) - Use solubilizing agent - Sonicate check_sol->sol_no No check_precip Is there precipitation over time? check_sol->check_precip Yes sol_no->check_sol precip_yes Action: - Prepare fresh solutions - Store at -80°C - Avoid freeze-thaw check_precip->precip_yes Yes check_env Are environmental factors controlled? check_precip->check_env No precip_yes->check_env env_no Action: - Control pH - Protect from light - Control temperature check_env->env_no No end Problem Resolved check_env->end Yes env_no->end

Caption: Troubleshooting flowchart for inconsistent results.

References

Technical Support Center: Nepitrin Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on increasing the solubility of Nepitrin for successful in vitro assays. Find troubleshooting tips, frequently asked questions, detailed experimental protocols, and visual aids to overcome common challenges in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro studies?

This compound is a flavonoid glycoside, a class of naturally occurring polyphenolic compounds.[1] Like many flavonoids, its chemical structure lends itself to low aqueous solubility, which can lead to precipitation in cell culture media. This precipitation can cause inaccurate and irreproducible results in in vitro experiments. Therefore, proper solubilization techniques are crucial for reliable experimental outcomes.

Q2: What are the recommended solvents for preparing a concentrated stock solution of this compound?

Dimethyl sulfoxide (B87167) (DMSO) is the most widely recommended and effective solvent for dissolving this compound to create a high-concentration stock solution for in vitro assays.[2] It is crucial to use high-purity, anhydrous DMSO, as the presence of water can negatively impact the solubility of hydrophobic compounds.

Q3: What is the maximum concentration of DMSO that is safe for most cell lines?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.1% (v/v). Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant adverse effects. However, it is always best practice to perform a vehicle control experiment to determine the specific tolerance of your cell line.[3][4][5]

Q4: Can I dissolve this compound directly in cell culture medium or aqueous buffers?

Directly dissolving this compound in aqueous solutions like cell culture medium is not recommended due to its poor water solubility.[6] This will likely result in incomplete dissolution and precipitation, leading to inaccurate dosing in your experiments. A concentrated stock solution in an appropriate organic solvent should be prepared first.

Q5: My this compound solution precipitated after being stored. What should I do?

Precipitation upon storage can occur due to temperature fluctuations or solvent evaporation. If you observe precipitation in your stock solution, gently warm the vial to 37°C and sonicate until the solid is completely redissolved. To prevent this, it is recommended to store stock solutions in small, single-use aliquots in tightly sealed vials at -20°C or -80°C.[2][3]

Quantitative Data: this compound Solubility

The following table summarizes the known solubility of this compound in various solvents. It is important to note that achieving the higher end of the solubility range in DMSO may require sonication or gentle heating.

SolventSolubilityRemarks
Dimethyl Sulfoxide (DMSO)≥ 100 mg/mL (209.03 mM)[2]Requires sonication. Use freshly opened, anhydrous DMSO for best results as it is hygroscopic.
Co-solvent mixture (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)≥ 2.5 mg/mL (5.23 mM)[2]Provides a clear solution.
Co-solvent mixture (10% DMSO, 90% (20% SBE-β-CD in Saline))≥ 2.5 mg/mL (5.23 mM)[2]SBE-β-CD can enhance aqueous solubility.
WaterEstimated at 7.263 g/L (approximately 7.26 mg/mL)[7]This is an estimated value and may not be practically achievable for creating concentrated stock solutions.
Methanol, EthanolSoluble (qualitative)Specific quantitative data is not readily available, but this compound is known to be soluble in these solvents.
Petroleum EtherSlightly soluble (qualitative)Not recommended as a primary solvent for in vitro applications.

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol details the preparation of a high-concentration stock solution of this compound, which can then be serially diluted for use in various in vitro assays.

Materials:

  • This compound powder (Molecular Weight: 478.4 g/mol )[1]

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile, amber or foil-wrapped microcentrifuge tubes

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Sonicator water bath

Procedure:

  • Equilibration: Before opening, allow the vial of this compound powder to reach room temperature to prevent condensation.

  • Weighing: In a sterile environment (e.g., a chemical fume hood or biosafety cabinet), carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 47.84 mg of this compound.

  • Dissolution: Add the weighed this compound powder to a sterile microcentrifuge tube. Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 1 mL for a 100 mM solution).

  • Solubilization: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. If necessary, use a sonicator water bath for 10-15 minutes or gently warm the solution in a 37°C water bath to aid dissolution.[2][3][4] Visually inspect the solution to ensure no solid particles remain.

  • Sterilization (Optional): If sterility is a concern, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile, light-protected microcentrifuge tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]

Protocol 2: Preparation of this compound Working Solutions for Cell Culture

This protocol describes the dilution of the concentrated this compound stock solution into cell culture medium to achieve the desired final concentrations for your experiments.

Materials:

  • This compound stock solution (e.g., 100 mM in DMSO)

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile pipette tips and tubes

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the concentrated this compound stock solution at room temperature.

  • Prepare Intermediate Dilutions (if necessary): For very low final concentrations, it is advisable to perform serial dilutions of the stock solution in sterile DMSO first. This minimizes pipetting errors and the final volume of DMSO added to the cells.

  • Dilution into Medium: Pre-warm your complete cell culture medium to 37°C. To minimize the risk of precipitation (a phenomenon known as "solvent shock"), add the this compound stock solution dropwise to the medium while gently swirling or vortexing.[4]

    • Example for a 100 µM final concentration: Add 1 µL of the 100 mM stock solution to 999 µL of pre-warmed cell culture medium.

  • Vehicle Control: It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used, to account for any solvent-induced effects on the cells.[5]

  • Immediate Use: Use the freshly prepared this compound-containing medium for your cell treatment immediately to avoid potential degradation or precipitation over time.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
This compound powder does not dissolve in DMSO. 1. Insufficient mixing or sonication. 2. DMSO has absorbed moisture. 3. Concentration is too high.1. Continue vortexing and sonicate for a longer duration. Gentle warming to 37°C can also help.[3][4] 2. Use a fresh, unopened bottle of anhydrous, cell culture grade DMSO.[2] 3. Try preparing a lower concentration stock solution.
Precipitate forms when adding this compound stock to cell culture medium. 1. "Solvent shock" due to rapid dilution. 2. Final concentration exceeds solubility in the medium. 3. Interaction with media components (e.g., serum). 4. Temperature of the medium is too low.1. Add the DMSO stock solution dropwise to the medium while gently swirling or vortexing to ensure rapid dispersion.[4] 2. Lower the final concentration of this compound in your experiment. 3. Try reducing the serum concentration or using a serum-free medium if your cell line allows. Test for precipitation in the medium without cells.[3] 4. Always use pre-warmed (37°C) cell culture medium.[3]
Inconsistent or irreproducible experimental results. 1. Inaccurate pipetting of viscous stock solution. 2. Degradation of this compound in diluted solutions. 3. Precipitation in the culture plate over time.1. Use positive displacement pipettes or the reverse pipetting technique for accurate handling of viscous DMSO stock solutions. 2. Prepare fresh working solutions for each experiment and use them immediately. 3. Visually inspect the wells of your culture plates under a microscope for any signs of precipitation during the experiment. If precipitation is observed, the results may be compromised.

Visualizations

Experimental Workflow

G cluster_prep Stock Solution Preparation cluster_working Working Solution & Cell Treatment cluster_analysis Downstream Analysis weigh Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve sonicate Vortex & Sonicate at 37°C dissolve->sonicate store Aliquot & Store at -80°C sonicate->store thaw Thaw Stock Aliquot dilute Dilute in Pre-warmed Cell Culture Medium thaw->dilute vehicle Prepare Vehicle Control (Medium + DMSO) thaw->vehicle treat Treat Cells Immediately dilute->treat assay Perform In Vitro Assay (e.g., Viability, Cytokine Measurement) treat->assay vehicle->treat data Data Analysis assay->data G cluster_nucleus LPS Inflammatory Stimulus (e.g., IL-1β, LPS) IKK IKK LPS->IKK MAPKKK MAPKKK LPS->MAPKKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65) IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK MAPK->Nucleus activates transcription factors Transcription Gene Transcription (IL-6, IL-8, MCP-1) Nucleus->Transcription This compound This compound/Nepetin This compound->IKK This compound->MAPKKK G Antigen IgE/Antigen PLCg1 PLCγ1 Antigen->PLCg1 Akt Akt Antigen->Akt Ca Intracellular Ca²⁺↑ PLCg1->Ca Degranulation Degranulation Ca->Degranulation NFkB_allergy NF-κB Akt->NFkB_allergy COX2 COX-2 Expression NFkB_allergy->COX2 PGD2 PGD₂ Generation COX2->PGD2 This compound This compound/Nepetin This compound->PLCg1 This compound->Akt G This compound This compound PPARa PPAR-α Receptor This compound->PPARa activates Gene_Expression Target Gene Expression PPARa->Gene_Expression Lipid_Metabolism Improved Lipid Metabolism Gene_Expression->Lipid_Metabolism

References

Nepitrin precipitation in DMSO stock solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the common challenges associated with the preparation, storage, and use of Nepitrin stock solutions in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is soluble in DMSO, and it is the recommended solvent for preparing high-concentration stock solutions for in vitro and in vivo studies.[1][2][3]

Q2: What is the solubility of this compound in DMSO?

A2: this compound exhibits good solubility in DMSO. Commercially available data suggests a solubility of up to 100 mg/mL (209.03 mM).[1][3] Another source indicates a solubility of 30 mg/mL (62.71 mM).[2] It is recommended to use sonication to aid in the dissolution of this compound in DMSO.[1][2]

Q3: How should I store my this compound-DMSO stock solution?

A3: For optimal stability, it is recommended to store this compound stock solutions in tightly sealed vials, protected from light and moisture.[1] For long-term storage, aliquoting the stock solution into single-use vials is advised to prevent repeated freeze-thaw cycles.[1] Recommended storage temperatures and durations are:

  • -80°C for up to 6 months.[1]

  • -20°C for up to 1 month.[1]

Q4: Why did my this compound precipitate out of the DMSO stock solution during storage?

A4: Precipitation of this compound from a DMSO stock solution during storage can be attributed to several factors:

  • Supersaturation: The initial concentration of the stock solution may have exceeded the solubility limit of this compound in DMSO at the storage temperature.

  • Temperature Fluctuations: Changes in temperature during storage can decrease the solubility of the compound, leading to precipitation.

  • Moisture Absorption: DMSO is hygroscopic and readily absorbs moisture from the air. The presence of water in the DMSO can significantly reduce the solubility of hydrophobic compounds like this compound.[1] It is crucial to use anhydrous DMSO and store it under dry conditions.[1]

Q5: My this compound is dissolved in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium. Why is this happening and how can I prevent it?

A5: This is a common phenomenon known as "solvent-shifting" or "crashing out." this compound, while soluble in the organic solvent DMSO, is likely poorly soluble in aqueous solutions like cell culture media or phosphate-buffered saline (PBS). When the DMSO stock is diluted into an aqueous medium, the solvating power of the DMSO is lost, causing the compound to precipitate.[4][5][6]

To prevent this, it is recommended to add the DMSO stock solution to the aqueous medium slowly and dropwise while vigorously stirring or vortexing.[4][7] This rapid dispersal of the compound in the larger volume of aqueous buffer can help to keep it in solution. For some applications, the use of co-solvents such as PEG300 or Tween-80 may be necessary to improve aqueous solubility.[1]

Troubleshooting Guide

Observation Potential Cause Recommended Solution
This compound powder does not fully dissolve in DMSO. 1. Concentration is above the solubility limit. 2. Insufficient dissolution time or energy. 3. Hygroscopic DMSO with high water content.[1]1. Try preparing a more dilute stock solution. 2. Use sonication and gentle warming (e.g., 37°C) to aid dissolution.[1][7] 3. Use fresh, anhydrous DMSO.[1]
Precipitate forms in the DMSO stock solution during storage (e.g., at -20°C or -80°C). 1. Solution was supersaturated. 2. Moisture has been absorbed by the DMSO. 3. Fluctuations in storage temperature.[7]1. Ensure the stock concentration is within the known solubility limit. 2. Use anhydrous DMSO and store in tightly sealed vials. 3. Prepare single-use aliquots to avoid freeze-thaw cycles.[1] 4. Before use, gently warm the vial to room temperature and vortex to attempt to redissolve the precipitate.
Solution becomes cloudy or a precipitate forms immediately upon dilution into aqueous buffer/media. 1. Low aqueous solubility of this compound. 2. Final concentration in the aqueous medium is too high. 3. Improper dilution technique.1. Add the DMSO stock solution dropwise to the vigorously stirring aqueous buffer.[4][7] 2. Decrease the final concentration of this compound in the working solution. 3. Consider the use of a co-solvent system (e.g., with PEG300 or Tween-80) if compatible with your experiment.[1]
The solution is initially clear after dilution but becomes cloudy over time in the incubator. 1. Slow precipitation of this compound at the final concentration and temperature. 2. Interaction with components in the cell culture media.1. Prepare working solutions fresh and use them immediately. 2. Test a lower final concentration of this compound.

Quantitative Data Summary

Compound Solvent Solubility Molar Concentration Notes
This compoundDMSO100 mg/mL[1][3]209.03 mMSonication is recommended to aid dissolution.[1]
This compoundDMSO30 mg/mL[2]62.71 mM

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound.

Materials:

  • This compound powder (Molecular Weight: 478.40 g/mol )

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (water bath)

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 100 mM stock solution, weigh out 47.84 mg of this compound powder.

  • Weighing: Accurately weigh the calculated amount of this compound and transfer it to a sterile vial.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.

  • Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes. If the powder is not fully dissolved, sonicate the vial in a water bath for 10-15 minutes. Gentle warming to 37°C can also be applied.

  • Visual Inspection: Visually inspect the solution to ensure that all of the solid has dissolved and the solution is clear.

  • Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]

Protocol 2: Preparation of a Working Solution by Dilution in Aqueous Medium

This protocol describes the proper technique for diluting the DMSO stock solution into an aqueous medium (e.g., cell culture medium, PBS) to minimize precipitation.

Materials:

  • 100 mM this compound in DMSO stock solution

  • Sterile aqueous medium

  • Sterile tubes

  • Vortex mixer

Procedure:

  • Pre-warm the aqueous medium: If applicable to your experiment (e.g., for cell culture), warm the aqueous medium to the desired temperature (e.g., 37°C).

  • Dispense the aqueous medium: In a sterile tube, dispense the final volume of the aqueous medium required for your working solution.

  • Calculate the volume of stock solution: Determine the volume of the this compound-DMSO stock solution needed to achieve your desired final concentration. For example, to make a 100 µM working solution from a 100 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of medium).

  • Dilution: While vigorously vortexing or stirring the aqueous medium, add the calculated volume of the this compound-DMSO stock solution drop by drop. This ensures rapid dispersal and reduces the likelihood of precipitation.

  • Final Mixing: Once the stock solution is added, continue to vortex the working solution for a few more seconds to ensure it is homogenous.

  • Immediate Use: It is recommended to use the freshly prepared working solution immediately to minimize the risk of precipitation over time.

Visualizations

Signaling Pathways

Experimental Workflow

References

Technical Support Center: Troubleshooting Peak Tailing in Nepitrin HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of Nepitrin and other flavonoids.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in HPLC analysis?

Peak tailing is a chromatographic phenomenon where a peak appears asymmetrical, with a trailing edge that extends from the main peak.[1][2] In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape.[1] Tailing peaks are problematic because they can lead to inaccurate peak integration, reduced resolution between closely eluting compounds, and poor reproducibility of results, all of which are critical for reliable quantification.[1][2][3]

Q2: What are the most common causes of peak tailing when analyzing this compound and other flavonoids?

The primary causes of peak tailing for flavonoids like this compound in reversed-phase HPLC often stem from secondary interactions between the analyte and the stationary phase. Key factors include:

  • Secondary Silanol (B1196071) Interactions: Residual, un-capped silanol groups (Si-OH) on the surface of silica-based C18 columns can interact with the polar hydroxyl groups present in flavonoid structures like this compound.[1][4] This secondary retention mechanism leads to peak tailing.[4][5]

  • Mobile Phase pH: The pH of the mobile phase is critical. If the pH is not optimized, flavonoids and residual silanol groups can exist in various ionized states, leading to undesirable ionic interactions and consequently, broadened and tailing peaks.[1][4][6] Flavonoids generally exhibit better peak shapes in acidic conditions.[1]

  • Metal Chelation: Flavonoids can chelate with metal ions (e.g., iron, aluminum) that may be present in the sample, mobile phase, or HPLC system components like stainless steel tubing and frits.[3] This can form complexes with different chromatographic behaviors, contributing to peak tailing.[3][7]

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, resulting in distorted peak shapes, including tailing.[1][2][8]

  • Column Degradation: Over time, the stationary phase of the column can degrade, exposing more active silanol sites and leading to increased peak tailing.[1][5]

  • Extra-Column Effects: Issues such as excessive tubing length, large detector cell volume, or poorly made connections can cause band broadening and tailing for all peaks in the chromatogram.[5][8][9]

Troubleshooting Guide

This step-by-step guide will help you diagnose and resolve peak tailing issues in your this compound HPLC analysis.

Step 1: Differentiate Between Systemic and Analyte-Specific Issues

The first step is to determine if the peak tailing is affecting all peaks or is specific to this compound and other flavonoids.

  • Protocol: Inject a neutral, well-behaved compound (e.g., caffeine (B1668208) or toluene) using your current method conditions.[2]

  • Analysis:

    • If the neutral marker's peak also tails: The issue is likely a physical or systemic problem with your HPLC system or column (e.g., column void, blocked frit, dead volume).[2][10] Proceed to the "Addressing Physical and Systemic Issues" section.

    • If the neutral marker's peak is symmetrical, but the this compound peak tails: The problem is likely chemical in nature and related to secondary interactions between this compound and the stationary phase.[2] Proceed to the "Optimizing Chemical Parameters" section.

Step 2: Addressing Physical and Systemic Issues

If you suspect a physical problem with your HPLC system, follow these protocols:

  • Check for Extra-Column Volume: Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.005").[5][6] Check all fittings to ensure they are properly connected and not contributing to dead volume.[10]

  • Column Inspection and Maintenance:

    • Inspect for Voids: A void at the head of the column can cause peak tailing.[2][9] Visually inspect the column inlet for any settling of the packing material.

    • Clean the Column: If the column is contaminated with strongly retained compounds, flush it with a strong solvent, such as isopropanol (B130326), following the manufacturer's guidelines.[1]

    • Replace the Frit: A partially blocked inlet frit can distort peak shape.[2] If you suspect a blockage, replace the frit according to the manufacturer's instructions.

Step 3: Optimizing Chemical Parameters

If the peak tailing is specific to this compound, optimizing the chemical conditions of your analysis is necessary.

Mobile Phase pH Adjustment

The ionization state of this compound's phenolic hydroxyl groups and the residual silanols on the column is highly dependent on the mobile phase pH.[1][4] The pKa of the most acidic proton in flavonoids is typically in the range of 6-8.[2] To suppress the ionization of both the analyte and silanol groups, it is recommended to work at a lower pH.

ParameterRecommended RangeRationale
Mobile Phase pH 2.5 - 3.5Suppresses the ionization of silanol groups on the stationary phase, minimizing secondary interactions with the polar hydroxyl groups of this compound.[2][11]
Buffer 10-25 mM Formate or PhosphateMaintains a stable pH throughout the analysis.[2][12]
  • Protocol:

    • Prepare a mobile phase with a pH between 2.5 and 3.5 using a suitable buffer (e.g., 0.1% formic acid).

    • Equilibrate the column with the new mobile phase.

    • Inject a standard solution of this compound and observe the peak shape. A significant improvement in symmetry indicates that mobile phase pH was a primary contributor to the tailing.[1]

Mitigating Silanol Interactions

Even with an optimized pH, residual silanol interactions can persist.

  • Use an End-capped Column: Modern, high-purity silica (B1680970) columns that are well end-capped are designed to minimize the number of free silanol groups, which significantly reduces peak tailing for polar compounds.[5][13][14]

  • Add a Competitive Base: In some cases, adding a small amount of a competitive base, like triethylamine (B128534) (TEA), to the mobile phase can help to block the active silanol sites. However, this approach should be used with caution as it can affect selectivity and is often not compatible with mass spectrometry.[5]

Addressing Metal Chelation

If peak tailing persists after optimizing the pH and using a suitable column, metal chelation may be the culprit.

  • Protocol:

    • Introduce a small concentration of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to the mobile phase (e.g., 0.1 mM).[1]

    • Equilibrate the column with the EDTA-containing mobile phase.

    • Inject your this compound standard and observe the peak shape. If the peak tailing is significantly reduced, metal chelation is a likely contributor.[1]

Experimental Protocols

Protocol 1: Standard HPLC Method for this compound Analysis

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), preferably end-capped.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile (B52724).

  • Gradient: A typical starting gradient could be 10-50% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength for this compound (e.g., 258, 272, or 350 nm).[15]

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Protocol 2: Column Cleaning Procedure

  • Disconnect the column from the detector.

  • Flush the column with HPLC-grade water for 30 minutes.

  • Flush with 100% isopropanol for 30 minutes.

  • Flush with 100% acetonitrile or methanol (B129727) for 30 minutes.

  • Re-equilibrate the column with the initial mobile phase conditions for at least 30 minutes before the next injection.[2]

Visual Troubleshooting Guides

Troubleshooting_Workflow start Peak Tailing Observed in this compound Analysis q1 Inject Neutral Marker (e.g., Caffeine) start->q1 q1_yes Neutral Marker Also Tails? q1->q1_yes system_issue Systemic/Physical Issue q1_yes->system_issue Yes chemical_issue Chemical Interaction Issue q1_yes->chemical_issue No check_connections Check Fittings & Tubing for Dead Volume system_issue->check_connections inspect_column Inspect Column for Voids Clean or Replace Frit check_connections->inspect_column resolve Problem Resolved inspect_column->resolve optimize_ph Optimize Mobile Phase pH (2.5 - 3.5 with 0.1% Formic Acid) chemical_issue->optimize_ph q2 Tailing Persists? optimize_ph->q2 use_endcapped Use High-Purity, End-capped C18 Column q2->use_endcapped Yes q2->resolve No q3 Tailing Still Persists? use_endcapped->q3 add_edta Add Chelating Agent (EDTA) to Mobile Phase q3->add_edta Yes q3->resolve No add_edta->resolve

Caption: A step-by-step workflow for diagnosing and resolving peak tailing in this compound HPLC analysis.

Chemical_Interactions silanol Residual Silanol Group (Si-OH) secondary_interaction Secondary Interaction (Hydrogen Bonding) c18 C18 Alkyl Chains primary_interaction Primary Hydrophobic Interaction nepetrin This compound (with -OH groups) nepetrin->silanol Undesired nepetrin->c18 Desired peak_tailing Peak Tailing secondary_interaction->peak_tailing

Caption: Chemical interactions leading to peak tailing in flavonoid analysis.

References

Technical Support Center: Flavonoid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for flavonoid quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Matrix Effects in LC-MS Analysis

Q1: My flavonoid signal intensity is lower than expected in my sample compared to the standard in a pure solvent. What could be the cause?

A1: This phenomenon is likely due to matrix effects , specifically ion suppression . Co-eluting compounds from your sample matrix can interfere with the ionization of your target flavonoids in the mass spectrometer's ion source, leading to a decreased signal.[1][2][3]

Troubleshooting Steps:

  • Evaluate the Matrix Effect: Quantify the extent of ion suppression using a post-extraction addition method.[1][3]

  • Improve Sample Cleanup: Employ Solid-Phase Extraction (SPE) to remove interfering matrix components before LC-MS analysis.[4][5][6][7]

  • Sample Dilution: Diluting your sample can reduce the concentration of interfering compounds, thereby minimizing matrix effects.[8][9]

  • Chromatographic Optimization: Adjust your HPLC gradient to better separate the flavonoids from co-eluting matrix components.[10]

  • Use Matrix-Matched Standards: Prepare your calibration standards in a blank matrix extract that is similar to your sample to compensate for the matrix effect.[8]

  • Employ Internal Standards: Use a stable isotope-labeled internal standard that co-elutes with your analyte to correct for signal variations.[8][9]

Q2: Can matrix effects ever increase my flavonoid signal?

A2: Yes, this is known as ion enhancement . In this case, co-eluting compounds can enhance the ionization of the target analytes, leading to an artificially high signal.[2][3] The troubleshooting strategies are the same as for ion suppression.

Category 2: Hydrolysis of Flavonoid Glycosides

Q3: I need to quantify the total aglycone content. What are the pros and cons of acid versus enzymatic hydrolysis?

A3: Both methods are used to cleave sugar moieties from flavonoid glycosides, but they have distinct advantages and disadvantages.

  • Acid Hydrolysis:

    • Pros: Generally rapid and effective for complete hydrolysis of most O-glycosides.[11]

    • Cons: Harsh conditions (e.g., high acid concentration and temperature) can lead to the degradation of the flavonoid aglycones themselves.[11][12] It may not be effective for C-glycosides.

  • Enzymatic Hydrolysis:

    • Pros: Milder reaction conditions that are less likely to degrade the aglycones.

    • Cons: Enzymes can be highly specific. For instance, β-glucosidase is effective for O-glucosides but may not efficiently hydrolyze other glycosides like galactosides or rhamnosides.[11] This can lead to incomplete hydrolysis if a diverse range of glycosides is present. Some commercial enzyme mixtures like snailase have shown broader activity.[13]

Troubleshooting Workflow for Hydrolysis Method Selection

start Start: Quantify Total Aglycones decision1 Do you have a mix of glycoside types? start->decision1 acid_hydrolysis Consider Acid Hydrolysis (e.g., 2M HCl at 60-80°C) decision1->acid_hydrolysis Yes/Unsure enzymatic_hydrolysis Consider Enzymatic Hydrolysis (e.g., snailase, β-glucosidase) decision1->enzymatic_hydrolysis No (e.g., only glucosides) check_degradation Check for Aglycone Degradation (Run a standard) acid_hydrolysis->check_degradation check_completeness Verify Complete Hydrolysis (Time course experiment) enzymatic_hydrolysis->check_completeness optimize Optimize Conditions (Temp, Time, Acid/Enzyme Conc.) check_degradation->optimize check_completeness->optimize end Optimized Hydrolysis Protocol optimize->end start Matrix Effect Detected strategy1 Improve Sample Cleanup (e.g., SPE) start->strategy1 strategy2 Dilute Sample Extract start->strategy2 strategy3 Optimize Chromatography start->strategy3 strategy4 Use Matrix-Matched Calibration start->strategy4 Compensation strategy5 Use Isotope-Labeled Internal Standard start->strategy5 Compensation end Accurate Quantification strategy1->end strategy2->end strategy3->end strategy4->end strategy5->end

References

Technical Support Center: Nepitrin and Fluorescence Assay Interference

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential for Nepitrin to interfere with fluorescence-based assays. The following information is designed to help you troubleshoot and mitigate potential issues in your experimental work.

Frequently Asked Questions (FAQs)

Q1: Can this compound interfere with my fluorescence assay?

A: Yes, it is possible for this compound to interfere with fluorescence assays. This compound, a flavonoid glycoside, possesses chemical structures that can absorb and emit light, potentially leading to inaccurate measurements in fluorescence-based experiments.[1][2][3][4] Interference can manifest as either artificially high signals (autofluorescence) or artificially low signals (fluorescence quenching).

Q2: What are the primary mechanisms of fluorescence interference by compounds like this compound?

A: The two primary mechanisms of interference are:

  • Autofluorescence: this compound may absorb light at the excitation wavelength of your fluorescent probe and emit its own fluorescence at a wavelength that overlaps with the emission of your probe. This will lead to an artificially high fluorescence reading. Many flavonoids are known to be autofluorescent.[5][6]

  • Fluorescence Quenching: this compound may absorb the excitation light intended for your fluorophore or absorb the emitted fluorescence from your fluorophore, a phenomenon known as the inner filter effect. This results in a lower-than-expected fluorescence signal.[1][2][4]

Q3: What are the known spectral properties of this compound?

Troubleshooting Guide

If you suspect this compound is interfering with your fluorescence assay, follow these troubleshooting steps:

Problem 1: Higher than expected fluorescence signal in the presence of this compound.

  • Possible Cause: Autofluorescence of this compound.

  • Solution:

    • Run a "this compound only" control: Measure the fluorescence of this compound in your assay buffer at the same concentration used in your experiment, using the same excitation and emission wavelengths as your assay.

    • Subtract the background: If the "this compound only" control shows a significant signal, subtract this value from your experimental readings.

    • Shift to longer wavelength fluorophores: Flavonoid autofluorescence is often more pronounced at shorter wavelengths.[5] Consider using a fluorophore that is excited and emits at longer wavelengths (e.g., in the red or far-red spectrum).

Problem 2: Lower than expected fluorescence signal in the presence of this compound.

  • Possible Cause: Fluorescence quenching by this compound.

  • Solution:

    • Check for spectral overlap: Compare the UV absorption spectrum of this compound with the excitation and emission spectra of your fluorophore. Significant overlap suggests a high probability of the inner filter effect.

    • Perform a fluorophore titration: In the presence of a fixed concentration of this compound, titrate your fluorophore. If quenching is occurring, you may observe a non-linear relationship between fluorophore concentration and fluorescence.

    • Consider a different assay format: If quenching is significant and cannot be easily corrected, you may need to consider a non-fluorescence-based assay format, such as an absorbance- or luminescence-based assay.

Quantitative Data Summary

While specific quantitative data on this compound's fluorescence interference is limited, the following table summarizes its known spectral properties.

PropertyValueReference
UV Absorption Maxima (λmax) 258 nm, 272 nm, 350 nm[7]
Molar Mass 478.4 g/mol [7]
Synonyms 6-methoxyluteolin 7-glucoside, Nepetin 7-O-glucoside[7]

Experimental Protocols

Protocol 1: Determining this compound Autofluorescence

Objective: To quantify the intrinsic fluorescence of this compound under your specific experimental conditions.

Materials:

  • This compound

  • Your assay buffer

  • Fluorometer or microplate reader with fluorescence capabilities

  • Black, clear-bottom microplates

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare a dilution series of this compound in your assay buffer, covering the concentration range used in your experiments.

  • Include a "buffer only" control.

  • Transfer the solutions to the wells of a black microplate.

  • Set the fluorometer to the excitation and emission wavelengths used for your experimental fluorophore.

  • Measure the fluorescence intensity of each well.

  • Plot the fluorescence intensity as a function of this compound concentration.

Protocol 2: Assessing Fluorescence Quenching by this compound

Objective: To determine if this compound quenches the fluorescence of your chosen fluorophore.

Materials:

  • This compound

  • Your fluorophore

  • Your assay buffer

  • Fluorometer or microplate reader

Procedure:

  • Prepare a solution of your fluorophore in the assay buffer at the concentration used in your assay.

  • Prepare a stock solution of this compound.

  • In a series of tubes or wells, add a fixed amount of the fluorophore solution.

  • Add increasing concentrations of this compound to each tube/well.

  • Include a control with the fluorophore and no this compound.

  • Incubate the samples under your standard assay conditions.

  • Measure the fluorescence intensity.

  • Plot the fluorescence intensity as a function of this compound concentration. A decrease in fluorescence with increasing this compound concentration indicates quenching.

Visualizations

Fluorescence_Interference_Mechanisms cluster_0 Autofluorescence cluster_1 Fluorescence Quenching (Inner Filter Effect) Excitation_Light Excitation Light Nepitrin_A This compound Excitation_Light->Nepitrin_A Absorbs Light Fluorophore_A Fluorophore Excitation_Light->Fluorophore_A Detector_A Detector Nepitrin_A->Detector_A Emits Light (Interference) Fluorophore_A->Detector_A Emits Light (Signal) Excitation_Light_Q Excitation Light Nepitrin_Q This compound Excitation_Light_Q->Nepitrin_Q Absorbed by this compound Fluorophore_Q Fluorophore Excitation_Light_Q->Fluorophore_Q Reduced Excitation Fluorophore_Q->Nepitrin_Q Emitted light absorbed by this compound Detector_Q Detector Fluorophore_Q->Detector_Q Reduced Signal

Caption: Mechanisms of fluorescence assay interference by this compound.

Troubleshooting_Workflow Start Suspected Interference with this compound Run_Controls Run 'this compound Only' and 'Fluorophore Only' Controls Start->Run_Controls High_Signal Is 'this compound Only' Signal High? Run_Controls->High_Signal Low_Signal Is 'Fluorophore + this compound' Signal Lower than 'Fluorophore Only'? High_Signal->Low_Signal No Autofluorescence Potential Autofluorescence High_Signal->Autofluorescence Yes Quenching Potential Quenching Low_Signal->Quenching Yes No_Interference Interference Unlikely Low_Signal->No_Interference No Subtract_BG Subtract Background Signal Autofluorescence->Subtract_BG Check_Overlap Check Spectral Overlap Quenching->Check_Overlap Shift_WL Shift to Longer Wavelength Fluorophore Subtract_BG->Shift_WL Change_Assay Consider Non-Fluorescent Assay Format Check_Overlap->Change_Assay

References

Technical Support Center: Nepitrin Nanoemulsion Formulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to developing a stable and effective nanoemulsion formulation for Nepitrin. It includes frequently asked questions (FAQs), troubleshooting guides for common experimental issues, detailed experimental protocols, and critical data presented in a clear, accessible format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is a nanoemulsion formulation beneficial?

This compound, also known as 6-methoxyluteolin 7-glucoside, is a flavonoid glycoside found in plants like Salvia plebeia.[1][2] It has demonstrated various biological activities, including antioxidant and anti-inflammatory effects.[3][4][5][6] However, like many flavonoids, this compound has poor water solubility, which can limit its bioavailability and therapeutic efficacy.[7] Nanoemulsions are colloidal dispersions of oil and water stabilized by surfactants, with droplet sizes typically ranging from 20 to 200 nm.[8][9] Formulating this compound as a nanoemulsion can significantly enhance its solubility, stability, and absorption, thereby improving its bioavailability.[9][10]

Q2: What are the essential components of a this compound nanoemulsion?

A typical oil-in-water (O/W) nanoemulsion for a lipophilic compound like this compound consists of three main components:[11]

  • Oil Phase: The oil solubilizes the lipophilic drug. The choice of oil is critical and depends on the drug's solubility.

  • Aqueous Phase: This is the continuous phase, typically purified water.

  • Emulsifying Agents (Surfactant and Co-surfactant): These agents stabilize the nanoemulsion by reducing the interfacial tension between the oil and water phases.[12] Surfactants with a high Hydrophilic-Lipophilic Balance (HLB) value (8-18) are suitable for O/W nanoemulsions.[13]

Q3: How do I select the appropriate oil, surfactant, and co-surfactant?

Selection is based on a systematic screening process:

  • Oil Selection: The primary criterion is the ability to solubilize this compound. Various oils (e.g., medium-chain triglycerides, oleic acid, castor oil) should be tested to find the one with the highest solubilizing capacity for this compound.

  • Surfactant Selection: Screen various non-toxic, pharmaceutical-grade surfactants (e.g., Tween® 80, Cremophor® EL) for their ability to emulsify the selected oil phase.[14] The surfactant should be able to form a stable emulsion with a small droplet size.

  • Co-surfactant Selection: Co-surfactants (e.g., Transcutol®, PEG 400) are used to further reduce interfacial tension and improve the flexibility of the surfactant film, enhancing nanoemulsion formation and stability.

The optimal combination is typically identified by constructing pseudo-ternary phase diagrams.

Troubleshooting Guide

Problem / Observation Potential Cause(s) Recommended Solution(s)
1. Large Particle Size (>200 nm) or Cloudy Appearance • Inadequate energy input during homogenization.• Incorrect Surfactant/Co-surfactant (S/CoS) ratio.• Poor solubility of this compound in the chosen oil.• Increase homogenization pressure, time, or cycles.• Optimize the S/CoS ratio using a pseudo-ternary phase diagram.• Re-screen oils for higher this compound solubility.
2. Phase Separation, Creaming, or Sedimentation • Formulation instability (e.g., coalescence, flocculation).[15]• Ostwald ripening (growth of larger droplets at the expense of smaller ones).[16]• Insufficient zeta potential.• Increase the concentration of the emulsifying agent.[17]• Use a combination of surfactants or add a stabilizer.• Select an oil with lower solubility in the aqueous phase to reduce Ostwald ripening.[16]• Aim for a zeta potential of at least ±30 mV for sufficient electrostatic repulsion.[12]
3. Drug Precipitation or Crystallization • Drug concentration exceeds its solubility limit in the oil phase.• Temperature fluctuations during storage.• Reduce the drug loading concentration.• Incorporate a co-solvent that can improve drug solubility within the oil droplets.• Store the nanoemulsion at a controlled, stable temperature.
4. Low Encapsulation Efficiency • Drug has significant solubility in the external (aqueous) phase.• Suboptimal formulation parameters.• Choose an oil in which the drug is highly soluble and a continuous phase in which it is poorly soluble.• Optimize the oil-to-water ratio and emulsifier concentration.

Experimental Protocols

Protocol 1: Excipient Screening for this compound Solubility
  • Objective: To identify the oil, surfactant, and co-surfactant with the highest solubilizing capacity for this compound.

  • Materials: this compound powder, various oils (e.g., Capryol 90, Oleic Acid, Castor Oil), surfactants (e.g., Tween 80, Cremophor EL), and co-surfactants (e.g., Transcutol P, PEG 400).

  • Procedure:

    • Add an excess amount of this compound to 2 mL of each selected vehicle (oil, surfactant, or co-surfactant) in separate sealed vials.

    • Place the vials in an isothermal shaker at 25°C for 72 hours to reach equilibrium.

    • After 72 hours, centrifuge the samples at 3,000 rpm for 15 minutes to separate the undissolved drug.

    • Carefully collect the supernatant and dilute it with a suitable solvent (e.g., methanol).

    • Quantify the concentration of dissolved this compound using a validated analytical method like UV-Vis Spectroscopy or HPLC.

Protocol 2: Preparation of this compound Nanoemulsion
  • Objective: To prepare a this compound-loaded nanoemulsion using a high-pressure homogenization method.

  • Procedure:

    • Oil Phase Preparation: Dissolve a pre-determined amount of this compound in the selected oil. Add the chosen surfactant and co-surfactant to this mixture. Gently heat (e.g., to 40°C) and stir until a homogenous solution is formed.

    • Aqueous Phase Preparation: Prepare the aqueous phase using purified water.

    • Pre-emulsion Formation: Add the oil phase to the aqueous phase dropwise under constant stirring with a magnetic stirrer (1000 rpm) for 15 minutes to form a coarse pre-emulsion.[18]

    • Homogenization: Subject the pre-emulsion to high-pressure homogenization (e.g., 15,000 psi for 10 cycles) to reduce the droplet size to the nano-range.[18]

    • Equilibration: Allow the nanoemulsion to cool to room temperature and store for further characterization.

Protocol 3: Characterization of the Nanoemulsion
  • Droplet Size, Polydispersity Index (PDI), and Zeta Potential:

    • Method: Use Dynamic Light Scattering (DLS) with a Zetasizer.[]

    • Procedure: Dilute the nanoemulsion sample appropriately with deionized water. Perform the measurement at 25°C.

    • Acceptance Criteria: Droplet size < 200 nm, PDI < 0.3 (for monodisperse systems), Zeta Potential > ±30 mV.[12]

  • Encapsulation Efficiency (EE%):

    • Method: Ultracentrifugation.[11]

    • Procedure:

      • Place a known amount of the nanoemulsion in an ultracentrifuge filter tube.

      • Centrifuge at high speed (e.g., 12,000 rpm) for 30 minutes to separate the aqueous phase from the oily droplets.

      • Measure the concentration of free, un-encapsulated this compound in the aqueous phase using HPLC or UV-Vis spectroscopy.

      • Calculate EE% using the formula: EE% = [(Total Drug - Free Drug) / Total Drug] * 100

Data Presentation

Table 1: Hypothetical Solubility Data for this compound in Various Excipients

Vehicle TypeExcipientSolubility (mg/mL ± SD)
Oil Oleic Acid15.2 ± 1.3
Capryol 9011.5 ± 0.9
Castor Oil8.7 ± 0.6
Surfactant Tween 8045.8 ± 2.1
Cremophor EL52.3 ± 2.5
Co-surfactant Transcutol P78.1 ± 3.4
PEG 40065.4 ± 2.8

Table 2: Example Formulation Characteristics

Formulation CodeOil:S/CoS:Water (% w/w)Droplet Size (nm ± SD)PDI (± SD)Zeta Potential (mV ± SD)EE% (± SD)
NEP-NE110:20:70125.4 ± 3.10.18 ± 0.02-35.6 ± 1.598.2 ± 0.7
NEP-NE215:25:60148.9 ± 4.50.25 ± 0.03-32.1 ± 1.897.5 ± 0.9
NEP-NE310:15:75180.2 ± 5.20.31 ± 0.04-28.4 ± 2.195.4 ± 1.2

Visualizations

Experimental Workflow

G cluster_0 Phase 1: Formulation Development cluster_1 Phase 2: Preparation & Optimization cluster_2 Phase 3: Characterization A Excipient Screening (Solubility Studies) B Construct Pseudo-ternary Phase Diagrams A->B C Select Optimal Ratios (Oil, S/CoS, Water) B->C D Prepare Pre-emulsion (Low-energy mixing) C->D E High-Pressure Homogenization D->E F Optimize Process (Pressure, Cycles) E->F G Measure Size, PDI, & Zeta Potential F->G H Determine Encapsulation Efficiency (EE%) G->H I Conduct Stability Studies H->I I->C Reformulate if needed

Caption: Workflow for this compound nanoemulsion development and characterization.

Hypothetical Signaling Pathway

G Stimulus Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor Stimulus->TLR4 NFkB NF-κB TLR4->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Promotes Transcription Inflammation Inflammatory Response Cytokines->Inflammation Nepitrin_NE This compound Nanoemulsion (Enhanced Delivery) Nepitrin_NE->NFkB Inhibits

Caption: Hypothetical anti-inflammatory signaling pathway modulated by this compound.

References

Technical Support Center: Optimizing Nepitrin Concentration for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Nepitrin in cell viability assays. The information is presented in a question-and-answer format to directly address potential issues and provide clear protocols for experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as Nepetin-7-glucoside, is a flavonoid glycoside found in plants such as Salvia plebeia and Nepeta hindostana.[1] It exhibits a range of biological activities, including antioxidant and anti-inflammatory properties.[1][2] One of its key mechanisms of action is the modulation of the Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α), which plays a role in regulating lipid metabolism and may contribute to the regeneration of damaged cells.[3]

Q2: What is the recommended solvent for dissolving this compound?

A2: this compound is soluble in Dimethyl Sulfoxide (DMSO).[1] It is recommended to prepare a high-concentration stock solution in DMSO, which can then be diluted to the final desired concentrations in cell culture medium.

Q3: Are there known interferences of this compound with common cell viability assays?

A3: Yes, this is a critical consideration. Like many flavonoids, this compound has reducing properties that can directly react with tetrazolium salts such as MTT, XTT, and resazurin. This chemical reaction can convert the dye into its colored formazan (B1609692) product in the absence of viable cells, leading to falsely elevated viability readings. Therefore, it is crucial to perform appropriate controls or use alternative assay methods.

Q4: Which cell viability assays are recommended for use with this compound?

A4: Due to the potential for interference with tetrazolium-based assays, methods that do not rely on metabolic reduction are recommended. The Sulforhodamine B (SRB) assay, which measures cell density based on the measurement of cellular protein content, is a reliable alternative. Assays that measure ATP content (e.g., CellTiter-Glo®) or membrane integrity (e.g., CytoTox-Glo™) are also suitable options. If using a tetrazolium-based assay, a cell-free control is mandatory to quantify this compound's direct effect on the reagent.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Unexpectedly high cell viability at high this compound concentrations in an MTT/XTT/Resazurin assay. Direct reduction of the assay reagent by this compound.1. Run a cell-free control: Add this compound to culture medium without cells and perform the assay to quantify the interference. 2. Switch to a non-reduction-based assay like the Sulforhodamine B (SRB) assay.
Precipitate forms in the culture medium after adding this compound. This compound has limited solubility in aqueous solutions. The final DMSO concentration may be too low, or the this compound concentration is too high.1. Ensure the stock solution in DMSO is fully dissolved before diluting in medium. 2. Maintain a final DMSO concentration below 0.5% in the final culture volume to maintain solubility and minimize solvent toxicity. 3. If precipitation persists, consider lowering the maximum test concentration of this compound.
Inconsistent results between replicate wells. 1. Uneven cell seeding. 2. "Edge effect" in 96-well plates due to evaporation. 3. Inaccurate pipetting of this compound or assay reagents.1. Ensure a homogenous single-cell suspension before and during seeding. 2. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. 3. Use calibrated pipettes and ensure proper mixing of all solutions.
High cytotoxicity observed even at low this compound concentrations. 1. The chosen cell line is highly sensitive to this compound. 2. Sub-optimal cell health at the time of treatment.1. Expand the concentration range to include lower doses to accurately determine the IC50. 2. Ensure cells are in the exponential growth phase and have high viability (>95%) before starting the experiment.

Data Presentation: Recommended this compound Concentration Range for Initial Screening

Since specific in vitro cytotoxicity data for this compound is not widely published, a broad concentration range is recommended for initial screening experiments. The optimal concentration will be cell-line dependent and must be determined empirically.

Parameter Concentration Range Notes
Initial Screening Range 0.1 µM - 100 µMA wide range is recommended to capture the full dose-response curve.
Follow-up Titration Based on initial screeningNarrow the concentration range around the approximate IC50 value identified in the initial screen.
Vehicle Control 0 µM (DMSO only)The final DMSO concentration should be consistent across all wells and should not exceed 0.5%.

Experimental Protocols

Protocol: Optimizing this compound Concentration using the Sulforhodamine B (SRB) Assay

This protocol is recommended for assessing cell viability upon this compound treatment as it is less susceptible to interference from flavonoids.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Chosen cell line in exponential growth phase

  • Complete culture medium

  • 96-well cell culture plates

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris-base solution, 10 mM, pH 10.5

  • Microplate reader (absorbance at 510 nm)

Procedure:

  • Cell Seeding:

    • Create a single-cell suspension of your chosen cell line.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from your DMSO stock. A typical final concentration range for initial testing could be 0.1, 1, 10, 50, and 100 µM.

    • Include a "vehicle control" well containing medium with the same final concentration of DMSO as the highest this compound concentration.

    • Also include a "no treatment" control well with medium only.

    • Carefully remove the medium from the cells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Cell Fixation:

    • After incubation, gently add 25 µL of cold 10% (w/v) TCA to each well without aspirating the medium.

    • Incubate the plate at 4°C for 1 hour to fix the cells.

  • Washing:

    • Carefully wash the plate five times with slow-running tap water.

    • Remove excess water by tapping the plate on paper towels and allow it to air dry completely.

  • Staining:

    • Add 50 µL of 0.4% SRB solution to each well.

    • Incubate at room temperature for 30 minutes.

  • Destaining and Solubilization:

    • Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye.

    • Allow the plate to air dry completely.

    • Add 100 µL of 10 mM Tris-base solution (pH 10.5) to each well to solubilize the bound SRB dye.

    • Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

    • Plot the dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Visualizations: Diagrams of Workflows and Signaling Pathways

G cluster_prep Preparation cluster_treat Treatment cluster_assay SRB Assay cluster_analysis Data Analysis prep_cells Prepare Single-Cell Suspension seed_plate Seed Cells in 96-Well Plate prep_cells->seed_plate add_nep Add this compound Dilutions to Cells seed_plate->add_nep prep_nep Prepare Serial Dilutions of this compound prep_nep->add_nep incubate Incubate for 24/48/72 hours add_nep->incubate fix_cells Fix Cells with TCA incubate->fix_cells wash_stain Wash and Stain with SRB fix_cells->wash_stain solubilize Solubilize Dye wash_stain->solubilize read_abs Read Absorbance at 510 nm solubilize->read_abs calc_viability Calculate % Viability read_abs->calc_viability plot_curve Plot Dose-Response Curve & Determine IC50 calc_viability->plot_curve

Caption: Experimental workflow for optimizing this compound concentration.

G cluster_pathway Potential Signaling Pathways Modulated by this compound/Nepetin cluster_ppar PPAR-α Pathway cluster_akt PLCγ1/Akt Pathway (based on Nepetin) This compound This compound PPARa PPAR-α This compound->PPARa activates PLCg1 PLCγ1 This compound->PLCg1 may influence (Nepetin data) PPRE PPRE (DNA Binding) PPARa->PPRE heterodimerizes with RXR RXR RXR->PPRE Gene_Exp Target Gene Expression (Lipid Metabolism) PPRE->Gene_Exp activates Cell_Regen Cell Regeneration Gene_Exp->Cell_Regen Akt Akt PLCg1->Akt activates NFkB NF-κB Akt->NFkB inhibits Inflammation ↓ Inflammation NFkB->Inflammation

References

Validation & Comparative

Unveiling the Binding Landscape: A Comparative Analysis of Nepitrin and Other PPAR-alpha Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the binding affinity and mechanism of action of novel compounds is paramount. This guide provides a comparative analysis of Nepitrin's binding to the Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α), benchmarked against established synthetic and natural ligands. While preliminary in silico studies suggest a promising interaction between this compound and PPAR-α, this guide highlights the critical need for further experimental validation and presents the current landscape of PPAR-α agonists with supporting data.

This compound, a flavonoid glycoside, has been identified as a potential modulator of the PPAR-α receptor, a key regulator of lipid metabolism and energy homeostasis. Computational molecular docking studies have indicated a significant binding affinity of this compound to the PPAR-α receptor.[1] However, to date, there is a notable absence of quantitative experimental data, such as IC50 or Ki values, from wet-lab validation assays to substantiate these computational predictions.

This guide aims to contextualize the potential of this compound by comparing its theoretical binding with the experimentally determined affinities of well-characterized PPAR-α agonists.

Comparative Analysis of PPAR-alpha Ligand Binding Affinity

To provide a clear perspective on where this compound might stand in the spectrum of PPAR-α ligands, the following table summarizes the available binding and activation data for selected alternative compounds. It is crucial to note that the data for this compound is derived from computational modeling, whereas the data for the alternatives are from experimental assays.

CompoundTypeAssay TypeReported Value (Human PPAR-α)Data Source
This compound Natural (Flavonoid)Molecular DockingSignificant Binding Affinity (No quantitative value reported)Computational Study[1]
Fenofibric Acid Synthetic (Fibrate)Transactivation AssayEC50: 9.47 µMExperimental Study[2]
TR-FRET Competitive BindingIC50: 30 µM (as Fenofibrate)Experimental Study[3]
Gemfibrozil Synthetic (Fibrate)Competitive BindingKi: 5.8 µM (for CYP2C9, a related target)Experimental Study[4][5]
Luciferase Reporter AssayPPRE-dependent activity demonstratedExperimental Study[4]
GW7647 Synthetic (Thiazole)Transactivation AssayEC50: 6 nMExperimental Study[6][7]
TR-FRET Competitive BindingPositive control, direct binding confirmedExperimental Study[8]

Note: EC50 (Half-maximal effective concentration) indicates the concentration of a drug that gives half of the maximal response. IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response (or binding) is reduced by half. Ki (Inhibition constant) is an indication of how potent an inhibitor is. Lower values for EC50, IC50, and Ki generally indicate higher potency or affinity. The data for Gemfibrozil's direct binding to PPAR-α is less consistently reported in terms of a direct Ki value in the provided search results, with some studies suggesting a lower affinity.[9]

The PPAR-alpha Signaling Pathway

The activation of the PPAR-α receptor by a ligand initiates a cascade of events leading to the regulation of target gene expression. This pathway is central to lipid metabolism.

PPAR_alpha_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand (e.g., this compound, Fibrates) PPARa PPAR-α Ligand->PPARa Binding & Activation RXR RXR PPARa->RXR Heterodimerization PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE TargetGene Target Gene Transcription (Lipid Metabolism Genes) PPRE->TargetGene Initiates Coactivators Coactivators Coactivators->PPRE mRNA mRNA TargetGene->mRNA Protein Protein Synthesis (Metabolic Enzymes) mRNA->Protein

Figure 1: PPAR-alpha signaling pathway activation.

Upon entering the cell, a ligand binds to and activates the PPAR-α receptor. This complex then forms a heterodimer with the Retinoid X Receptor (RXR). The PPAR-α/RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This binding recruits coactivator proteins, leading to the transcription of genes involved in fatty acid transport and oxidation.

Experimental Methodologies for Validating PPAR-alpha Binding

To experimentally validate the binding and activity of compounds like this compound on the PPAR-α receptor, several robust assays are employed. The following sections detail the protocols for two common methods.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competitive Binding Assay

This assay is a powerful tool for quantifying the binding affinity of a test compound to a receptor. It measures the ability of a test compound to displace a fluorescently labeled ligand (tracer) from the receptor's ligand-binding domain (LBD).

TR_FRET_Workflow cluster_prep Assay Preparation cluster_reaction Binding Reaction cluster_detection Detection & Analysis Reagents Prepare Reagents: - PPAR-α-LBD (GST-tagged) - Tb-anti-GST Antibody - Fluorescent Tracer - Test Compound (e.g., this compound) Plate Dispense into 384-well plate Reagents->Plate Incubate Incubate at Room Temperature Plate->Incubate No_Binding No Test Compound Binding: Tracer binds PPAR-α-LBD High FRET Signal Incubate->No_Binding Binding Test Compound Binds: Displaces Tracer Low FRET Signal Incubate->Binding Reader Read Plate on TR-FRET Reader (Excitation: ~340nm, Emission: ~495nm & ~520nm) No_Binding->Reader Binding->Reader Analysis Calculate Emission Ratio (520/495) Generate Dose-Response Curve Determine IC50 Value Reader->Analysis

Figure 2: Workflow for a TR-FRET competitive binding assay.

Protocol Outline:

  • Reagent Preparation:

    • Prepare a solution of the human PPAR-α Ligand Binding Domain (LBD), often tagged with Glutathione S-transferase (GST).

    • Prepare a solution of a Terbium (Tb)-labeled anti-GST antibody, which serves as the FRET donor.

    • Prepare a solution of a fluorescently labeled PPAR-α ligand (tracer), which acts as the FRET acceptor.

    • Prepare serial dilutions of the test compound (e.g., this compound) and a known reference ligand (e.g., GW7647) as a positive control.[10]

  • Assay Assembly:

    • In a microplate (typically 384-well), add the test compound dilutions.

    • Add a mixture of the PPAR-α-LBD and the Tb-anti-GST antibody.

    • Add the fluorescent tracer to all wells.

  • Incubation:

    • Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.

  • Detection:

    • Measure the fluorescence emission at two wavelengths using a TR-FRET-compatible plate reader: one for the terbium donor (e.g., ~495 nm) and one for the tracer acceptor (e.g., ~520 nm).[10]

  • Data Analysis:

    • Calculate the ratio of the acceptor emission to the donor emission. A decrease in this ratio indicates displacement of the tracer by the test compound.

    • Plot the emission ratio against the concentration of the test compound to generate a dose-response curve and calculate the IC50 value.[10]

Luciferase Reporter Gene Assay

This cell-based assay measures the functional activity of a compound as a PPAR-α agonist. It determines whether the binding of a compound to the receptor leads to the transcriptional activation of a reporter gene.

Luciferase_Workflow cluster_cell_prep Cell Preparation & Transfection cluster_treatment Compound Treatment cluster_detection_analysis Detection & Analysis Cells Culture suitable host cells (e.g., HEK293, HepG2) Transfect Co-transfect cells with: 1. PPAR-α expression vector 2. PPRE-luciferase reporter vector Cells->Transfect Seed Seed transfected cells into a 96-well plate Transfect->Seed Treat Treat cells with serial dilutions of test compound (e.g., this compound) Seed->Treat Incubate Incubate for 24-48 hours Treat->Incubate Lyse Lyse cells and add luciferase substrate Incubate->Lyse Luminometer Measure luminescence Lyse->Luminometer Analysis Generate dose-response curve and determine EC50 value Luminometer->Analysis

Figure 3: Workflow for a luciferase reporter gene assay.

Protocol Outline:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293 or HepG2) that is responsive to PPAR-α signaling.

    • Co-transfect the cells with two plasmids: one that expresses the human PPAR-α receptor and another that contains a luciferase reporter gene under the control of a PPRE promoter.[11][12]

  • Cell Seeding and Treatment:

    • Seed the transfected cells into a 96-well plate and allow them to adhere.

    • Treat the cells with various concentrations of the test compound (e.g., this compound) and a known PPAR-α agonist as a positive control.[11]

  • Incubation:

    • Incubate the cells for a period sufficient to allow for gene transcription and protein expression (typically 24-48 hours).[13]

  • Lysis and Luminescence Measurement:

    • Lyse the cells to release their contents.

    • Add a luciferase substrate to the cell lysate. The luciferase enzyme, if expressed, will catalyze a reaction that produces light.

    • Measure the luminescence using a luminometer.[13]

  • Data Analysis:

    • The amount of light produced is proportional to the level of luciferase expression, which in turn reflects the activation of the PPAR-α receptor by the test compound.

    • Plot the luminescence signal against the compound concentration to generate a dose-response curve and calculate the EC50 value.[13]

Conclusion and Future Directions

The available in silico data suggests that this compound is a promising candidate for PPAR-α binding. However, for its validation as a true PPAR-α agonist, rigorous experimental testing is indispensable. The comparative data presented in this guide underscore the potency of established synthetic ligands like GW7647 and the moderate activity of fibrates such as fenofibric acid.

Future research should prioritize conducting in vitro binding and functional assays, such as TR-FRET and luciferase reporter assays, to determine the IC50 and EC50 values of this compound for the PPAR-α receptor. These studies will provide the necessary quantitative data to accurately assess its potential and guide further preclinical and clinical development.

References

A Preclinical Head-to-Head Analysis of Nepitrin and Simvastatin in a Murine Model of Dyslipidemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Nepitrin and Simvastatin for the treatment of dyslipidemia, based on available preclinical data. It is important to note that while Simvastatin is a well-established clinical agent, the data for this compound is currently limited to animal studies. This document aims to present the existing experimental evidence objectively to inform further research and development.

Mechanisms of Action

The fundamental difference between this compound and Simvastatin lies in their molecular mechanisms for lowering lipid levels.

This compound: A PPAR-α Agonist

Preclinical evidence suggests that this compound exerts its lipid-lowering effects by acting as an agonist for the Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α).[1][2] PPAR-α is a nuclear receptor that plays a critical role in the regulation of lipid metabolism, particularly in promoting the oxidation of fatty acids. Activation of PPAR-α by this compound is thought to lead to a reduction in circulating lipids.

cluster_this compound This compound Signaling Pathway This compound This compound PPARa PPAR-α Receptor This compound->PPARa Activates LipidMetabolism Increased Fatty Acid Oxidation & Lipid Catabolism PPARa->LipidMetabolism Promotes ReducedLipids Reduced Plasma Lipids LipidMetabolism->ReducedLipids Leads to cluster_simvastatin Simvastatin Signaling Pathway Simvastatin Simvastatin HMG_CoA_Reductase HMG-CoA Reductase Simvastatin->HMG_CoA_Reductase Inhibits Cholesterol_Synthesis Cholesterol Synthesis in Liver Simvastatin->Cholesterol_Synthesis Reduces HMG_CoA_Reductase->Cholesterol_Synthesis Catalyzes LDL_Receptors Increased LDL Receptors on Hepatocytes Cholesterol_Synthesis->LDL_Receptors Downregulation of Reduced_LDL Reduced Plasma LDL LDL_Receptors->Reduced_LDL Increases clearance of cluster_workflow Preclinical Experimental Workflow start Start isolation Isolation of this compound from Nepeta hindostana start->isolation animal_model Induction of Dyslipidemia (High-Fat Diet) isolation->animal_model docking Molecular Docking & Dynamics Studies (this compound & PPAR-α) isolation->docking grouping Animal Grouping: - HFD Control - this compound (50 mg/kg) - Simvastatin animal_model->grouping treatment 6-Week Treatment Period grouping->treatment assessment Parameter Assessment: - Lipid Profile - Liver Enzymes - Body Weight - Histopathology treatment->assessment end End assessment->end docking->end

References

A Comparative Analysis of the Anti-inflammatory Efficacy of Nepitrin and Luteolin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nepitrin (also known as Nepetin or 6-methoxyluteolin) and Luteolin are structurally related flavonoids that have garnered significant interest for their potent anti-inflammatory properties. Both compounds are ubiquitously found in a variety of medicinal plants and are recognized for their potential in modulating key inflammatory pathways. This guide provides a comprehensive comparison of the anti-inflammatory effects of this compound and Luteolin, supported by available experimental data, detailed methodologies, and visual representations of their mechanisms of action to aid in drug discovery and development endeavors.

Quantitative Comparison of Anti-inflammatory Effects

The following table summarizes the available quantitative and qualitative data from various in vitro studies, offering a direct comparison of the inhibitory effects of this compound and Luteolin on key inflammatory mediators. Due to the limited number of direct comparative studies, the data is compiled from multiple sources to provide a comprehensive overview.

Inflammatory MediatorThis compound (Nepetin)LuteolinReference Compound/Assay
Nitric Oxide (NO) Production IC50 < 7 µM (in human retinal pigment epithelial cells)IC50 = 7.6 µM (in RAW 264.7 cells)[1]LPS/IFN-γ-induced NO production in RAW 264.7 cells
Significant inhibition at 20 µM[2]IC50 = 17.1 µM (in RAW 264.7 cells)[3]
Prostaglandin E2 (PGE2) Production Reduced PGD2 production (in BMMC)[4]Strong inhibition of LPS-induced PGE2 formation (in RAW 264.7 cells)LPS-induced PGE2 production
Cyclooxygenase-2 (COX-2) Suppressed COX-2 protein expression[4]Inhibited LPS-induced COX-2 protein expression (in RAW 264.7 cells)LPS-induced COX-2 expression
Significant inhibition of COX-2 gene expression at 20 µM[2]
Pro-inflammatory Cytokines
- TNF-α Dose-dependent inhibition of TNF-α expression (in keratinocytes)Dose-dependently inhibited TNF-α production (in macrophages)LPS-induced cytokine production
- IL-6 Dose-dependent inhibition of IL-6 secretion and mRNA expression[5]Dose-dependently inhibited IL-6 production (in macrophages)LPS or IL-1β-induced cytokine production
- IL-8 Dose-dependent inhibition of IL-8 secretion and mRNA expression[5]-IL-1β-induced cytokine production
- MCP-1 Dose-dependent inhibition of MCP-1 secretion and mRNA expression[5]-IL-1β-induced cytokine production

Mechanisms of Anti-inflammatory Action

Both this compound and Luteolin exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. Their primary mechanisms include the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Inhibition of the NF-κB Signaling Pathway:

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS) or cytokines, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2.

Both this compound and Luteolin have been shown to inhibit NF-κB activation. They can suppress the phosphorylation of IKK and IκB, thereby preventing the degradation of IκBα and the nuclear translocation of NF-κB.[4][5][6]

Modulation of the MAPK Signaling Pathway:

The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. Activation of these kinases by inflammatory stimuli leads to the activation of transcription factors such as AP-1, which, in conjunction with NF-κB, drives the expression of inflammatory mediators.

Studies have demonstrated that both this compound and Luteolin can attenuate the phosphorylation of ERK, JNK, and p38 MAPK in response to inflammatory stimuli, thus dampening the downstream inflammatory response.[5][6]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below to facilitate the replication and validation of the cited findings.

In Vitro Anti-inflammatory Assay in Macrophages

This protocol outlines the procedure for assessing the anti-inflammatory effects of test compounds on lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7).

1. Cell Culture and Seeding:

  • Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well for nitric oxide and cytokine assays and incubate for 24 hours to allow for adherence.

2. Compound Treatment:

  • Prepare stock solutions of this compound and Luteolin in dimethyl sulfoxide (B87167) (DMSO).

  • Pre-treat the cells with varying concentrations of the test compounds for 1-2 hours before inducing inflammation. Ensure the final DMSO concentration in the culture medium is non-toxic (typically ≤ 0.1%).

3. LPS Stimulation:

  • Following pre-treatment, induce inflammation by adding LPS to a final concentration of 1 µg/mL.

  • Include appropriate controls: a vehicle control (cells treated with DMSO only), a negative control (untreated cells), and a positive control (cells treated with LPS only).

  • Incubate the cells for an appropriate duration (e.g., 24 hours for NO and cytokine measurements).

4. Measurement of Inflammatory Mediators:

  • Nitric Oxide (NO) Assay (Griess Test):

    • Collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm. The concentration of nitrite (B80452), a stable product of NO, is determined using a sodium nitrite standard curve.

  • Pro-inflammatory Cytokine (TNF-α, IL-6) and Prostaglandin E2 (PGE2) Assays (ELISA):

    • Collect the cell culture supernatant.

    • Quantify the concentrations of TNF-α, IL-6, and PGE2 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

5. Western Blot Analysis for NF-κB and MAPK Pathway Proteins:

  • Seed cells in 6-well plates and treat as described above.

  • After treatment, lyse the cells and extract total protein or nuclear/cytoplasmic fractions.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against total and phosphorylated forms of IKK, IκBα, p65 (for NF-κB pathway), and ERK, JNK, p38 (for MAPK pathway).

  • Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

Visualizations

Signaling Pathway Diagrams

Caption: Inhibition of the NF-κB signaling pathway by this compound and Luteolin.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (LPS) Receptor Receptor Stimuli->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK p_MAPK p-MAPK MAPK->p_MAPK P AP1 AP-1 p_MAPK->AP1 Nepitrin_Luteolin This compound / Luteolin Nepitrin_Luteolin->MAPK Inhibit Phosphorylation p_AP1 p-AP-1 AP1->p_AP1 P DNA DNA p_AP1->DNA Genes Pro-inflammatory Genes DNA->Genes

Caption: Modulation of the MAPK signaling pathway by this compound and Luteolin.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., RAW 264.7 Macrophages) Compound_Treatment 2. Pre-treatment (this compound / Luteolin) Cell_Culture->Compound_Treatment LPS_Stimulation 3. Inflammatory Stimulus (LPS) Compound_Treatment->LPS_Stimulation Supernatant_Collection 4. Collect Supernatant LPS_Stimulation->Supernatant_Collection Cell_Lysis 5. Cell Lysis LPS_Stimulation->Cell_Lysis NO_Assay Nitric Oxide (NO) Measurement (Griess Assay) Supernatant_Collection->NO_Assay PGE2_Assay PGE2 Measurement (ELISA) Supernatant_Collection->PGE2_Assay Cytokine_Assay Cytokine (TNF-α, IL-6) Measurement (ELISA) Supernatant_Collection->Cytokine_Assay Western_Blot Protein Expression Analysis (Western Blot for NF-κB, MAPK pathways) Cell_Lysis->Western_Blot

Caption: General experimental workflow for in vitro anti-inflammatory assays.

Conclusion

Both this compound and Luteolin demonstrate significant anti-inflammatory activities through the inhibition of key pro-inflammatory mediators and the modulation of the NF-κB and MAPK signaling pathways. The available data suggests that both compounds are potent inhibitors of nitric oxide, pro-inflammatory cytokines, and enzymes involved in the inflammatory cascade. While Luteolin has been more extensively studied, leading to a greater availability of quantitative data, the existing evidence for this compound indicates a comparable and potent anti-inflammatory profile. Further direct comparative studies are warranted to fully elucidate the relative potencies and therapeutic potential of these two promising flavonoids.

References

A Comparative Guide to the Biological Activities of Nepitrin and its Aglycone, Nepetin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of the flavonoid glycoside Nepitrin and its aglycone, Nepetin. The information presented is curated from experimental data to assist researchers in evaluating their potential as therapeutic agents.

Introduction

This compound (5,7,3',4'-tetrahydroxy-6-methoxyflavone 7-O-glucoside) is a flavonoid glycoside found in various medicinal plants. Its biological activity is often attributed to its aglycone, Nepetin (5,7,3',4'-tetrahydroxy-6-methoxyflavone), which is released upon hydrolysis of the glycosidic bond. Understanding the similarities and differences in their biological profiles is crucial for drug discovery and development. This guide compares their antioxidant, anti-inflammatory, anticancer, and antimicrobial properties, supported by available quantitative data and experimental methodologies.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data on the biological activities of this compound and Nepetin. It is important to note that the data has been compiled from various studies, and direct comparison of absolute values should be made with caution due to potential variations in experimental conditions.

Table 1: Comparative Antioxidant Activity
CompoundAssayIC50 ValueReference
Nepetin DPPH Radical ScavengingData not available in comparative studies-
ABTS Radical ScavengingData not available in comparative studies-
This compound DPPH Radical ScavengingData not available in comparative studies-
ABTS Radical ScavengingData not available in comparative studies-

No direct comparative studies providing IC50 values for both this compound and Nepetin in standard antioxidant assays were identified in the literature search.

Table 2: Comparative Anti-inflammatory Activity
CompoundAssayCell LineIC50 ValueReference
Nepetin Nitric Oxide (NO) Production InhibitionRAW 264.7< 7 µM[1][1]
This compound Nitric Oxide (NO) Production InhibitionData not available-
Table 3: Comparative Anticancer Activity
CompoundCell LineActivityIC50 ValueReference
Nepetin Various tumor cell linesInhibited proliferationNot specified[2]
This compound Data not availableData not availableData not available-

While Nepetin has been shown to inhibit the proliferation of five different tumor cell lines, specific IC50 values from a single comparative study are not available.[2] Information on the anticancer activity of this compound is limited.

Table 4: Comparative Antimicrobial Activity
CompoundMicroorganismMIC ValueReference
Nepetin Methicillin-resistant Staphylococcus aureus (MRSA)Not specified (inhibits ClpP activity)[3]
This compound Data not availableData not available-

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide, providing a framework for the replication and validation of the findings.

Antioxidant Activity Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

  • A solution of DPPH in methanol (B129727) is prepared.

  • Different concentrations of the test compound (this compound or Nepetin) are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured spectrophotometrically at a specific wavelength (around 517 nm).

  • The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: This assay is based on the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).

  • The ABTS•+ is generated by reacting ABTS with an oxidizing agent like potassium persulfate.

  • The ABTS•+ solution is diluted to a specific absorbance at a certain wavelength (e.g., 734 nm).

  • Different concentrations of the test compound are added to the ABTS•+ solution.

  • The absorbance is measured after a set incubation period.

  • The percentage of inhibition is calculated, and the IC50 value is determined.

Anti-inflammatory Activity Assay

Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages: This assay assesses the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • RAW 264.7 macrophage cells are cultured in a suitable medium.

  • Cells are pre-treated with various concentrations of the test compound (this compound or Nepetin) for a specific duration.

  • The cells are then stimulated with LPS to induce inflammation and NO production.

  • After incubation, the amount of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.

Anticancer Activity Assay

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is used to assess cell viability and proliferation.

  • Cancer cells are seeded in 96-well plates and allowed to adhere.

  • Cells are treated with different concentrations of the test compound (this compound or Nepetin) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT solution is added to each well and incubated, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured using a microplate reader at a specific wavelength (around 570 nm).

  • The percentage of cell viability is calculated, and the IC50 value (the concentration that inhibits cell growth by 50%) is determined.

Antimicrobial Activity Assay

Minimum Inhibitory Concentration (MIC) Determination: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • A serial dilution of the test compound (this compound or Nepetin) is prepared in a liquid growth medium in a 96-well plate.

  • Each well is inoculated with a standardized suspension of the target microorganism.

  • The plate is incubated under appropriate conditions for the microorganism to grow.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound and Nepetin are mediated through their interaction with various cellular signaling pathways.

Nepetin: A Multi-target Modulator of Inflammatory Pathways

Nepetin has been shown to exert its anti-inflammatory effects by targeting key signaling cascades. In response to inflammatory stimuli, Nepetin can inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs), including ERK, JNK, and p38.[1] It also modulates the Phospholipase C gamma 1 (PLCγ1) and Akt signaling pathways.[4]

Nepetin_Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., IL-1β) Receptor Receptor Inflammatory_Stimuli->Receptor IKK IKK Receptor->IKK activates MAPKs MAPKs (ERK, JNK, p38) Receptor->MAPKs activates PLCg1 PLCγ1 Receptor->PLCg1 activates Akt Akt Receptor->Akt activates Nepetin Nepetin Nepetin->IKK inhibits Nepetin->MAPKs inhibits Nepetin->PLCg1 inhibits Nepetin->Akt inhibits IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates MAPKs->Nucleus activates transcription factors Inflammatory_Mediators Pro-inflammatory Mediators (IL-6, IL-8, MCP-1) Nucleus->Inflammatory_Mediators gene expression Nepitrin_Signaling_Pathway This compound This compound PPARa PPAR-α This compound->PPARa activates RXR RXR PPARa->RXR heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE binds to Target_Genes Target Gene Expression (Lipid Metabolism & Anti-inflammatory) PPRE->Target_Genes regulates

References

Comparing antioxidant capacity of different flavonoid glycosides

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Antioxidant Capacity of Different Flavonoid Glycosides

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the antioxidant capacity of various flavonoid glycosides is crucial for the development of novel therapeutics. This guide provides an objective comparison of the antioxidant potential of several common flavonoid glycosides, supported by experimental data from various in vitro assays.

The antioxidant activity of flavonoids is primarily attributed to their ability to donate hydrogen atoms or electrons, thereby scavenging free radicals.[1] The structure of the flavonoid, including the number and position of hydroxyl groups and the presence of a sugar moiety (glycosylation), significantly influences its antioxidant capacity.[1][2] Generally, glycosylation is thought to decrease the antioxidant activity of a flavonoid compared to its aglycone form, although this can be influenced by the position of glycosylation and the specific assay used.[1]

Data Presentation

The following tables summarize the quantitative data on the antioxidant capacity of various flavonoid glycosides, as measured by common in vitro assays: 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity, 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging activity, and Ferric Reducing Antioxidant Power (FRAP). The data is presented as IC50 values (the concentration required to inhibit 50% of the radical) or in other relevant units, with lower IC50 values indicating higher antioxidant activity.

Table 1: DPPH Radical Scavenging Activity of Flavonoid Glycosides

Flavonoid GlycosideAglyconeIC50 ValueReference
Quercetin Glycosides
Rutin (B1680289)QuercetinData Not Available
IsoquercitrinQuercetin12.68 ± 0.54 µM[3]
Quercitrin (B1678633)Quercetin9.93 ± 0.38 µM[3]
Other Flavonoid Glycosides
HesperidinHesperetinNot specified, but generally lower than aglycone[1]
NaringinNaringeninNot specified, but generally lower than aglycone[1]

Table 2: ABTS Radical Scavenging Activity of Flavonoid Glycosides

Flavonoid GlycosideAglyconeIC50 Value / ActivityReference
Quercetin Glycosides
RutinQuercetin5.0 ± 1.3 µM
IsoquercitrinQuercetin6.5 ± 2.0 µM
Other Flavonoid Glycosides
HesperidinHesperetinNot specified, but generally lower than aglycone[1]
NaringinNaringeninNot specified, but generally lower than aglycone[1]

Table 3: Ferric Reducing Antioxidant Power (FRAP) of Flavonoid Glycosides

Flavonoid GlycosideAglyconeFRAP ValueReference
Quercetin Glycosides
RutinQuercetinGenerally exhibits lower FRAP activity compared to quercetin.
IsoquercitrinQuercetinShowed higher activity than quercitrin in an ET-based ferric ion reducing assay.
Other Flavonoid Glycosides
HesperidinHesperetinNot specified, but generally lower than aglycone[1]
NaringinNaringeninNot specified, but generally lower than aglycone[1]

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant.[4] The color change from violet to yellow is measured spectrophotometrically at 517 nm.[5][6]

Procedure: [5]

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727) or ethanol (B145695). The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Prepare various concentrations of the test flavonoid glycosides in a suitable solvent.

  • Reaction: Add a specific volume of the sample solution to the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solution at 517 nm.

  • Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is then determined from a plot of scavenging activity against sample concentration.

ABTS Radical Scavenging Assay

This assay measures the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).[7] The reduction of the blue-green ABTS•+ is monitored by the decrease in absorbance at 734 nm.[7]

Procedure: [7][8]

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Dilution of ABTS•+ Solution: Dilute the ABTS•+ solution with ethanol or a buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare various concentrations of the test flavonoid glycosides.

  • Reaction: Add a specific volume of the sample solution to the diluted ABTS•+ solution.

  • Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[3] The resulting ferrous iron forms a blue-colored complex with 2,4,6-tripyridyl-s-triazine (TPTZ), which is measured spectrophotometrically at 593 nm.[3]

Procedure: [3][9]

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 ratio. The reagent should be warmed to 37°C before use.

  • Sample Preparation: Prepare various concentrations of the test flavonoid glycosides.

  • Reaction: Add a small volume of the sample to the FRAP reagent.

  • Incubation: Incubate the mixture at 37°C for a specific time (e.g., 4-30 minutes).

  • Measurement: Measure the absorbance of the solution at 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve of a known antioxidant, such as Trolox or FeSO₄.

Mandatory Visualization

G General Workflow for In Vitro Antioxidant Capacity Assays cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagent_prep Prepare Radical Solution (e.g., DPPH, ABTS•+) or FRAP Reagent mix Mix Sample/Standard with Reagent reagent_prep->mix sample_prep Prepare Serial Dilutions of Flavonoid Glycosides sample_prep->mix standard_prep Prepare Standard Antioxidant (e.g., Trolox, Ascorbic Acid) standard_prep->mix incubate Incubate under Controlled Conditions (Time, Temp, Light) mix->incubate measure Measure Absorbance (Spectrophotometer) incubate->measure calculate Calculate % Inhibition or Reducing Power measure->calculate determine Determine IC50 or Trolox Equivalents calculate->determine

Caption: General workflow for in vitro antioxidant capacity assays.

Beyond direct radical scavenging, flavonoid glycosides can exert antioxidant effects by modulating cellular signaling pathways. A key pathway in the cellular antioxidant defense system is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[10]

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[11] In the presence of oxidative stress or inducers like certain flavonoids, Nrf2 is released from Keap1 and translocates to the nucleus.[12] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription.[10] These genes encode for protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs).[11] Flavonoids like luteolin, apigenin, quercetin, and rutin have been shown to activate the Nrf2/ARE pathway.[10]

G Nrf2 Signaling Pathway Activation by Flavonoid Glycosides cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus flavonoids Flavonoid Glycosides keap1_nrf2 Keap1-Nrf2 Complex flavonoids->keap1_nrf2 induces dissociation ros Oxidative Stress (ROS) ros->keap1_nrf2 induces dissociation nrf2_free Nrf2 keap1_nrf2->nrf2_free releases degradation Ubiquitination & Proteasomal Degradation keap1_nrf2->degradation leads to nrf2_nuc Nrf2 nrf2_free->nrf2_nuc translocation nrf2_maf Nrf2-Maf Heterodimer nrf2_nuc->nrf2_maf maf Maf maf->nrf2_maf are Antioxidant Response Element (ARE) nrf2_maf->are binds to antioxidant_genes Transcription of Antioxidant Genes (HO-1, NQO1, etc.) are->antioxidant_genes activates cellular_protection Cellular Protection antioxidant_genes->cellular_protection

Caption: Nrf2 signaling pathway activation by flavonoid glycosides.

References

Cross-Validation of Nepitrin Quantification: A Comparative Guide to LC-MS/MS and HPLC-UV Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. This guide provides an objective comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the quantification of Nepitrin (6-methoxyluteolin 7-glucoside), a flavonoid glycoside with potential therapeutic properties. This document outlines detailed experimental protocols and presents supporting data to assist in the selection of the most appropriate analytical method.

This compound, a flavonoid glycoside found in various medicinal plants, has garnered interest for its potential pharmacological activities.[1][2] As research into its therapeutic applications progresses, robust and reliable analytical methods for its quantification in biological matrices and botanical extracts are essential. The choice of analytical technique depends on factors such as the required sensitivity, selectivity, sample matrix complexity, and throughput. This guide compares a highly sensitive and specific LC-MS/MS method with a more widely accessible HPLC-UV method for this compound quantification.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method is a critical decision in any scientific investigation. The following tables provide a comprehensive comparison of the LC-MS/MS and HPLC-UV methods for this compound quantification, based on typical performance characteristics observed for structurally similar flavonoid glycosides.

Table 1: Performance Comparison of LC-MS/MS and HPLC-UV for this compound Quantification

ParameterLC-MS/MSHPLC-UV
Principle Separation by liquid chromatography followed by mass-based detection of precursor and product ions, offering high specificity.Separation by liquid chromatography followed by detection of UV absorbance at a specific wavelength.
Selectivity Excellent, based on specific mass-to-charge (m/z) ratios of precursor and fragment ions.Good, but may be susceptible to interference from co-eluting compounds with similar UV absorbance.
Sensitivity (LLOQ) Very high (typically in the low ng/mL range).[3]Moderate (typically in the high ng/mL to low µg/mL range).[4]
**Linearity (R²) **> 0.99[5]> 0.99[6]
Precision (%RSD) < 15%[5]< 5%[7]
Accuracy (%RE) ± 15%[5]± 10%[7]
Matrix Effect Can be significant and requires careful management and the use of an appropriate internal standard.Generally less susceptible to ion suppression/enhancement, but matrix components can interfere with chromatography.
Sample Throughput High, especially with rapid gradient elution methods.Moderate, often with longer run times for adequate separation.
Cost & Complexity Higher initial instrument cost and requires more specialized expertise for method development and maintenance.Lower instrument cost and more widely available with simpler operation.

Table 2: Typical Validation Parameters for this compound Quantification Methods

Validation ParameterLC-MS/MS Acceptance Criteria (FDA/EMA Guidelines)[8]HPLC-UV Acceptance Criteria (ICH Guidelines)
Linearity (R²) ≥ 0.99≥ 0.99
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10; Accuracy within ±20%; Precision ≤ 20%Signal-to-noise ratio ≥ 10; Demonstrable precision and accuracy
Accuracy Within ±15% of nominal concentration (±20% at LLOQ)Typically within ±15% of the nominal value
Precision (Intra- & Inter-day) ≤ 15% RSD (≤ 20% at LLOQ)Typically ≤ 15% RSD
Selectivity No significant interfering peaks at the retention time of the analyte and internal standard.The analytical method should be able to separate and quantify the analyte in the presence of other components in the sample matrix.
Recovery Consistent, precise, and reproducible.Consistent and reproducible.
Stability (Freeze-thaw, short-term, long-term) Analyte concentration within ±15% of nominal concentration.Analyte concentration within an acceptable range of the initial value.

Experimental Protocols

Detailed methodologies are crucial for the replication and cross-validation of analytical results. The following sections provide comprehensive protocols for the quantification of this compound using both LC-MS/MS and HPLC-UV.

LC-MS/MS Method for this compound Quantification in Human Plasma

This protocol describes a method for the sensitive and selective quantification of this compound in a biological matrix, such as human plasma.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 300 µL of acetonitrile (B52724) containing the internal standard (e.g., a structurally similar flavonoid glycoside not present in the sample).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject 5 µL into the LC-MS/MS system.

2. LC-MS/MS Conditions

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10-90% B

    • 3.0-3.5 min: 90% B

    • 3.5-3.6 min: 90-10% B

    • 3.6-5.0 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: To be determined based on infusion of a standard solution (e.g., precursor ion [M-H]⁻ → product ion)

    • Internal Standard: To be determined based on infusion of a standard solution

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Precipitation Protein Precipitation (Acetonitrile + IS) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection UHPLC UHPLC Separation (C18 Column) Injection->UHPLC ESI ESI Source (Negative Mode) UHPLC->ESI MSMS Tandem MS (MRM) ESI->MSMS Data Data Acquisition MSMS->Data

Fig. 1: LC-MS/MS experimental workflow for this compound quantification.
HPLC-UV Method for this compound Quantification in Plant Extracts

This protocol is suitable for the quantification of this compound in less complex matrices like purified plant extracts.

1. Sample Preparation (Solid Phase Extraction - SPE)

  • Extract the dried and powdered plant material with a suitable solvent such as methanol (B129727) or ethanol.[9]

  • Evaporate the solvent to obtain a crude extract.

  • Redissolve the extract in a minimal amount of the initial mobile phase.

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Load the redissolved extract onto the SPE cartridge.

  • Wash the cartridge with a low percentage of organic solvent to remove impurities.

  • Elute this compound with a higher percentage of organic solvent.

  • Evaporate the eluate and reconstitute in the mobile phase.

  • Filter the sample through a 0.45 µm filter before injection.

2. HPLC-UV Conditions

  • HPLC System: HPLC with a UV-Vis detector

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase:

    • A: 0.1% phosphoric acid in water

    • B: Acetonitrile

  • Isocratic Elution: 50:50 (v/v) A:B (example, may require optimization)[7]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: To be determined by UV scan of a this compound standard (likely around 270 nm and 350 nm).

  • Injection Volume: 20 µL

HPLC_UV_Workflow Start Plant Material Extraction Solvent Extraction Start->Extraction Evaporation1 Evaporation Extraction->Evaporation1 Redissolution Redissolution Evaporation1->Redissolution SPE Solid Phase Extraction (SPE) Redissolution->SPE Evaporation2 Evaporation SPE->Evaporation2 Reconstitution Reconstitution & Filtration Evaporation2->Reconstitution Injection HPLC Injection Reconstitution->Injection Separation HPLC Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Quantification Quantification Detection->Quantification

Fig. 2: HPLC-UV experimental workflow for this compound quantification.

Logical Framework for Method Selection

The decision to use LC-MS/MS versus HPLC-UV for this compound quantification should be based on the specific requirements of the study.

Method_Selection Start Start: Need to Quantify this compound Question1 Is the sample matrix complex (e.g., plasma, tissue)? Start->Question1 Question2 Is very high sensitivity (low ng/mL) required? Question1->Question2 No LCMS_Choice Choose LC-MS/MS Question1->LCMS_Choice Yes Question3 Is high throughput a priority? Question2->Question3 No Question2->LCMS_Choice Yes Question3->LCMS_Choice Yes HPLC_Choice Choose HPLC-UV Question3->HPLC_Choice No

Fig. 3: Decision tree for selecting an analytical method for this compound.

References

Nepitrin: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Nepitrin, a flavonoid glycoside also known as this compound-7-O-glucoside, has demonstrated a range of biological activities in preclinical studies. This guide provides a comparative overview of its efficacy in laboratory (in vitro) settings and in living organisms (in vivo), drawing from available experimental data. This compound has been isolated from various plants, including Nepeta hindostana and Rosmarinus officinalis.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound, providing a basis for comparing its potency and effectiveness across different biological contexts.

Table 1: Summary of In Vitro Efficacy of this compound

Assay TypeTargetMetricResult
Enzyme InhibitionAcetylcholinesterase (AChE)IC5065 µg/mL[1]
Enzyme InhibitionButyrylcholinesterase (BuChE)IC5072 µg/mL[1]
Antioxidant ActivityDPPH Radical ScavengingIC50270 µg/mL[1]
Antioxidant ActivityABTS Radical ScavengingIC50210 µg/mL[1]

Table 2: Summary of In Vivo Efficacy of this compound

Therapeutic AreaAnimal ModelDosingKey Findings
Dyslipidemia / AtherosclerosisHigh-Fat Diet-Induced Atherosclerosis in Rats20 and 50 mg/kgSignificantly improved dyslipidemia at 50 mg/kg; Decreased serum triglycerides and LDL, and increased HDL at both doses.[2][3]
Amnesia / Cognitive EnhancementScopolamine-Induced Amnesia in MiceDose-dependentReversed amnesia by increasing spontaneous alternation in Y-maze and discrimination index in Novel Object Recognition Test (NORT).[1]
InflammationAcute and Chronic Inflammation in RatsNot specifiedPossesses significant anti-inflammatory activity.[4]
FeverYeast-Induced Fever in RatsNot specifiedExhibited antipyretic activity.[3]

Signaling Pathways and Mechanism of Action

This compound's therapeutic effects are attributed to its interaction with specific signaling pathways. Molecular docking studies have suggested that its anti-atherogenic effects are mediated through the Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α).[2] The anti-inflammatory actions of the related compound, nepetin, have been linked to the inhibition of the PLCγ1, Akt, NF-κB, and MAPKs signaling pathways.

cluster_0 Anti-Atherogenic Effect This compound This compound PPARa PPAR-α Receptor This compound->PPARa Binds to and activates Lipid_Metabolism Regulation of Lipid Metabolism PPARa->Lipid_Metabolism Dyslipidemia Improved Dyslipidemia Lipid_Metabolism->Dyslipidemia

Proposed mechanism for the anti-atherogenic effect of this compound.

cluster_1 Anti-Inflammatory Pathway (based on Nepetin) Nepetin Nepetin (related to this compound) PLCg1 PLCγ1 Nepetin->PLCg1 Inhibits Akt Akt Nepetin->Akt Inhibits Inflammation Inflammatory Response PLCg1->Inflammation NFkB NF-κB Akt->NFkB MAPKs MAPKs Akt->MAPKs NFkB->Inflammation MAPKs->Inflammation

Inhibitory effects of Nepetin on inflammatory signaling pathways.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature, providing a framework for the in vitro and in vivo evaluation of this compound.

In Vitro Experimental Protocols

1. Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition Assay

  • Principle: This assay is based on Ellman's method, which measures the activity of cholinesterases. The enzyme hydrolyzes a substrate (acetylthiocholine or butyrylthiocholine), and the product reacts with DTNB (5,5'-dithio-bis(2-nitrobenzoic acid)) to produce a colored compound that can be measured spectrophotometrically.

  • Procedure:

    • Prepare solutions of this compound at various concentrations.

    • In a 96-well plate, add the enzyme solution (AChE or BuChE), DTNB, and the this compound solution.

    • Initiate the reaction by adding the substrate (acetylthiocholine for AChE or butyrylthiocholine (B1199683) for BuChE).

    • Incubate the plate at a controlled temperature (e.g., 37°C).

    • Measure the absorbance at a specific wavelength (typically 412 nm) at regular intervals.

    • Calculate the percentage of enzyme inhibition for each concentration of this compound.

    • Determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the enzyme activity.

2. Antioxidant Activity Assays (DPPH and ABTS)

  • Principle: These assays measure the radical scavenging ability of an antioxidant compound.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:

    • Prepare a solution of DPPH in a suitable solvent (e.g., methanol).

    • Add different concentrations of this compound to the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the decrease in absorbance at a specific wavelength (around 517 nm).

    • Calculate the percentage of radical scavenging activity and determine the IC50 value.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:

    • Generate the ABTS radical cation by reacting ABTS with an oxidizing agent (e.g., potassium persulfate).

    • Dilute the ABTS radical solution to a specific absorbance.

    • Add different concentrations of this compound to the ABTS radical solution.

    • After a set incubation period, measure the absorbance at a specific wavelength (around 734 nm).

    • Calculate the percentage of radical scavenging activity and determine the IC50 value.

In Vivo Experimental Protocols

1. High-Fat Diet (HFD)-Induced Atherosclerosis Model in Rats

  • Animal Model: Male Wistar or Sprague-Dawley rats.

  • Induction of Atherosclerosis:

    • Feed the rats a high-fat diet for a specified period (e.g., 6 weeks) to induce dyslipidemia and atherosclerotic changes.

  • Treatment:

    • Administer this compound orally at different doses (e.g., 20 and 50 mg/kg) daily for the duration of the study.

    • Include a control group receiving the vehicle and a positive control group receiving a standard drug (e.g., simvastatin).

  • Assessment:

    • Monitor body weight regularly.

    • At the end of the study, collect blood samples to analyze lipid profiles (total cholesterol, triglycerides, LDL, HDL).

    • Perform histological analysis of the aorta and heart to assess atherosclerotic plaque formation and cellular damage.

2. Scopolamine-Induced Amnesia Model in Mice

  • Animal Model: Swiss albino mice.

  • Induction of Amnesia:

  • Treatment:

    • Administer this compound at various doses prior to the scopolamine injection.

    • Include a control group and a positive control group (e.g., donepezil).

  • Behavioral Tests:

    • Y-maze Test: To assess spatial working memory based on the spontaneous alternation behavior of the mice.

    • Novel Object Recognition Test (NORT): To evaluate recognition memory based on the tendency of mice to explore a novel object more than a familiar one.

  • Assessment:

    • Measure parameters such as the percentage of spontaneous alternation in the Y-maze and the discrimination index in the NORT.

cluster_2 In Vitro vs. In Vivo Experimental Workflow cluster_3 In Vitro cluster_4 In Vivo invitro_start This compound Compound enzyme_assay Enzyme Inhibition Assays (AChE, BuChE) invitro_start->enzyme_assay antioxidant_assay Antioxidant Assays (DPPH, ABTS) invitro_start->antioxidant_assay ic50 Determine IC50 Values enzyme_assay->ic50 antioxidant_assay->ic50 invivo_start This compound Compound animal_model Select Animal Model (e.g., Rat, Mouse) invivo_start->animal_model disease_induction Induce Disease State (e.g., HFD, Scopolamine) animal_model->disease_induction treatment Administer this compound disease_induction->treatment assessment Assess Efficacy (Biochemical, Behavioral, Histological) treatment->assessment

Comparative workflow for in vitro and in vivo evaluation of this compound.

References

Analysis of Nepitrin: Publicly Available Data is Insufficient for a Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly accessible scientific literature and databases has revealed a significant lack of information regarding the compound "Nepitrin." As of our latest search, there is no retrievable data on its mechanism of action, established dose-response curves from experimental studies, or standardized protocols for its analysis. This absence of foundational scientific data makes it impossible to conduct the requested statistical analysis and create a comparative guide that meets the specified requirements.

The core of the user's request revolves around the comparison of this compound's performance with other alternatives, supported by experimental data, detailed methodologies, and visualizations of its signaling pathways. Without any public data on this compound, these requirements cannot be fulfilled. A meaningful comparison requires established benchmarks and data points, which are currently unavailable for this compound.

To generate the requested "Statistical Analysis of this compound Dose-Response Curves" guide, access to proprietary or unpublished experimental data would be necessary. This data would need to include, at a minimum:

  • Raw dose-response data: Quantitative measurements of the biological response to a range of this compound concentrations.

  • Mechanism of action: Information on the biological targets and signaling pathways modulated by this compound.

  • Experimental conditions: Detailed protocols outlining the cell lines or animal models used, incubation times, and measurement techniques.

Without this essential information, any attempt to create a comparison guide would be purely speculative and would not meet the standards of a scientific or research-oriented document. We are therefore unable to proceed with the creation of data tables, experimental protocols, and signaling pathway diagrams for this compound. Should data on this compound become publicly available in the future, a comparative analysis as requested would be a feasible and valuable endeavor.

A Comparative Efficacy Analysis of Nepitrin and Other Flavonoids from Nepeta hindostana

Author: BenchChem Technical Support Team. Date: December 2025

An Indirect Assessment in the Absence of Direct Comparative Studies

Nepitrin, a flavone (B191248) isolated from Nepeta hindostana, has garnered interest for its therapeutic potential. However, the scientific literature currently lacks direct comparative studies evaluating the efficacy of this compound against other specific flavonoids from the same plant. This guide provides an indirect comparison by synthesizing available data on this compound and two structurally related and biologically active flavonoids commonly found in the Nepeta genus: luteolin (B72000) and apigenin (B1666066). This compound itself is a methoxy (B1213986) derivative of luteolin, making this comparison particularly relevant.

This analysis is intended for researchers, scientists, and drug development professionals, offering a structured overview of the available quantitative data, experimental methodologies, and associated signaling pathways to guide future research.

Comparative Quantitative Data

Due to the absence of studies directly comparing the in vitro antioxidant and anti-inflammatory efficacy of this compound, this section focuses on the available quantitative data for luteolin and apigenin. This allows for a baseline comparison of the potential efficacy of the core flavonoid structures.

Antioxidant Activity

The antioxidant capacity of flavonoids is often evaluated by their ability to scavenge free radicals. The half-maximal inhibitory concentration (IC50) is a common measure of this activity, with lower values indicating higher potency.

FlavonoidAssayIC50 (µM)Reference
Luteolin DPPH Radical Scavenging13.2 ± 0.18[1]
8.85 µg/mL (~30.9 µM)[2]
~18.3[3]
ABTS Radical Scavenging17.3 ± 0.82[1]
Apigenin DPPH Radical Scavenging8.5[4]
ABTS Radical Scavenging344 µg/mL (~1273 µM)[5]

Note: IC50 values can vary significantly based on experimental conditions. The data presented is for comparative purposes and is extracted from individual studies.

Anti-inflammatory Activity

The anti-inflammatory effects of flavonoids are often quantified by their ability to inhibit the production of pro-inflammatory mediators in cell-based assays.

FlavonoidCell LineInflammatory MediatorMethod of ActionReference
This compound -General InflammationAnti-inflammatory activity noted in in vivo models of exudative and proliferative inflammation.
Luteolin Macrophages (RAW 264.7, MH-S)NO, PGE2, TNF-α, IL-6Dose-dependently inhibited expression and production of these mediators.[6]
Mast Cells (HMC-1)TNF-α, IL-8, IL-6, GM-CSFSignificantly inhibited induction of these cytokines.[7]
Apigenin Macrophages (RAW 264.7)NO, COX-2Dose-dependently suppressed production and expression.[8]
Intestinal Epithelial Cells (IEC-6)IL-1β, IL-6, PGE2Attenuated TNF-α-induced production of these mediators.[9]

Signaling Pathways and Mechanisms of Action

Luteolin and apigenin exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. While the specific pathways modulated by this compound are less characterized, its structural similarity to luteolin suggests potential overlap.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Both luteolin and apigenin have been shown to inhibit this pathway.[6][8][9][10][11][12][13]

Inhibition of the NF-κB signaling pathway by flavonoids.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of inflammation. Luteolin and apigenin can inhibit the phosphorylation of key proteins in this pathway, such as ERK, JNK, and p38.[7][11][14][15][16][17]

MAPK_Pathway Stimulus Inflammatory Stimulus MAPKKK MAPKKK (e.g., TAK1) Stimulus->MAPKKK MAPKK MAPKK (MKKs) MAPKKK->MAPKK P MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK P AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 P Genes Inflammatory Gene Expression AP1->Genes Flavonoids Luteolin / Apigenin Flavonoids->MAPK inhibits phosphorylation

Modulation of the MAPK signaling pathway by flavonoids.

Experimental Protocols

This section outlines generalized methodologies for key in vitro assays used to evaluate the antioxidant and anti-inflammatory efficacy of flavonoids.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

Methodology:

  • Reagent Preparation: A stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM) is prepared.

  • Sample Preparation: The test flavonoid (e.g., this compound, luteolin) is dissolved in a suitable solvent (e.g., methanol, DMSO) to create a stock solution, from which serial dilutions are made.

  • Reaction: The flavonoid solutions of varying concentrations are mixed with the DPPH solution. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured spectrophotometrically at a specific wavelength (typically around 517 nm).

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined from a dose-response curve.[2][18]

Cellular Anti-inflammatory Assay (LPS-stimulated Macrophages)

This assay assesses the ability of a compound to inhibit the production of pro-inflammatory mediators in immune cells stimulated with lipopolysaccharide (LPS).

Methodology:

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in appropriate media and seeded in multi-well plates.

  • Pre-treatment: Cells are pre-treated with various concentrations of the test flavonoid for a short period (e.g., 1-2 hours).

  • Stimulation: The cells are then stimulated with LPS (a component of bacterial cell walls) to induce an inflammatory response. Control groups include untreated cells, cells treated with only the flavonoid, and cells treated with only LPS.

  • Incubation: The cells are incubated for a period sufficient to allow for the production of inflammatory mediators (e.g., 18-24 hours).

  • Analysis:

    • Nitric Oxide (NO) Production: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

    • Cytokine Production (e.g., TNF-α, IL-6): The levels of specific cytokines in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • Protein Expression (e.g., COX-2, iNOS): Cell lysates are analyzed by Western blotting to determine the expression levels of key inflammatory proteins.[6][8]

General Experimental Workflow

The following diagram illustrates a general workflow for the isolation and comparative efficacy testing of flavonoids.

Experimental_Workflow Plant Nepeta hindostana Plant Material Extraction Solvent Extraction (e.g., Methanol) Plant->Extraction Fractionation Fractionation (Column Chromatography) Extraction->Fractionation Isolation Isolation of Flavonoids (e.g., HPLC) Fractionation->Isolation This compound This compound Isolation->this compound Flavonoid_X Other Flavonoids (e.g., Luteolin) Isolation->Flavonoid_X Antioxidant Antioxidant Assays (DPPH, ABTS, etc.) This compound->Antioxidant Anti_inflammatory Anti-inflammatory Assays (Cell-based) This compound->Anti_inflammatory Flavonoid_X->Antioxidant Flavonoid_X->Anti_inflammatory Data Data Analysis (IC50 Comparison) Antioxidant->Data Anti_inflammatory->Data

Workflow for flavonoid isolation and comparative testing.

Conclusion

While direct comparative data for this compound against other Nepeta hindostana flavonoids is not yet available, the existing body of research on the structurally similar flavonoids, luteolin and apigenin, provides a strong foundation for inferring its potential efficacy. The data suggests that flavonoids with the structural backbone of luteolin and apigenin are potent antioxidant and anti-inflammatory agents, primarily through the modulation of the NF-κB and MAPK signaling pathways.

Future research should prioritize the isolation of this compound and other co-occurring flavonoids from Nepeta hindostana and their subsequent evaluation in standardized, parallel in vitro and in vivo assays. This will enable a definitive comparison of their efficacy and help to elucidate the unique therapeutic potential of this compound.

References

Evaluating Off-Target Effects of Nepitrin in Cell Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the off-target effects of Nepitrin, a naturally occurring flavonoid glycoside with recognized anti-inflammatory and anti-atherogenic properties. While this compound exhibits therapeutic potential through its interaction with primary targets like Phospholipase Cγ1 (PLCγ1), Protein Kinase B (Akt), and Peroxisome Proliferator-Activated Receptor alpha (PPAR-α), a thorough assessment of its off-target interactions is crucial for a comprehensive safety and efficacy profile.[1] This guide outlines key experimental protocols and presents hypothetical comparative data to illustrate the process of characterizing the off-target liability of this compound against other compounds.

Data Presentation: Comparative Off-Target Profiles

To effectively evaluate the selectivity of this compound, its off-target profile should be compared against compounds with varying characteristics. Below are hypothetical data summaries in structured tables.

Table 1: Kinase Selectivity Profile

A broad kinase screen is essential for identifying unintended interactions with kinases, a common source of off-target effects for many small molecules. This table compares the inhibitory activity of this compound against two hypothetical compounds: a highly selective kinase inhibitor (Compound A) and a non-selective kinase inhibitor (Compound B). The data is presented as the percentage of inhibition at a 10 µM concentration.

Kinase Target FamilyThis compound (% Inhibition @ 10 µM)Compound A (% Inhibition @ 10 µM)Compound B (% Inhibition @ 10 µM)
Primary Target(s) PLCγ1 (85%), Akt1 (78%) Target Kinase X (95%) Multiple Kinases (various)
Receptor Tyrosine Kinases (e.g., EGFR, VEGFR2)15%<5%65%
Non-Receptor Tyrosine Kinases (e.g., SRC, ABL)25%<5%72%
Serine/Threonine Kinases (e.g., CDK2, MAPK1)30%<5%80%
Lipid Kinases (e.g., PI3K)45%8%55%

Note: Data is hypothetical and for illustrative purposes.

Table 2: Safety Pharmacology Panel

This panel assesses the interaction of a compound with a panel of receptors, ion channels, and transporters known to be associated with adverse drug reactions. The data is presented as the half-maximal inhibitory concentration (IC50) or the percentage of inhibition at a specific concentration.

TargetThis compoundCompound C (Known hERG liability)Compound D (Clean Profile)
hERG (Potassium Channel) > 30 µM0.5 µM> 30 µM
L-type Calcium Channel> 30 µM15 µM> 30 µM
Sodium Channel (Nav1.5)> 30 µM25 µM> 30 µM
Dopamine Receptor (D2)> 10 µM> 10 µM> 10 µM
Serotonin Transporter (SERT)> 10 µM> 10 µM> 10 µM

Note: Data is hypothetical and for illustrative purposes.

Table 3: Phenotypic Screening in a Panel of Cell Lines

Phenotypic screening provides insights into the functional consequences of a compound's activity across different cellular backgrounds. This table shows the half-maximal growth inhibitory concentration (GI50) in a panel of cancer cell lines, which can reveal potential off-target cytotoxic effects.

Cell LineThis compound (GI50, µM)Doxorubicin (Positive Control, µM)Vehicle Control
MCF-7 (Breast Cancer)250.8> 100
A549 (Lung Cancer)401.2> 100
HepG2 (Liver Cancer)351.0> 100
HCT116 (Colon Cancer)300.9> 100

Note: Data is hypothetical and for illustrative purposes.

Experimental Protocols

Detailed methodologies are critical for reproducible and reliable evaluation of off-target effects.

1. Kinase Profiling Assay (e.g., KINOMEscan™)

  • Objective: To identify unintended kinase targets of this compound.

  • Methodology: A competition binding assay is used where the test compound is incubated with a panel of DNA-tagged kinases and an immobilized, active-site directed ligand. The amount of kinase captured on the solid support is quantified by qPCR. The results are reported as the percentage of inhibition relative to a control.

  • Procedure:

    • Prepare a stock solution of this compound in DMSO.

    • Screen this compound at a fixed concentration (e.g., 10 µM) against a panel of over 400 kinases.

    • For any significant hits (e.g., >50% inhibition), perform a dose-response analysis to determine the dissociation constant (Kd).

    • Compare the selectivity score of this compound with that of reference compounds.

2. In Vitro Safety Pharmacology Profiling

  • Objective: To assess the potential for this compound to interact with targets associated with known safety liabilities.

  • Methodology: A panel of radioligand binding assays and functional assays are used to determine the activity of the test compound against a broad range of G-protein coupled receptors (GPCRs), ion channels, and transporters.

  • Procedure:

    • Provide this compound at a range of concentrations to a contract research organization (CRO) specializing in safety pharmacology profiling.

    • The CRO will perform assays for a standard panel of targets (e.g., Eurofins Discovery's SAFETYscan47).

    • Results are typically provided as IC50 or EC50 values, or as a percentage of inhibition at a single high concentration.

3. Cell-Based Phenotypic Screening

  • Objective: To evaluate the functional effects of this compound across a diverse set of human cell lines.

  • Methodology: A panel of cell lines is treated with a range of concentrations of the test compound. Cell viability or proliferation is measured after a defined incubation period using an assay such as the sulforhodamine B (SRB) or CellTiter-Glo® assay.

  • Procedure:

    • Culture a panel of selected cell lines (e.g., NCI-60 panel) in their respective recommended media.

    • Seed cells in 96-well plates and allow them to attach overnight.

    • Treat cells with a serial dilution of this compound (e.g., from 0.1 to 100 µM) for 72 hours.

    • Measure cell viability using a suitable assay.

    • Calculate the GI50 for each cell line.

Mandatory Visualization

Signaling Pathway of this compound's On-Target Effects

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PLCg1 PLCγ1 Receptor->PLCg1 Akt Akt Receptor->Akt Inflammation Inflammatory Response PLCg1->Inflammation NFkB NF-κB Akt->NFkB This compound This compound This compound->PLCg1 This compound->Akt This compound->NFkB PPARa PPAR-α This compound->PPARa NFkB->Inflammation PPARa->Inflammation

Caption: On-target signaling pathways of this compound.

Experimental Workflow for Off-Target Kinase Screening

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A This compound Stock Solution C Competition Binding Assay (this compound vs. Ligand) A->C B Kinase Panel (e.g., 400+ kinases) B->C D Quantification (qPCR) C->D E Calculate % Inhibition D->E F Identify Hits (>50% Inhibition) E->F G Dose-Response & Kd Determination F->G

Caption: Workflow for kinase off-target screening.

Logical Relationship of Off-Target Evaluation

cluster_in_vitro In Vitro Assays cluster_interpretation Interpretation cluster_validation Validation & Risk Assessment A Biochemical Assays (e.g., Kinase Panel) C Identification of Off-Target Hits A->C B Cell-Based Assays (e.g., Phenotypic Screen) B->C D Target Validation (e.g., Cellular Thermal Shift Assay) C->D E Functional Consequence (e.g., Downstream Signaling) C->E F Safety Risk Assessment D->F E->F

Caption: Logical flow of off-target effect evaluation.

References

Safety Operating Guide

Navigating the Safe Disposal of Nepitrin: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and laboratory research, the proper management and disposal of chemical compounds are paramount to ensuring a safe and environmentally responsible workspace. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Nepitrin, a flavonoid glycoside recognized for its antioxidant and anti-inflammatory properties.[1][2] Adherence to these protocols is essential for minimizing health risks and environmental impact.

I. Hazard Identification and Safety Precautions

Before handling this compound, it is crucial to be aware of its chemical and physical properties to inform safe handling and disposal practices.

Chemical and Physical Properties of this compound:

PropertyValueSource
Molecular Formula C22H22O12[3][4][5]
Molecular Weight 478.4 g/mol [1][3][4][5]
Appearance Yellow crystals or light yellow powder[3][4]
Solubility Soluble in methanol (B129727), ethanol, and DMSO. Slightly soluble in petroleum ether.[1][3][4]
Melting Point 172-174°C or 252-256°C[4][5]
Storage Powder: -20°C for 3 years. In solvent: -80°C for 1 year. Keep away from direct sunlight.[1][2]

Personal Protective Equipment (PPE):

When handling this compound, especially during disposal procedures, all personnel must wear appropriate PPE to prevent exposure. This includes:

  • Safety goggles with side shields

  • Chemical-resistant gloves

  • Laboratory coat or impervious clothing

  • A suitable respirator if handling the powder form to prevent inhalation of dust.

Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood. An accessible safety shower and eyewash station are mandatory.

II. Step-by-Step Disposal Protocol

The disposal of this compound and its containers must be managed through an approved hazardous waste disposal program. Under no circumstances should this compound be discharged into drains or the environment.

Waste Segregation and Collection:

  • Solid Waste: Collect pure this compound powder, contaminated spill materials (e.g., absorbent pads), and any contaminated disposable labware (e.g., weigh boats, pipette tips) in a designated, clearly labeled hazardous waste container. The container should be sealed to prevent the release of dust.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquid chemical waste. Do not mix with other incompatible waste streams.

  • Container Management: Empty this compound containers should be triple-rinsed with a suitable solvent (e.g., methanol or ethanol). The rinsate must be collected and disposed of as hazardous liquid waste. Once decontaminated, the empty container can be disposed of according to your institution's guidelines for non-hazardous lab glass or plastic.

Disposal Workflow:

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

Nepitrin_Disposal_Workflow cluster_generation Waste Generation cluster_processing Waste Processing cluster_disposal Final Disposal start This compound Handling/ Experimentation solid_waste Solid this compound Waste start->solid_waste Solid Residue, Contaminated Materials liquid_waste Liquid this compound Waste start->liquid_waste Solutions empty_container Empty this compound Container start->empty_container Used Container collect_solid Collect in Labeled Hazardous Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Hazardous Liquid Waste Container liquid_waste->collect_liquid decontaminate Triple-Rinse with Appropriate Solvent empty_container->decontaminate dispose_solid Dispose via Approved Hazardous Waste Vendor collect_solid->dispose_solid dispose_liquid Dispose via Approved Hazardous Waste Vendor collect_liquid->dispose_liquid collect_rinsate Collect Rinsate as Hazardous Liquid Waste decontaminate->collect_rinsate dispose_container Dispose of Clean Container per Institutional Guidelines decontaminate->dispose_container collect_rinsate->dispose_liquid

Workflow for the safe disposal of this compound waste.

III. Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill occurs within it.

  • Containment: For a powder spill, carefully cover it with a damp paper towel to avoid generating dust. For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).

  • Cleanup: Wearing appropriate PPE, carefully collect the contained spill material using non-sparking tools. Place all cleanup materials into a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, collecting the cleaning materials for disposal as hazardous waste.

IV. Environmental Considerations

While specific ecotoxicity data for this compound is not widely available, related compounds can be harmful to aquatic life.[6] Therefore, preventing the entry of this compound into the environment is a critical aspect of its proper disposal. The long-term effects of many pharmaceutical compounds on ecosystems are an area of ongoing research, highlighting the importance of precautionary disposal measures.[7][8]

By adhering to these procedures, laboratory professionals can handle and dispose of this compound in a manner that ensures personal safety and environmental stewardship, fostering a culture of responsibility within the scientific community. Always consult your institution's specific hazardous waste management guidelines and safety officer for further information.

References

Essential Safety and Logistical Information for Handling Nepitrin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents like Nepitrin is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling of this compound, minimizing risks and ensuring compliance with safety regulations. This compound, also known as Nepetin-7-glucoside, is a flavonoid glycoside with anti-inflammatory and antioxidant properties.[1][2][3] It is typically supplied as a solid or powder.[2][4]

Personal Protective Equipment (PPE) for Handling this compound
Protection Type Recommended PPE Purpose
Eye Protection Safety glasses with side shields or gogglesProtects eyes from dust particles and accidental splashes.
Hand Protection Disposable nitrile glovesPrevents skin contact with the chemical.
Body Protection Laboratory coatProtects skin and clothing from contamination.
Respiratory Protection Generally not required for small quantities in a well-ventilated area. An N95 respirator may be used if generating dust.Minimizes inhalation of fine particles.
Operational Plan for Handling this compound

1. Engineering Controls:

  • Work in a well-ventilated area.

  • For procedures that may generate dust, such as weighing or transferring powder, use a chemical fume hood.

2. Procedural Steps for Safe Handling:

  • Before handling, ensure all necessary PPE is donned correctly.

  • Weigh the required amount of this compound on a tared weigh boat.

  • Carefully transfer the solid to the desired container.

  • When preparing solutions, slowly add the solid to the solvent to avoid splashing. This compound is soluble in DMSO.[2][3]

  • After handling, wipe down the work area with a damp cloth.

  • Remove and dispose of gloves properly.

  • Wash hands thoroughly with soap and water.

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol outlines the steps for preparing a 10 mM stock solution of this compound (Molecular Weight: 478.4 g/mol ) in DMSO.[2][3]

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Microcentrifuge tubes

  • Pipettes and sterile tips

  • Analytical balance

  • Vortex mixer

Procedure:

  • Don Appropriate PPE: Put on a laboratory coat, safety glasses, and nitrile gloves.

  • Weigh this compound: In a chemical fume hood, weigh out 4.784 mg of this compound powder on an analytical balance.

  • Transfer this compound: Carefully transfer the weighed this compound to a sterile 1.5 mL microcentrifuge tube.

  • Add Solvent: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound.

  • Dissolve: Close the tube tightly and vortex until the this compound is completely dissolved.

  • Storage: Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.[1]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure laboratory safety.

Waste Collection:

  • Collect waste this compound, whether in pure form or in solution, in a designated, properly labeled, and sealed hazardous waste container.

  • Contaminated materials, such as gloves, weigh boats, and pipette tips, should also be collected in a sealed bag and disposed of as hazardous chemical waste.

Disposal Procedure:

  • Dispose of the collected this compound waste through your institution's licensed hazardous waste disposal program.

  • Do not discharge this compound into drains or the environment.[9]

  • For empty containers, rinse them three times with a suitable solvent. The rinsate should be collected and treated as hazardous waste. After decontamination, the container can be disposed of according to institutional guidelines.[9]

Visual Workflows

The following diagrams illustrate the decision-making process and workflows for the proper handling and disposal of this compound waste in a laboratory setting.

PPE_Selection_Workflow start Start: Handling this compound risk_assessment Assess Risk of Exposure start->risk_assessment inhalation_risk Inhalation Risk? risk_assessment->inhalation_risk skin_contact_risk Skin Contact Risk? risk_assessment->skin_contact_risk eye_splash_risk Eye Splash Risk? risk_assessment->eye_splash_risk respirator Wear N95 Respirator inhalation_risk->respirator Yes lab_coat Wear Lab Coat inhalation_risk->lab_coat No gloves Wear Nitrile Gloves skin_contact_risk->gloves Yes skin_contact_risk->lab_coat No goggles Wear Safety Goggles eye_splash_risk->goggles Yes eye_splash_risk->lab_coat No proceed Proceed with Handling respirator->proceed gloves->proceed goggles->proceed lab_coat->proceed

Caption: PPE selection workflow for handling this compound.

Nepitrin_Disposal_Workflow start Start: this compound Waste waste_type Identify Waste Type start->waste_type solid_waste Solid this compound Waste waste_type->solid_waste Solid liquid_waste This compound Solution Waste waste_type->liquid_waste Liquid contaminated_ppe Contaminated PPE/Materials waste_type->contaminated_ppe Contaminated Materials collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Hazardous Waste Container liquid_waste->collect_liquid collect_ppe Collect in Sealed Bag for Hazardous Waste contaminated_ppe->collect_ppe dispose Dispose via Institutional Hazardous Waste Program collect_solid->dispose collect_liquid->dispose collect_ppe->dispose

Caption: Workflow for the safe disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nepitrin
Reactant of Route 2
Nepitrin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.